molecular formula C12H18N2 B041602 4-Amino-1-benzylpiperidine CAS No. 50541-93-0

4-Amino-1-benzylpiperidine

Cat. No.: B041602
CAS No.: 50541-93-0
M. Wt: 190.28 g/mol
InChI Key: YUBDLZGUSSWQSS-UHFFFAOYSA-N
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Description

4-Amino-1-benzylpiperidine is a significant nitrogen-containing heterocyclic building block and a privileged scaffold in medicinal chemistry and neuroscience research. Its core structure features a piperidine ring substituted with a benzyl group at the nitrogen and an amino group at the 4-position, creating a versatile pharmacophore. This compound is primarily recognized as a key synthetic precursor in the development of potent and selective ligands for various neurotransmitter receptors and transporters.

Properties

IUPAC Name

1-benzylpiperidin-4-amine
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InChI

InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YUBDLZGUSSWQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60198578
Record name 1-Benzyl-4-piperidylamine
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Molecular Weight

190.28 g/mol
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CAS No.

50541-93-0
Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 4-Amino-1-benzylpiperidine
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Record name 1-Benzyl-4-piperidylamine
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Record name 1-BENZYL-4-PIPERIDYLAMINE
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Foundational & Exploratory

4-Amino-1-benzylpiperidine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-1-benzylpiperidine

Introduction

This compound is an organic compound belonging to the substituted piperidine (B6355638) class of molecules.[1] Characterized by a piperidine ring with an amino group at the 4-position and a benzyl (B1604629) group attached to the nitrogen atom, it is a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structural features make it a valuable building block in medicinal chemistry and pharmaceutical development, particularly in the creation of analgesics, psychoactive agents, and other therapeutic compounds.[2][3] This technical guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The compound typically appears as a colorless to pale yellow liquid or a white to off-white solid, depending on its purity.[1][2] It possesses a characteristic amine-like odor.[1]

PropertyValue
CAS Number 50541-93-0[1][2][4][5]
Molecular Formula C₁₂H₁₈N₂[1][2][4][6]
Molecular Weight 190.28 g/mol [4]
Appearance Clear colorless to light yellow liquid[2][5] or white to off-white solid[1]
Melting Point 90-93 °C[5] (Another source reports 56-60 °C[7])
Boiling Point 306 °C at 760 mmHg[5]
Density 0.933 g/mL at 25 °C[8] (Another source reports 1.068 g/cm³[5])
Refractive Index n20/D 1.543[8] (Another source reports 1.555[5])
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane.[1][7] Limited solubility in water.[1]
Flash Point 110 °C (230 °F) - closed cup
EINECS Number 256-620-9[1]

Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of 1-benzyl-4-piperidone.[1] This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

A general procedure for the synthesis of this compound via reductive amination is as follows:

  • Reaction Setup : In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent, typically methanol (B129727) or tetrahydrofuran.[1]

  • Amine Source : An excess of an amine source, such as ammonia or ammonium acetate, is added to the solution.

  • Reduction : A reducing agent, for instance, sodium cyanoborohydride or catalytic hydrogenation, is introduced to the mixture.[1] The reaction is typically conducted at room temperature or with gentle heating.[1]

  • Monitoring : The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup : Upon completion, the reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove inorganic salts.

  • Purification : The crude product is purified by a suitable method, such as distillation under vacuum or column chromatography, to yield pure this compound.[8]

G cluster_synthesis General Synthesis Workflow start Start Materials: 1-Benzyl-4-piperidone Amine Source (e.g., NH₃) Reducing Agent dissolve Dissolve 1-benzyl-4-piperidone in anhydrous solvent (e.g., Methanol) start->dissolve add_amine Add amine source dissolve->add_amine add_reducing Add reducing agent add_amine->add_reducing react Reaction at room temperature or with gentle heating add_reducing->react monitor Monitor reaction (TLC or GC) react->monitor workup Aqueous workup and solvent removal monitor->workup Reaction Complete purify Purification (Vacuum Distillation) workup->purify product Final Product: This compound purify->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the pharmaceutical industry due to its versatile chemical nature.[2]

  • Pharmaceutical Development : It serves as a key building block in the synthesis of various pharmaceuticals, notably in the development of analgesics and antidepressants.[2]

  • Neuroscience Research : The compound is utilized in studies focusing on neurotransmitter systems, aiding in the understanding of drug mechanisms related to mood and pain perception.[2]

  • Alzheimer's Disease Research : It is used in the preparation of 4-substituted coumarins, which are investigated as novel acetylcholinesterase inhibitors for potential therapeutic approaches to Alzheimer's disease.[5]

  • Anti-angiogenic Agents : The synthesis of certain nicotinamide (B372718) derivatives with anti-angiogenic properties also employs this compound as a precursor.[5]

  • Organic Synthesis : Beyond pharmaceuticals, its reactivity allows for straightforward modifications, making it a valuable tool in the development of novel materials and chemical processes.[2]

The N-benzyl piperidine motif, in general, is frequently used in drug discovery to enhance efficacy and fine-tune the physicochemical properties of drug candidates.[9] It can participate in crucial cation-π interactions with target proteins.[9]

G cluster_applications Key Application Areas main This compound pharma Pharmaceutical Development main->pharma Intermediate for neuro Neuroscience Research main->neuro Tool for studying alz Alzheimer's Disease Research main->alz Precursor for cancer Anti-Angiogenic Agent Synthesis main->cancer Precursor for org_syn Organic Synthesis main->org_syn Building block in analgesics analgesics pharma->analgesics e.g., Analgesics, Antidepressants

Caption: Applications of this compound in various research fields.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

  • Hazards : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Precautionary Measures : When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator if ventilation is inadequate.[11] Work should be conducted in a well-ventilated area.[10][11]

  • First Aid : In case of skin contact, wash the affected area with plenty of soap and water.[11][12] If inhaled, move the person to fresh air.[10][11] In case of eye contact, rinse cautiously with water for several minutes.[10][11]

  • Storage : The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][11] It is also recommended to store it under an inert gas like nitrogen as it can be air sensitive.[1]

Conclusion

This compound, with a CAS number of 50541-93-0, is a significant chemical intermediate with a well-defined profile of properties and synthetic routes. Its primary value lies in its role as a versatile building block in the pharmaceutical industry, contributing to the development of a wide range of therapeutic agents. Researchers and drug development professionals can leverage its reactivity and structural features for the synthesis of novel compounds. Adherence to proper safety and handling protocols is crucial when working with this compound due to its irritant nature.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-benzylpiperidine from 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of 4-Amino-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents. The synthesis originates from the readily available precursor, 1-benzyl-4-piperidone. This document details the core methodologies, including reductive amination with various reducing agents and catalytic hydrogenation, presenting a comparative analysis of their efficacy. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers and drug development professionals in selecting and implementing the optimal synthetic strategy.

Introduction

This compound serves as a crucial building block in medicinal chemistry, forming the core structure of numerous compounds targeting the central nervous system, such as analgesics and antidepressants.[1][2] Its synthesis from 1-benzyl-4-piperidone is a critical transformation, with reductive amination being the most prevalent and efficient method.[1] This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.

This guide will explore the most common and effective methods for this synthesis, providing a comparative analysis of reaction conditions, yields, and safety considerations to aid in process optimization and scale-up.

Reaction Pathway and Mechanism

The fundamental transformation from 1-benzyl-4-piperidone to this compound is a reductive amination. The reaction proceeds via a two-step mechanism within a single pot:

  • Imine Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with an ammonia source (e.g., ammonia, ammonium acetate (B1210297), or ammonium formate) to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine).

  • Reduction: A reducing agent, introduced into the reaction mixture, reduces the imine to the final amine product, this compound.

G start 1-Benzyl-4-piperidone intermediate Imine Intermediate start->intermediate Imine Formation product This compound intermediate->product Reduction reagent1 + Ammonia Source (e.g., NH₃, NH₄OAc) reagent1->start reagent2 + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst) reagent2->intermediate

Figure 1: General reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Methods

Several reducing agents can be employed for the reductive amination of 1-benzyl-4-piperidone. The choice of reagent impacts reaction conditions, yield, and safety profile. The following table summarizes a comparison of the most common methods.

MethodReducing AgentAmine SourceTypical Solvent(s)Typical Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Reductive Amination Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Ammonia/Ammonium AcetateDichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE)1 - 2470 - 95[3]Mild and selective, broad functional group tolerance, high yields.[1][4]Moisture sensitive, relatively expensive.
Reductive Amination Sodium Cyanoborohydride (NaBH₃CN)Ammonium AcetateMethanol (B129727) (MeOH)2470 - 85[5]Effective and widely used.Highly toxic, potential for cyanide byproduct formation.[1]
Catalytic Hydrogenation Hydrogen Gas (H₂)Ammonium AcetateMethanol, Ethanol4 - 2460 - 80[1]Cost-effective for large-scale synthesis, environmentally friendly byproducts.Requires specialized high-pressure equipment, potential for over-reduction.[1]
Leuckart-Wallach Reaction Formic Acid/Ammonium FormateAmmonium FormateNeat (no solvent)4 - 1550 - 70[6]Inexpensive reagents, one-pot procedure.High reaction temperatures, potential for side reactions and lower yields.[7][8]

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the most effective synthetic methods.

Reductive Amination using Sodium Triacetoxyborohydride

This method is often preferred due to its mild reaction conditions and high yields.[1]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification a Dissolve 1-benzyl-4-piperidone and ammonium acetate in DCM b Add NaBH(OAc)₃ a->b c Stir at room temperature b->c d Quench with NaHCO₃ (aq) c->d e Extract with DCM d->e f Dry and concentrate e->f g Vacuum Distillation f->g

Figure 2: Experimental workflow for reductive amination with NaBH(OAc)₃.

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) in one portion.[4]

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.[5]

Reductive Amination using Sodium Cyanoborohydride

A widely used method, though caution is required due to the toxicity of the reagent.[1]

Procedure:

  • Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol.[1][5]

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.[1]

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.[1][5]

Catalytic Hydrogenation

This method is particularly suitable for larger-scale synthesis due to its cost-effectiveness.[1]

Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up a Combine 1-benzyl-4-piperidone, ammonium acetate, and catalyst in a hydrogenation vessel b Purge with H₂ and pressurize a->b c Stir at specified temperature b->c d Filter catalyst c->d e Concentrate filtrate d->e f Purify e->f

Figure 3: Experimental workflow for catalytic hydrogenation.

Procedure:

  • In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.1-1.5 eq) in methanol or ethanol.[1]

  • Add the hydrogenation catalyst (e.g., Raney Nickel or 5-10% Palladium on Carbon, 5-10% w/w).[1]

  • Seal the vessel, purge with hydrogen gas, and pressurize to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture at room temperature or with gentle heating for 4 to 24 hours.

  • After the reaction is complete, carefully filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[5]

Product Characterization

The final product, this compound, is a clear, colorless to light yellow liquid.

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
Boiling Point168-172 °C at 17 mmHg[5]
Density0.933 g/mL at 25 °C
Refractive Indexn20/D 1.543

Safety Considerations

  • 1-benzyl-4-piperidone: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Triacetoxyborohydride: Reacts with water. Handle in a dry environment.

  • Sodium Cyanoborohydride: Highly toxic. Can release hydrogen cyanide gas upon contact with acid. All manipulations should be performed in a certified fume hood with appropriate engineering controls.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Use appropriate high-pressure equipment and follow all safety protocols for handling flammable gases.

  • This compound: The final product is an amine and should be handled with care, avoiding skin and eye contact.

Conclusion

The synthesis of this compound from 1-benzyl-4-piperidone is a well-established and efficient transformation crucial for the pharmaceutical industry. Reductive amination using sodium triacetoxyborohydride offers a balance of high yield, mild conditions, and operational simplicity, making it a preferred method for many laboratory-scale syntheses. For larger-scale industrial production, catalytic hydrogenation presents a more cost-effective and environmentally benign alternative, provided the necessary equipment is available. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. This guide provides the necessary technical details to make an informed decision and successfully implement the chosen methodology.

References

An In-Depth Technical Guide to 4-Amino-1-benzylpiperidine: Structure, Nomenclature, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-benzylpiperidine, a versatile chemical intermediate pivotal in the synthesis of a wide array of pharmaceutical compounds. This document details its chemical structure, nomenclature, physicochemical properties, and a standard experimental protocol for its synthesis, alongside key spectral data for its characterization.

Chemical Structure and Nomenclature

This compound is a disubstituted piperidine (B6355638) derivative characterized by a benzyl (B1604629) group attached to the piperidine nitrogen and an amino group at the 4-position of the piperidine ring. This unique structure makes it a valuable building block in medicinal chemistry.

Table 1: Chemical Identification and Nomenclature of this compound

IdentifierValue
IUPAC Name 1-benzylpiperidin-4-amine[1]
CAS Number 50541-93-0[2][3][4][5]
Molecular Formula C₁₂H₁₈N₂[2][4][5][6]
Molecular Weight 190.28 g/mol [2][4][5]
Synonyms 1-(Phenylmethyl)-4-piperidinamine, N-Benzyl-4-piperidinamine, 1-Benzyl-4-aminopiperidine[1][4][7]
InChI InChI=1S/C12H18N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2[3]
SMILES C1CN(CCC1N)CC2=CC=CC=C2[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Clear to pale yellow liquid[7]
Density 1.068 g/cm³[7]
Boiling Point 306 °C at 760 mmHg[7]
Melting Point 90-93 °C[7]
Flash Point 172.5 °C[7]
Refractive Index 1.555[7]
Water Solubility Immiscible[7]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[7]

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.

Synthesis via Reductive Amination

Objective: To synthesize this compound from 1-benzyl-4-piperidone.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.

  • Amine Source Addition: Add ammonium acetate (a source of ammonia, typically 7-10 equivalents) to the solution. Stir the mixture at room temperature until the piperidone is fully dissolved.

  • Reducing Agent Addition: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (approximately 1.5-2 equivalents) portion-wise, ensuring the temperature remains low. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine) to afford pure this compound.

Spectral Data for Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Key Spectroscopic Data for this compound

Technique Key Peaks / Signals
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the piperidine ring, including the methine proton at the 4-position.
¹³C NMR Resonances for the carbon atoms of the benzyl group and the piperidine ring.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: For detailed spectra, please refer to publicly available spectral databases.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 1-benzyl-4-piperidone E Reductive Amination A->E B Ammonium Acetate B->E C Sodium Cyanoborohydride C->E D Methanol D->E F Quenching (aq. NaHCO₃) E->F G Extraction (DCM) F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J Pure Product

Caption: Synthetic workflow for this compound.

Role as a Synthetic Intermediate

This diagram illustrates the role of this compound as a key building block in the synthesis of more complex, biologically active molecules.

G Role as a Synthetic Intermediate cluster_0 Further Synthesis A This compound B Reaction with Carboxylic Acids A->B Amide Formation C Reaction with Alkyl Halides A->C N-Alkylation D Reaction with Sulfonyl Chlorides A->D Sulfonamide Formation E Other Transformations A->E F Bioactive Amides B->F G Substituted Amines C->G H Bioactive Sulfonamides D->H I Diverse Bioactive Molecules E->I

Caption: Versatility of this compound in synthesis.

This technical guide serves as a foundational resource for professionals engaged in drug discovery and development, highlighting the significance and practical application of this compound in the synthesis of novel therapeutic agents.

References

physical and chemical properties of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Amino-1-benzylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CAS No: 50541-93-0), a pivotal intermediate in the synthesis of various pharmaceutical agents. This document details its structural characteristics, physicochemical parameters, spectral data, and key chemical transformations, offering valuable insights for professionals in medicinal chemistry and drug development.

Core Physical and Chemical Properties

This compound is a substituted piperidine (B6355638) derivative that typically appears as a colorless to light yellow liquid or, depending on purity, a white to off-white solid.[1][2] It possesses a characteristic amine-like, fishy odor.[1] Its stability is maintained at room temperature in closed containers under normal storage conditions, though it is sensitive to air and absorbs carbon dioxide, necessitating storage under an inert atmosphere like nitrogen.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂[3][5]
Molecular Weight 190.29 g/mol [2][5]
Melting Point 90-93 °C, 121-122 °C[3][6]
Boiling Point 152 °C at 9.7 mmHg, 308.7 °C (Predicted)[3][6]
Density 0.933 g/mL at 25 °C, 1.068 g/cm³ (Predicted)[3][6]
Refractive Index (n20/D) 1.541 - 1.543[5][7]
Flash Point >110 °C (>230 °F)[3][7]
pKa 10.15 ± 0.20 (Predicted)[1]
Water Solubility Immiscible; 10 g/L[1][3]
Vapor Pressure 0.000794 mmHg at 25 °C[5][6]

Solubility Profile

This compound exhibits limited solubility in water but is soluble in many organic solvents.[1] Its solubility is moderate in polar organic solvents such as ethanol, methanol (B129727), and dichloromethane, and it is also soluble in ether.[1][7][8] The limited aqueous solubility can be increased if the compound is protonated to form a salt.[1]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: Proton NMR spectra are available for this compound, providing information on the hydrogen environments within the molecule.[9][10]

  • ¹³C NMR Spectroscopy: Carbon NMR data is also available, which helps in confirming the carbon skeleton of the molecule.[11]

  • Infrared (IR) Spectroscopy: IR spectra show characteristic peaks corresponding to the functional groups present in the molecule.[5][10][12]

  • Mass Spectrometry (MS): Mass spectral data is used to determine the molecular weight and fragmentation pattern of the compound.[5][10]

Experimental Protocols

Synthesis via Reductive Amination

A common and efficient method for synthesizing this compound is through the reductive amination of 1-benzyl-4-piperidone.[1]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, 1-benzyl-4-piperidone is dissolved in an anhydrous solvent such as methanol or tetrahydrofuran.[1]

  • Amine Source: Ammonia or ammonium (B1175870) acetate (B1210297) is added to the solution to serve as the amine source.[1]

  • Reduction: A reducing agent, such as sodium cyanoborohydride, is carefully added to the mixture. Alternatively, catalytic hydrogenation under mild pressure can be employed.[1]

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to ensure completion.[1]

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified.

Purification

Purification is essential to obtain high-purity this compound for research and development.

Methodology:

  • Distillation: The compound can be purified by distillation in vacuo (under reduced pressure).[3][4] This method is effective for separating it from non-volatile impurities.

  • Recrystallization (for salt forms): The dihydrochloride (B599025) salt of the compound can be purified by recrystallization from solvents like methanol/ethyl acetate or ethanol.[3][4]

Chemical Reactivity and Applications

This compound is a versatile chemical intermediate primarily utilized as a building block in the pharmaceutical industry.[1][2] Its reactivity is centered around the primary amino group on the piperidine ring.

It serves as a key precursor in the synthesis of:

  • Central Nervous System (CNS) Active Drugs: It is a foundational component for molecules targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[1]

  • Analgesics and Antidepressants: The compound is invaluable in the development of analgesics and psychoactive agents, where it helps enhance therapeutic efficacy.[2]

  • Specific Pharmaceutical Intermediates: It is used to prepare compounds like butyl 4-amino-1-piperidineacetate and various 5-alkylimino-1,2,4-thiadiazolidine-3-ones.[3][4]

  • Glycyrrhetinic Acid Derivatives: It has also been used in the synthesis of derivatives of glycyrrhetinic acid.[3][4]

The N-benzyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the 4-amino position.

Visualized Workflows and Relationships

To better illustrate the processes and applications involving this compound, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow start 1-Benzyl-4-piperidone reagents + Ammonia/Ammonium Acetate + Reducing Agent (e.g., NaBH3CN) start->reagents Reacts with process Reductive Amination (in Methanol or THF) reagents->process product This compound process->product purification Purification (Vacuum Distillation) product->purification

Caption: Synthetic pathway for this compound.

G cluster_application Role as a Pharmaceutical Intermediate intermediate This compound cns CNS-Active Drugs (Dopamine/Sigma Receptor Ligands) intermediate->cns Precursor for analgesics Analgesics & Psychoactive Agents intermediate->analgesics Building block for other_pharma Other Complex Pharmaceutical Agents intermediate->other_pharma Intermediate for materials Polymers & Novel Materials intermediate->materials Used in synthesis of

Caption: Key applications of this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][13] It is harmful if swallowed or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn during handling.[6] Work should be conducted in a well-ventilated area. Store the compound in a cool, dry, dark place under an inert atmosphere.[3][4]

References

4-Amino-1-benzylpiperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of 4-Amino-1-benzylpiperidine, a versatile intermediate in the pharmaceutical and chemical industries. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and medicinal chemistry.

Core Molecular Data

This compound is a substituted piperidine (B6355638) derivative that serves as a crucial building block in the synthesis of more complex bioactive molecules.[1] Its chemical identity is defined by its molecular formula and weight, which are fundamental parameters for any experimental and developmental work.

The quantitative molecular data for this compound is summarized in the table below. These values are collated from various chemical suppliers and databases. A slight variance in molecular weight is attributable to differences in the precision of atomic mass values used in the calculations.

ParameterValueReferences
Molecular Formula C₁₂H₁₈N₂[1][2][3][4]
Molecular Weight 190.29 g/mol [1][3]
190.285 g/mol [2]
190.28 g/mol [4]
CAS Number 50541-93-0[3][4]

Synthesis Protocol: Reductive Amination

A prevalent method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone.[5] This common and effective synthetic route is a cornerstone of medicinal chemistry for the formation of amines.

Experimental Methodology

The synthesis involves the reaction of 1-benzyl-4-piperidone with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate, to form an intermediate imine. This intermediate is then reduced in situ to the desired primary amine, this compound.

Key reagents and conditions include:

  • Starting Material: 1-benzyl-4-piperidone

  • Amine Source: Ammonia or Ammonium Acetate

  • Reducing Agent: A common choice is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[5]

  • Solvent: The reaction is typically carried out under anhydrous conditions in a solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF).[5]

  • Temperature: The reaction generally proceeds at room temperature or with gentle heating.[5]

General Procedure:

  • 1-benzyl-4-piperidone is dissolved in an appropriate anhydrous solvent (e.g., methanol).

  • An excess of the amine source (e.g., ammonium acetate) is added to the solution.

  • The reducing agent (e.g., sodium cyanoborohydride) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated for a duration sufficient to ensure the completion of the reaction, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is isolated and purified, typically through distillation in vacuo or recrystallization of a salt form.

Synthetic Workflow Visualization

The logical flow of the reductive amination synthesis for this compound is depicted in the following diagram. This visualization outlines the key stages from starting materials to the final product.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process cluster_product Final Product start1 1-benzyl-4-piperidone process_step Reductive Amination start1->process_step start2 Ammonia/Ammonium Acetate start2->process_step reagent1 Reducing Agent (e.g., NaBH3CN) reagent1->process_step reagent2 Anhydrous Solvent (e.g., Methanol) reagent2->process_step condition Room Temperature or Gentle Heating condition->process_step product This compound process_step->product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the pharmaceutical sector.[1] Its structure, featuring a reactive primary amine and a benzyl-protected piperidine ring, allows for diverse chemical modifications.[1] This makes it an invaluable building block in the development of:

  • Central Nervous System (CNS) Agents: It is a precursor for compounds targeting neurotransmitter receptors, such as dopamine (B1211576) and sigma receptors.[5]

  • Analgesics and Psychoactive Agents: The piperidine scaffold is common in many analgesics and other psychoactive drugs.[1]

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative studies on this specific molecule, this guide synthesizes information from supplier data, safety data sheets, and analogous scientific literature to provide a thorough profile. It includes discussions on its solubility in aqueous and organic media, known stability characteristics, and potential degradation pathways. Furthermore, this document outlines detailed experimental protocols for researchers to conduct their own definitive solubility and stability studies.

Physicochemical Properties

This compound is a substituted piperidine (B6355638) with a molecular formula of C₁₂H₁₈N₂ and a molecular weight of 190.29 g/mol . It typically appears as a clear, colorless to light yellow liquid.

Solubility Profile

A comprehensive understanding of the solubility of this compound is critical for its use in synthesis, formulation, and biological studies.

Aqueous Solubility

There is conflicting information regarding the aqueous solubility of this compound. Several sources describe it as "immiscible" in water, while others provide a quantitative value of 10 g/L.[1][2][3] The quantitative value is often associated with a pH measurement of 11.4 for a 10 g/L solution, which suggests that the compound, being a base, establishes an equilibrium in water, leading to a basic solution.[2] It is plausible that the free base has low initial miscibility but dissolves over time to the stated concentration. The solubility is expected to be significantly higher in acidic solutions due to the formation of a protonated salt.[1]

Organic Solvent Solubility

Table 1: Quantitative Solubility of 4-Anilino-1-benzylpiperidine (Analogue)

SolventSolubility (mg/mL)
DMF15
DMSO25
Ethanol25
Data for 4-Anilino-1-benzylpiperidine, a structurally related compound, is provided as an estimate.

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life.

General Stability

The compound is generally considered stable under normal storage conditions.[1] However, it is noted to be "Air Sensitive" and can absorb carbon dioxide from the atmosphere, which suggests it should be stored under an inert atmosphere (e.g., nitrogen).[1][2]

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong acids.

Potential Degradation Pathways

While specific forced degradation studies for this compound are not publicly available, insights can be drawn from the metabolism of structurally related pharmaceutical compounds. A major metabolic and likely oxidative degradation pathway for drugs containing a 4-aminopiperidine (B84694) moiety is N-dealkylation , specifically the removal of the N-benzyl group.[5][6] This process is often catalyzed by cytochrome P450 enzymes in vivo and can be mimicked in vitro using strong oxidizing agents.[5][6]

The primary degradation products would likely be 4-aminopiperidine and benzaldehyde .

G This compound This compound 4-Aminopiperidine 4-Aminopiperidine This compound->4-Aminopiperidine N-Debenzylation Benzaldehyde Benzaldehyde This compound->Benzaldehyde N-Debenzylation Oxidative Stress Oxidative Stress Oxidative Stress->this compound

Figure 1: Proposed Oxidative Degradation Pathway

Experimental Protocols

The following sections provide detailed methodologies for conducting solubility and stability studies for this compound, based on established pharmaceutical guidelines.

Solubility Determination Protocol (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Table 2: Experimental Protocol for Solubility Determination

StepProcedure
1. Preparation Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, ethanol, methanol, dichloromethane, acetonitrile). An excess is required to ensure a saturated solution.
2. Equilibration Seal the vials and place them on a shaker or rotator in a constant temperature bath (e.g., 25 °C and 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours).
3. Sample Collection & Preparation After equilibration, stop the agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant. Filter the sample through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
4. Analysis Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
5. Quantification Quantify the concentration of this compound in the diluted sample against a standard calibration curve.
6. Calculation Calculate the solubility in mg/mL or other appropriate units, taking into account the dilution factor.
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies should be performed on a single batch of the compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Hydrolytic (Acid, Base, Neutral) Hydrolytic (Acid, Base, Neutral) HPLC-UV/DAD HPLC-UV/DAD Hydrolytic (Acid, Base, Neutral)->HPLC-UV/DAD Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂) Oxidative (e.g., H₂O₂)->HPLC-UV/DAD Photolytic (UV/Vis Light) Photolytic (UV/Vis Light) Photolytic (UV/Vis Light)->HPLC-UV/DAD Thermal (Dry Heat) Thermal (Dry Heat) Thermal (Dry Heat)->HPLC-UV/DAD LC-MS LC-MS HPLC-UV/DAD->LC-MS For structural elucidation Identify Degradants Identify Degradants LC-MS->Identify Degradants Elucidate Pathways Elucidate Pathways Identify Degradants->Elucidate Pathways Mass Balance Mass Balance Elucidate Pathways->Mass Balance Drug_Substance This compound Drug_Substance->Hydrolytic (Acid, Base, Neutral) Drug_Substance->Oxidative (e.g., H₂O₂) Drug_Substance->Photolytic (UV/Vis Light) Drug_Substance->Thermal (Dry Heat)

Figure 2: General Workflow for Forced Degradation Studies

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80 °C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C. Collect samples at various time points. Neutralize samples before analysis.
Neutral Hydrolysis Dissolve the compound in purified water and heat at 60-80 °C. Collect samples at various time points.
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light. Collect samples at various time points.
Photostability Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (e.g., Xenon lamp) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80-100 °C) in a controlled oven. Collect samples at various time points.

For all stress conditions, the goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation products are not the primary species observed. A stability-indicating analytical method, typically a gradient HPLC method, should be developed and validated to separate the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in their structural elucidation.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While there are gaps in the publicly available quantitative data, this guide provides a strong foundation for researchers by presenting existing knowledge, offering insights from analogous compounds, and detailing robust experimental protocols. The proposed degradation pathway and the comprehensive methodologies outlined herein will enable drug development professionals to perform the necessary studies to fully characterize this important pharmaceutical intermediate.

References

4-Amino-1-benzylpiperidine: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Amino-1-benzylpiperidine.

This technical document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 50541-93-0). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards and the necessary safety measures. This guide is intended for professionals in research and development who may handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted piperidine (B6355638) that serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical development.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂[1][2][3]
Molecular Weight 190.28 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1][4]
Odor Amine-like, fishy[4]
Melting Point 90-93 °C
Boiling Point 152 °C at 9.7 mmHg
Density 0.933 g/mL at 25 °C
Flash Point >110 °C (>230 °F)[5]
Solubility Immiscible in water. Soluble in organic solvents like ethanol (B145695) and dichloromethane.[4]
Vapor Pressure 0.000794 mmHg at 25 °C

Hazard Identification and Toxicological Information

While comprehensive toxicological data for this compound is limited in publicly available literature, the compound is consistently classified with several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4]

Hazard ClassificationGHS CategoryDescription
Skin Corrosion/Irritation Category 1C / 2Causes severe skin burns and eye damage, or causes skin irritation.[5][6][7]
Serious Eye Damage/Eye Irritation Category 1 / 2ACauses serious eye damage or serious eye irritation.[5][6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[5][6][7]
Acute Toxicity (Oral) Category 4Harmful if swallowed.[5]
Acute Toxicity (Dermal) Category 4Harmful in contact with skin.[5]

Handling and Storage Precautions

Safe handling and storage are critical to minimize the risks associated with this compound.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • Avoid contact with skin and eyes.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the work area.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]

  • Store locked up.[6]

  • Store under an inert atmosphere if possible to prevent degradation.[4]

  • Incompatible materials include strong oxidizing agents and strong acids.[2][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is based on the potential for exposure. The following diagram illustrates the logical selection of PPE when handling this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling This compound risk_assessment Assess Risk of Exposure (Splash, Inhalation, Skin Contact) start->risk_assessment eye_protection Eye Protection: Chemical Safety Goggles or Face Shield risk_assessment->eye_protection Risk of Splash hand_protection Hand Protection: Chemical Resistant Gloves (e.g., Nitrile) risk_assessment->hand_protection Risk of Skin Contact body_protection Body Protection: Lab Coat or Chemical Resistant Apron risk_assessment->body_protection Risk of Skin Contact respiratory_protection Respiratory Protection: Use in Fume Hood. If ventilation is inadequate, use NIOSH-approved respirator. risk_assessment->respiratory_protection Risk of Inhalation final_check Final Check: PPE is properly fitted and in good condition. eye_protection->final_check hand_protection->final_check body_protection->final_check respiratory_protection->final_check

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][6]

  • Specific hazards: Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[5]

  • Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

  • Prevent the product from entering drains.

The following diagram outlines a general workflow for responding to a chemical spill.

Spill_Response_Workflow start Chemical Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Identify substance, quantity, and risks) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent materials to prevent spreading) ppe->contain cleanup Clean Up Spill (Absorb liquid, collect solids) contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste (Follow institutional and local regulations) decontaminate->dispose report Report the Incident dispose->report

Caption: General workflow for responding to a chemical spill.

Experimental Protocols for Safety Evaluation

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications provided in safety data sheets are typically derived from studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

General Methodologies for Acute Toxicity Testing:

  • Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to assess the toxicity of a substance after a single oral dose.

    • OECD 420 (Fixed Dose Procedure): Involves administering the substance at one of four fixed dose levels (5, 50, 300, and 2000 mg/kg body weight) to a small number of animals. The outcome is the observation of clear signs of toxicity at a particular dose level, rather than death, to assign a GHS category.

    • OECD 423 (Acute Toxic Class Method): A stepwise procedure where a small group of animals (typically three) is dosed at a defined level. The mortality or moribundity of the animals determines the next step, which could be dosing another group at a lower or higher level. This method allows for the assignment of a GHS classification based on the dose at which mortality is observed.

    • OECD 425 (Up-and-Down Procedure): A sequential dosing method where animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the calculation of an LD50 value with a confidence interval.

  • Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for signs of toxicity and mortality.

  • Acute Inhalation Toxicity (OECD 403): This guideline is used to evaluate the toxicity of a substance when inhaled. Animals are exposed to the substance (as a gas, vapor, aerosol, or dust) in an inhalation chamber for a defined period, and toxic effects and mortality are recorded.

  • Skin and Eye Irritation/Corrosion (OECD 404 and 405): These tests evaluate the potential of a substance to cause irritation or corrosion to the skin and eyes. A small amount of the substance is applied to the skin or into the eye of an experimental animal, and the effects are observed and scored over a period of time.

For any new or not fully characterized compound like this compound, it is recommended that any necessary toxicological testing be conducted by qualified personnel in a facility compliant with Good Laboratory Practice (GLP) and according to the relevant OECD guidelines.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Waste disposal should be handled by a licensed professional waste disposal service.

This technical guide provides a summary of the available safety information for this compound. It is essential for all users to consult the most up-to-date Safety Data Sheet from their supplier before handling this chemical and to adhere to all institutional safety protocols.

References

Commercial Suppliers and Technical Guide for High-Purity 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 4-Amino-1-benzylpiperidine (CAS No. 50541-93-0), a key building block in pharmaceutical research and development. This document outlines commercial suppliers, quantitative specifications, detailed experimental protocols, and relevant biological pathways to support its application in drug discovery, particularly for agents targeting the central nervous system (CNS).

Commercial Availability and Specifications

High-purity this compound is available from several reputable chemical suppliers. The quality and purity of the compound are critical for reproducible research and the synthesis of active pharmaceutical ingredients (APIs). Below is a comparative table of specifications from prominent suppliers. While purity levels are consistently high, researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed impurity profiles.

SupplierPurity SpecificationAnalytical MethodAppearanceCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ≥98%GCLiquid50541-93-0C₁₂H₁₈N₂190.28
Thermo Scientific ≥97.5%GC, TitrationClear colorless to light yellow liquid50541-93-0C₁₂H₁₈N₂190.29
Chem-Impex ≥98%GCColorless to slightly yellow to slightly orange clear liquid50541-93-0C₁₂H₁₈N₂190.29
Santa Cruz Biotech N/AN/AN/A50541-93-0C₁₂H₁₈N₂190.28

Synthesis and Purification

This compound is a synthetic compound not known to be found in nature.[2] The most common and industrially scalable method for its synthesis is the reductive amination of 1-benzyl-4-piperidone.[2]

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 1-benzyl-4-piperidone using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

  • 1-benzyl-4-piperidone

  • Ammonium (B1175870) acetate (B1210297)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Methanol or Tetrahydrofuran[2]

Procedure:

  • In a round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) and a suitable ammonia (B1221849) source, such as ammonium acetate (2.0-3.0 equivalents), in an anhydrous solvent like DCE.[3]

  • To this stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise at room temperature. The mild nature of this reducing agent prevents the reduction of the starting ketone.[3]

  • Allow the reaction mixture to stir at room temperature for 12 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound is typically a colorless to pale yellow oil or solid.[2] Purification is achieved by vacuum distillation.[4] For storage, it is recommended to keep the compound under a nitrogen atmosphere as it can absorb atmospheric CO₂.[4]

Synthesis_Pathway 1-benzyl-4-piperidone 1-benzyl-4-piperidone C₁₂H₁₅NO reagents + NH₄OAc + NaBH(OAc)₃ (Reductive Amination) 1-benzyl-4-piperidone->reagents product This compound C₁₂H₁₈N₂ reagents->product purification Vacuum Distillation product->purification final_product High-Purity Product (≥98%) purification->final_product

Caption: Synthetic route to this compound.

Quality Control Workflow

Ensuring the purity and identity of this compound is essential. A typical quality control workflow involves a series of analytical tests to confirm the structure and quantify the purity and impurity levels.

Key Analytical Experiments
  • Gas Chromatography (GC): This is the primary method used by most suppliers to determine the purity of the final product.[5][6] A suitable capillary column (e.g., HP-5 or equivalent) is used with a flame ionization detector (FID). The percentage purity is calculated based on the relative peak area of the main component.

  • Titration: A non-aqueous potentiometric titration with a standardized acid, such as perchloric acid (HClO₄), can be used to determine the assay of the basic amine.[6] This provides a quantitative measure of the total base content.

  • Spectroscopy (FTIR & NMR):

    • Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum is used for identity confirmation by matching the spectrum of the sample to that of a reference standard. Key absorptions include N-H stretching of the primary amine and C-H stretching of the aromatic and aliphatic groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The chemical shifts, splitting patterns, and integrations of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying and quantifying any non-volatile impurities that may not be detected by GC. The mass spectrometer confirms the molecular weight of the parent compound and helps in the structural elucidation of unknown impurities.

QC_Workflow start Crude Product gc Purity Assay (GC) start->gc titration Total Base (Titration) start->titration ftir Identity (FTIR) start->ftir nmr Structure (NMR) start->nmr lcms Impurity Profile (LC-MS) start->lcms spec_check Compare to Specifications gc->spec_check titration->spec_check ftir->spec_check nmr->spec_check lcms->spec_check release Release Batch spec_check->release Pass reprocess Reprocess or Reject spec_check->reprocess Fail

Caption: Quality control workflow for this compound.

Applications in Drug Development & Relevant Signaling

This compound is a versatile intermediate in the synthesis of CNS-active compounds, including analgesics and antidepressants.[5] Its piperidine (B6355638) core is a common scaffold in molecules designed to interact with neurotransmitter receptors.[2]

One notable area of research is the development of ligands for Sigma (σ) receptors .[2][7] Sigma receptors, particularly the sigma-1 (σ₁) subtype, are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions, including the modulation of ion channels, calcium signaling, and intercellular signaling, and are targets for therapeutic intervention in neurological disorders, pain, and psychiatric conditions.

Derivatives of this compound can be synthesized to act as high-affinity ligands for the σ₁ receptor. These ligands can modulate the activity of the receptor, which in turn influences downstream signaling cascades. For example, σ₁ receptor activation can modulate the activity of voltage-gated ion channels (like K⁺ channels) and NMDA receptors, ultimately affecting neuronal excitability and synaptic plasticity. This modulation is a key mechanism through which these compounds may exert their therapeutic effects in conditions like neuropathic pain or depression.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Ion_Channel Ion Channels (e.g., K⁺ Channels) Cellular_Response Modulation of Neuronal Excitability & Synaptic Plasticity Ion_Channel->Cellular_Response NMDA_Receptor NMDA Receptors NMDA_Receptor->Cellular_Response Sigma1_Receptor Sigma-1 (σ₁) Receptor Sigma1_Receptor->Ion_Channel Modulates Sigma1_Receptor->NMDA_Receptor Modulates ABP_Derivative This compound -based Ligand ABP_Derivative->Sigma1_Receptor Binds to/Activates

Caption: Role in modulating σ₁ receptor signaling.

References

An In-depth Technical Guide on the Discovery and History of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-benzylpiperidine is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry. First described in the mid-20th century, this substituted piperidine (B6355638) derivative has become an essential building block for a diverse range of pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this compound. It includes a detailed examination of its physicochemical properties, a historical timeline of its scientific mentions, and a thorough experimental protocol for its synthesis via reductive amination.

Introduction

This compound (CAS No. 50541-93-0) is a colorless to pale yellow liquid, recognized for its utility as a versatile precursor in the synthesis of complex molecules.[1] Its structure, featuring a primary amino group at the 4-position of a piperidine ring N-substituted with a benzyl (B1604629) group, provides a reactive handle for a variety of chemical transformations. This has made it an invaluable component in the development of analgesics, antidepressants, and other neuropharmacological agents.[2][3] This guide aims to provide a detailed technical resource for professionals in the field of drug discovery and development, consolidating historical and technical information on this important chemical entity.

Discovery and Historical Context

The scientific literature first makes reference to this compound in the mid-20th century, a period of significant expansion in medicinal chemistry and the development of synthetic pharmaceuticals.

Early Mentions in Scientific Literature:

While a definitive "discovery" paper is not readily apparent, early reports on related substituted piperidines laid the groundwork for its synthesis and utility. A notable early reference to the dihydrochloride (B599025) salt of this compound appears in a 1957 paper by P. Brookes and J. Walker in the Journal of the Chemical Society.[4][5] This suggests that the compound had been synthesized and characterized by this time. Another earlier paper by Reitsema and Hunter in the Journal of the American Chemical Society in 1948 describes the synthesis of the related 4-methylamino-1-benzylpiperidine, indicating that research into N-benzylated 4-aminopiperidines was active during this period.[4][5]

The initial impetus for the synthesis of this compound and its analogues was likely driven by the search for new classes of compounds with biological activity, particularly those that could interact with the central nervous system. The piperidine scaffold is a common feature in many biologically active natural products and synthetic drugs, and the addition of the benzyl group provides a means to modulate lipophilicity and other pharmacokinetic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. The following tables summarize key quantitative data for the free base and its dihydrochloride salt.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.29 g/mol [2]
Appearance Clear colorless to light yellow liquid[1][2]
Density 0.933 g/mL at 25 °C[5]
Boiling Point 152 °C at 9.7 mmHg[5]
Refractive Index (n20/D) 1.543[5]
Solubility Soluble in organic solvents, immiscible in water[1][5]
pKa 10.15 ± 0.20 (Predicted)[5]
Flash Point >110 °C (>230 °F)
Storage Store under nitrogen, air sensitive[1]

Table 2: Physicochemical Properties of this compound Dihydrochloride Hydrate

PropertyValueReference
CAS Number 1205-72-7[4][5]
Molecular Formula C₁₂H₂₀Cl₂N₂·H₂O
Melting Point 270-273 °C (decomposes)[4][5]
Appearance White to off-white solid[1]
Solubility Soluble in water and methanol (B129727)

Synthesis and Experimental Protocols

The most common and historically significant method for the synthesis of this compound is the reductive amination of 1-benzyl-4-piperidone. This reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the corresponding primary amine.

General Reaction Scheme

The overall transformation can be represented as follows:

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-benzyl-4-piperidone (1 equivalent) in anhydrous methanol.

  • Ammonia Source: Add ammonium acetate (1.5 - 2.5 equivalents) to the solution. Alternatively, a solution of ammonia in methanol can be used.

  • Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.2 - 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation.[4][5]

Purification as the Dihydrochloride Salt:

For easier handling and storage, the amine can be converted to its dihydrochloride salt.

  • Dissolve the purified free base in a minimal amount of ethanol (B145695) or methanol.

  • Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in ethanol, until precipitation is complete.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride. The salt can be recrystallized from methanol/ethyl acetate or ethanol.[4][5]

Mandatory Visualizations

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Start: 1-benzyl-4-piperidone imine In situ Imine Formation start->imine reagents Ammonia Source (e.g., Ammonium Acetate) reagents->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Vacuum Distillation) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Intermediates

G cluster_1 Key Intermediates in Pharmaceutical Synthesis A 1-benzyl-4-piperidone B This compound A->B Reductive Amination C CNS-Active Agents (e.g., Analgesics, Antidepressants) B->C Further Functionalization

Caption: Role as a key intermediate in drug synthesis.

Conclusion

This compound stands as a testament to the enduring importance of fundamental synthetic building blocks in the advancement of pharmaceutical sciences. From its origins in mid-20th-century medicinal chemistry research to its current widespread use, this versatile intermediate continues to empower the development of novel therapeutics. This guide has provided a comprehensive technical overview of its history, properties, and synthesis, intended to serve as a valuable resource for researchers and professionals in the field. A thorough understanding of the principles and protocols outlined herein is crucial for the successful application of this compound in the synthesis of next-generation pharmaceutical agents.

References

Spectroscopic Profile of 4-Amino-1-benzylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-benzylpiperidine, a versatile building block in pharmaceutical and chemical research. While access to full experimental spectra from public databases is limited, this document presents a detailed, predicted spectroscopic profile based on the compound's structure, alongside standardized experimental protocols for data acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound. These predictions are based on the known chemical structure and established principles of NMR, IR, and Mass Spectrometry. For confirmatory analysis, it is recommended to acquire experimental data, which is known to be available from sources such as SpectraBase and ChemicalBook.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic (C₆H₅)7.2-7.4Multiplet5H
Benzyl (B1604629) (CH₂)~3.5Singlet2H
Piperidine (B6355638) H4 (CH-NH₂)2.6-2.8Multiplet1H
Piperidine H2, H6 (axial)1.9-2.1Multiplet2H
Piperidine H2, H6 (equatorial)2.8-3.0Multiplet2H
Piperidine H3, H5 (axial)1.4-1.6Multiplet2H
Piperidine H3, H5 (equatorial)1.7-1.9Multiplet2H
Amino (NH₂)1.5-2.5Broad Singlet2H

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃. The NH₂ signal is often broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary)138-140
Aromatic CH128-130
Aromatic CH127-129
Aromatic CH126-128
Benzyl CH₂~63
Piperidine C4 (CH-NH₂)~50
Piperidine C2, C6~54
Piperidine C3, C5~33

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a solution in a deuterated solvent like CDCl₃.

Table 3: Expected Infrared (IR) Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300-3500Medium (two bands)
C-H Stretch (aromatic)3000-3100Medium to Weak
C-H Stretch (aliphatic)2800-3000Medium to Strong
N-H Bend (primary amine)1590-1650Medium to Strong
C=C Stretch (aromatic ring)1450-1600Medium to Weak
C-N Stretch (aliphatic amine)1000-1250Medium

Note: The presence of two bands for the N-H stretch is characteristic of a primary amine.[3][4]

Table 4: Predicted Mass Spectrometry (MS) Data
ParameterPredicted ValueNotes
Molecular Ion (M⁺)m/z 190Calculated for C₁₂H₁₈N₂. The presence of two nitrogen atoms results in an even nominal mass, consistent with the Nitrogen Rule.[3]
Major Fragmentm/z 91Corresponds to the tropylium (B1234903) ion ([C₇H₇]⁺), a common and stable fragment from benzyl groups.
Major Fragmentm/z 100Resulting from alpha-cleavage, with the loss of the benzyl group, leading to the [C₅H₁₀N₂]⁺ fragment.
Major Fragmentm/z 83From the piperidine ring fragmentation after loss of the amino group.

Note: Fragmentation patterns are predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Ensure complete dissolution by vortexing the sample. If necessary, use gentle sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

    • The final sample volume in the NMR tube should be approximately 4-5 cm in height.[5]

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30).[6]

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a sample of this concentration.[6]

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a standard pulse program for ¹³C acquisition.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds.

    • A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol, and allow it to dry completely.

    • Place a small amount of liquid this compound directly onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition (FT-IR):

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[7][8]

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[9]

    • Transfer the solution to a 2 mL autosampler vial.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1.

    • Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Use Electron Ionization (EI) at 70 eV.

      • Set the ion source temperature to 230 °C.

      • Scan a mass range of m/z 40-500.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structure Elucidation Sample Obtain Pure Sample Prep_NMR Prepare NMR Sample (Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid/ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (Dilute Solution) Sample->Prep_MS Acquire_NMR Acquire 1D/2D NMR Spectra (¹H, ¹³C, COSY, HSQC) Prep_NMR->Acquire_NMR Acquire_IR Acquire FT-IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum (EI or ESI) Prep_MS->Acquire_MS Analyze_NMR Analyze NMR Data: - Chemical Shifts - Integration - Coupling Patterns Acquire_NMR->Analyze_NMR Analyze_IR Analyze IR Data: - Identify Functional Groups Acquire_IR->Analyze_IR Analyze_MS Analyze MS Data: - Molecular Ion Peak (M⁺) - Fragmentation Pattern Acquire_MS->Analyze_MS Propose_Structure Propose Putative Structure(s) Analyze_NMR->Propose_Structure Analyze_IR->Propose_Structure Analyze_MS->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure Compare with predicted data and literature values

Caption: Logical workflow for spectroscopic analysis of an organic compound.

References

Methodological & Application

The Versatility of 4-Amino-1-benzylpiperidine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-1-benzylpiperidine stands as a cornerstone scaffold in medicinal chemistry, prized for its synthetic versatility and its presence in a multitude of biologically active compounds. This pivotal intermediate provides a gateway to diverse chemical entities targeting a range of physiological systems, most notably the central nervous system (CNS). Its inherent structural features, a primary amine for further functionalization and a benzyl-protected piperidine (B6355638) ring, allow for the systematic exploration of structure-activity relationships (SAR), leading to the development of potent and selective therapeutic agents.

This document provides detailed application notes on the use of this compound in drug discovery, experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of key signaling pathways influenced by these compounds.

Application Notes

The this compound moiety is a key building block in the synthesis of a wide array of pharmacologically active molecules.[1][2][3] Its applications span several therapeutic areas, a testament to its privileged structure in binding to various biological targets.

1. Central Nervous System (CNS) Agents:

  • Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The N-benzylpiperidine motif is a primary pharmacophore responsible for the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] A deficiency in cholinergic transmission is a hallmark of Alzheimer's disease. Donepezil (B133215), a leading therapeutic for Alzheimer's, features a related N-benzylpiperidine core, and numerous analogs have been developed from this compound to explore improved efficacy and side-effect profiles.[4][5] The synthesis of Donepezil often involves the condensation of an indanone derivative with a 1-benzylpiperidine-4-carboxaldehyde, a close derivative of this compound.

  • Sigma-1 (σ1) Receptor Ligands: The σ1 receptor is an intracellular chaperone protein involved in modulating calcium signaling and has emerged as a promising target for neurodegenerative diseases, psychiatric disorders, and pain.[6][7] Derivatives of this compound have been synthesized and evaluated as potent and selective σ1 receptor ligands, demonstrating the scaffold's utility in targeting this unique receptor.[8]

  • Dopamine (B1211576) D2 Receptor and Serotonin (B10506) Transporter (SERT) Modulators: The piperidine ring is a common feature in ligands for dopamine and serotonin receptors and transporters. By modifying the amino group of this compound, researchers have developed compounds that modulate the activity of the dopamine D2 receptor and the serotonin transporter, which are critical targets in the treatment of psychosis, depression, and other mood disorders.[1]

2. Antifungal Agents:

Recent research has highlighted the potential of this compound derivatives as novel antifungal agents. These compounds have been shown to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. Structure-activity relationship studies have revealed that the nature of the substituent on the 4-amino group is crucial for antifungal activity.

Quantitative Data Summary

The following tables summarize the quantitative data for various derivatives of this compound, highlighting their biological activities.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Donepezil Analogs

CompoundModification from Donepezil CoreAChE IC50 (µM)
Donepezil-0.022
29a Chroman-4-one derivative with N-benzylpyridinium0.048
73a 2,4-dioxochroman derivative with 2-chloro-N-benzylpyridinium0.89
73b 2,4-dioxochroman derivative with 2-bromo-N-benzylpyridinium1.10
73c 2,4-dioxochroman derivative with 2-nitro-N-benzylpyridinium1.41
5a Coumarin derivative with N-benzylpyridinium0.00011

Data sourced from[5]

Table 2: Sigma-1 (σ1) Receptor Binding Affinity of this compound Derivatives

CompoundLinker between 1-benzylpiperidine (B1218667) and pyridine (B92270) ringσ1 Receptor Ki (nM)
1 Amino (n=0)29.2
2 Ethylamino (n=2)7.57
3 Propylamino (n=3)2.97
4 Butylamino (n=4)3.97

Data sourced from[9]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted-4-amino-1-benzylpiperidine Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-alkylated or N-arylated derivatives of this compound.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the desired aldehyde or ketone (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-4-amino-1-benzylpiperidine derivative.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

This protocol outlines the determination of the inhibitory activity of test compounds against AChE using a colorimetric method.[10][11]

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (dissolved in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Prepare serial dilutions of the test compound in phosphate buffer.

  • Assay in 96-well plate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[10]

  • Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Protocol 3: In Vitro Sigma-1 (σ1) Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the σ1 receptor using a radioligand competition assay.[12]

Materials:

  • Membrane preparation from cells expressing the human σ1 receptor (e.g., HEK-293 cells)

  • [³H]-(+)-Pentazocine (radioligand)

  • Haloperidol (B65202) (for determining non-specific binding)

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

    • Membrane preparation (protein concentration to be optimized, e.g., 0.032 mg/well).[12]

    • [³H]-(+)-Pentazocine at a concentration near its Kd.

    • Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of haloperidol (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by derivatives of this compound.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion BiP BiP Sigma1R_inactive Sigma-1 Receptor (Inactive) Sigma1R_inactive->BiP Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active Dissociation IP3R IP3 Receptor Sigma1R_active->IP3R Modulates Ca_ER Ca2+ IP3R->Ca_ER Release Ca_Mito Ca2+ Ca_ER->Ca_Mito Uptake ATP ATP Production Ca_Mito->ATP Agonist Agonist (e.g., derivative of This compound) Agonist->Sigma1R_inactive ER_Stress ER Stress ER_Stress->Sigma1R_inactive

Caption: Sigma-1 Receptor Signaling Pathway.

Dopamine_D2_Receptor_Signaling cluster_Membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Antagonist Antagonist (e.g., derivative of This compound) Antagonist->D2R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_Transporter_Mechanism cluster_Synapse Synaptic Cleft cluster_Presynaptic Presynaptic Neuron Serotonin_ext Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_ext->SERT Na_ext Na+ Na_ext->SERT Cl_ext Cl- Cl_ext->SERT Serotonin_int Serotonin (reuptake) SERT->Serotonin_int Translocates K_int K+ K_int->SERT Reorients Inhibitor SSRI (e.g., derivative of This compound) Inhibitor->SERT Blocks

Caption: Serotonin Transporter (SERT) Mechanism.

References

4-Amino-1-benzylpiperidine: A Versatile Intermediate in the Synthesis of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 22, 2025 – 4-Amino-1-benzylpiperidine has emerged as a critical building block in the development of a diverse range of pharmaceutical agents, including novel acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease and potent anti-angiogenic agents for cancer therapy. Its unique structural features allow for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive molecules utilizing this key intermediate.

Application in the Synthesis of Acetylcholinesterase Inhibitors

Derivatives of this compound have shown significant promise as acetylcholinesterase (AChE) inhibitors. By blocking the action of AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key strategy in managing the symptoms of Alzheimer's disease. The synthesis of N-benzylpiperidine derivatives as potential AChE inhibitors often involves the acylation of the amino group of this compound with various carboxylic acids or their derivatives.

Experimental Protocol: Synthesis of 1-benzylpiperidine (B1218667) amide of 1H-indole-5-carboxylic acid

This protocol details the synthesis of a potential acetylcholinesterase inhibitor starting from this compound.

Materials:

  • This compound

  • 1H-indole-5-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve 1H-indole-5-carboxylic acid (2 mmol) and CDI (2 mmol) in anhydrous THF (6 mL).

  • Stir the mixture at room temperature until the evolution of CO2 ceases.

  • To this solution, add this compound (2 mmol, 0.38 g).

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography to yield the final product.

CompoundStarting MaterialsYield
1-benzylpiperidine amide of 1H-indole-5-carboxylic acidThis compound, 1H-indole-5-carboxylic acid, CDI83%

Mechanism of Acetylcholinesterase Inhibition:

Acetylcholinesterase inhibitors function by preventing the breakdown of acetylcholine (ACh) in the synaptic cleft. This is achieved by binding to the active site of the acetylcholinesterase enzyme, thereby blocking the access of ACh. The increased availability of ACh enhances cholinergic neurotransmission.

Acetylcholinesterase_Inhibition cluster_0 Normal Cholinergic Synapse cluster_1 With AChE Inhibitor ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron Synaptic_Cleft Synaptic Cleft ACh_presynaptic->Synaptic_Cleft Release ACh_postsynaptic ACh binds to Postsynaptic Receptor Synaptic_Cleft->ACh_postsynaptic Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_presynaptic_inhibited Acetylcholine (ACh) in Presynaptic Neuron Synaptic_Cleft_inhibited Synaptic Cleft ACh_presynaptic_inhibited->Synaptic_Cleft_inhibited Release ACh_postsynaptic_inhibited Increased ACh binding to Postsynaptic Receptor Synaptic_Cleft_inhibited->ACh_postsynaptic_inhibited Enhanced Binding AChE_inhibited Inhibited AChE Synaptic_Cleft_inhibited->AChE_inhibited Hydrolysis Blocked Inhibitor AChE Inhibitor (e.g., Donepezil) Inhibitor->AChE_inhibited Inhibition

Mechanism of Acetylcholinesterase Inhibition

Application in the Synthesis of Anti-Angiogenic Agents

Nicotinamide (B372718) derivatives synthesized from this compound have demonstrated potent anti-angiogenic properties.[1] Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. By inhibiting this process, these compounds represent a promising strategy for cancer therapy. The anti-angiogenic effect of these nicotinamide derivatives is attributed to the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1]

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)nicotinamide

This protocol outlines the synthesis of a nicotinamide derivative using this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of nicotinoyl chloride hydrochloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-(1-benzylpiperidin-4-yl)nicotinamide.

ProductReactantsSolventBaseYield
N-(1-benzylpiperidin-4-yl)nicotinamideThis compound, Nicotinoyl chloride hydrochlorideDichloromethaneTriethylamine>80% (Typical)

VEGFR-2 Signaling Pathway in Angiogenesis:

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a cascade of intracellular signaling events. This leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. The synthesized nicotinamide derivatives inhibit the phosphorylation and activation of VEGFR-2, thereby blocking these downstream signaling pathways.[1]

VEGFR2_Signaling cluster_0 VEGFR-2 Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS Ras P_VEGFR2->RAS Inhibitor Nicotinamide Derivative (Anti-Angiogenic Agent) Inhibitor->VEGFR2 Inhibition Migration Cell Migration PLCg->Migration AKT Akt PI3K->AKT PI3K->Migration Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 Signaling Pathway and its Inhibition

Synthesis of Butyl 4-amino-1-piperidineacetate

This compound also serves as a precursor for the synthesis of butyl 4-amino-1-piperidineacetate, a key intermediate for various therapeutic compounds. This synthesis typically involves the alkylation of the primary amino group of this compound.

Experimental Workflow: Synthesis of Butyl 4-amino-1-piperidineacetate

The following diagram illustrates a potential synthetic workflow for the preparation of butyl 4-amino-1-piperidineacetate from this compound. This process generally involves a two-step sequence: N-alkylation followed by debenzylation.

Butyl_Ester_Synthesis Start This compound Step1 N-Alkylation with Butyl Chloroacetate Start->Step1 Intermediate Butyl 2-((1-benzylpiperidin-4-yl)amino)acetate Step1->Intermediate Step2 Debenzylation (e.g., Catalytic Hydrogenation) Intermediate->Step2 Product Butyl 4-amino-1-piperidineacetate Step2->Product

References

Application Notes and Protocols for N-alkylation of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of the primary amino group of 4-amino-1-benzylpiperidine, a versatile building block in medicinal chemistry. Two primary methods are presented: direct N-alkylation with alkyl halides and N-alkylation via reductive amination with carbonyl compounds. These protocols are designed to be a starting point for the synthesis of a diverse range of N-substituted this compound derivatives.

Introduction

This compound is a valuable scaffold in the development of various therapeutic agents. The presence of a primary amino group allows for a wide range of functionalization, leading to the synthesis of compounds with diverse pharmacological activities. N-alkylation of this primary amine is a key transformation for creating new chemical entities with modified potency, selectivity, and pharmacokinetic profiles. The choice between direct alkylation and reductive amination depends on the desired substituent, the availability of starting materials, and the required reaction conditions.

I. Direct N-Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct. This method is straightforward but may require careful control of stoichiometry to avoid over-alkylation.

Quantitative Data Summary
EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl IodideK₂CO₃Acetonitrile (B52724)6012~85
2Benzyl BromideDIPEADMFRoom Temp24>90[1]
32-BromopropaneNaHCO₃Ethanol7018~75
4Methyl IodideK₂CO₃AcetonitrileRoom Temp24Not specified
Experimental Protocol: N-Ethylation of this compound

This protocol describes the synthesis of N-ethyl-4-amino-1-benzylpiperidine using ethyl iodide.

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.

  • Add finely powdered, anhydrous potassium carbonate to the solution.

  • Slowly add ethyl iodide to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60°C and maintain stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate (B1210297) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-ethyl-4-amino-1-benzylpiperidine.

Workflow Diagram: Direct N-Alkylation

Direct_N_Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine This compound in Acetonitrile start->amine base Add K₂CO₃ amine->base alkyl_halide Add Ethyl Iodide base->alkyl_halide heat Heat to 60°C (12 hours) alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter concentrate Concentrate filter->concentrate extract Aqueous Work-up concentrate->extract purify Column Chromatography extract->purify end N-Ethyl-4-amino- 1-benzylpiperidine purify->end

Caption: Workflow for the direct N-alkylation of this compound.

II. N-Alkylation via Reductive Amination

Reductive amination is a two-step process that involves the formation of an imine or enamine intermediate from the reaction of the primary amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent. This method is often preferred as it typically avoids over-alkylation.

Quantitative Data Summary
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Acetone (B3395972)NaBH(OAc)₃Dichloromethane (B109758)Room Temp12>90
2CyclohexanoneNaBH₃CNMethanolRoom Temp24~80
3BenzaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644)Room Temp4>95
44-MethoxybenzaldehydeH₂/Pd-CEthanolRoom Temp12Not specified
Experimental Protocol: N-Isopropylation of this compound via Reductive Amination

This protocol describes the synthesis of N-isopropyl-4-amino-1-benzylpiperidine using acetone.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

  • Add acetone to the solution and stir for 30-60 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride portion-wise to the stirred solution. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-isopropyl-4-amino-1-benzylpiperidine.

Workflow Diagram: N-Alkylation via Reductive Amination

Reductive_Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start amine This compound in Dichloromethane start->amine carbonyl Add Acetone amine->carbonyl imine Imine Formation (30-60 min) carbonyl->imine reduction Add NaBH(OAc)₃ (12 hours) imine->reduction monitor Monitor by TLC/LC-MS reduction->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end N-Isopropyl-4-amino- 1-benzylpiperidine purify->end

Caption: Workflow for N-alkylation via reductive amination.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • Alkylating agents can be toxic and should be handled with care.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Quenching should be done carefully as gas evolution occurs.

References

Application Notes and Protocols for the Acylation of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-acylation of 4-Amino-1-benzylpiperidine, a key synthetic transformation for the development of various pharmaceutical compounds. The protocols cover N-acetylation using acetic anhydride (B1165640) and N-benzoylation via the Schotten-Baumann reaction with benzoyl chloride.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a wide range of biologically active molecules. Acylation of the primary amino group is a fundamental step in the synthesis of many such compounds, allowing for the introduction of diverse functional groups that can modulate the pharmacological properties of the final product. The benzyl (B1604629) group on the piperidine (B6355638) nitrogen often serves as a protecting group that can be removed at a later synthetic stage. This document outlines two standard and reliable protocols for the acylation of this compound.

Data Summary

The following tables summarize the key reactants and expected products for the N-acetylation and N-benzoylation of this compound.

Table 1: Reactants and Products for N-Acetylation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
This compoundNC1CCN(CC1)Cc2ccccc2C₁₂H₁₈N₂190.29Starting Material
Acetic AnhydrideCC(=O)OC(=O)CC₄H₆O₃102.09Acylating Agent
Triethylamine (B128534)N(CC)(CC)CCC₆H₁₅N101.19Base
N-(1-benzylpiperidin-4-yl)acetamideCC(=O)NC1CCN(CC1)Cc2ccccc2C₁₄H₂₀N₂O232.33Product

Table 2: Reactants and Products for N-Benzoylation

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Role
This compoundNC1CCN(CC1)Cc2ccccc2C₁₂H₁₈N₂190.29Starting Material
Benzoyl Chloridec1ccc(cc1)C(=O)ClC₇H₅ClO140.57Acylating Agent
Sodium Hydroxide (B78521)[Na+].[OH-]NaOH40.00Base
N-(1-benzylpiperidin-4-yl)benzamidec1ccc(cc1)C(=O)NC2CCN(CC2)Cc3ccccc3C₁₉H₂₂N₂O294.39Product

Table 3: Physical and Spectroscopic Data of Acylated Products

Compound NameCAS NumberMelting Point (°C)AppearanceExpected Spectroscopic Data Highlights
N-(1-benzylpiperidin-4-yl)acetamide50534-23-1139 - 143[1]White to light yellow crystalline powder[1]¹H NMR: Signals for acetyl group (CH₃), piperidine ring protons, benzyl protons, and amide proton (NH). ¹³C NMR: Signals for carbonyl carbon, acetyl methyl carbon, piperidine ring carbons, and benzyl carbons. IR (cm⁻¹): Amide N-H stretch (~3300), Amide I C=O stretch (~1640). MS (m/z): [M]+ at 232.
N-(1-benzylpiperidin-4-yl)benzamide59663-63-9127 (for a related compound)White solid¹H NMR: Signals for benzoyl aromatic protons, piperidine ring protons, benzyl protons, and amide proton (NH). ¹³C NMR: Signals for carbonyl carbon, benzoyl and benzyl aromatic carbons, and piperidine ring carbons. IR (cm⁻¹): Amide N-H stretch (~3300), Amide I C=O stretch (~1635). MS (m/z): [M]+ at 294.

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Acetic Anhydride

This protocol describes the synthesis of N-(1-benzylpiperidin-4-yl)acetamide using acetic anhydride as the acetylating agent and triethylamine as a base.

Materials:

  • This compound

  • Acetic anhydride

  • Triethylamine

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Equipment for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.1 - 1.2 eq.) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-(1-benzylpiperidin-4-yl)acetamide.

Protocol 2: N-Benzoylation of this compound (Schotten-Baumann Reaction)

This protocol details the synthesis of N-(1-benzylpiperidin-4-yl)benzamide using the Schotten-Baumann reaction conditions.[2][3][4]

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Dichloromethane (DCM) or diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a conical flask or beaker, dissolve this compound (1.0 eq.) in a suitable organic solvent like dichloromethane or diethyl ether.

  • Addition of Base: Add an excess of 10% aqueous sodium hydroxide solution (e.g., 10 mL for 1g of amine) to create a two-phase system.[2]

  • Addition of Acylating Agent: With vigorous stirring, add benzoyl chloride (1.1 eq.) dropwise to the mixture.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 15-30 minutes. The product, N-(1-benzylpiperidin-4-yl)benzamide, will often precipitate as a solid.

  • Work-up:

    • Filter the solid precipitate using a Büchner funnel.

    • Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-(1-benzylpiperidin-4-yl)benzamide.

    • Dry the purified product under vacuum.

Visualizations

Below are diagrams illustrating the reaction pathways and a general experimental workflow.

acylation_pathways cluster_acetylation N-Acetylation cluster_benzoylation N-Benzoylation start_A This compound reagent_A Acetic Anhydride + Triethylamine product_A N-(1-benzylpiperidin-4-yl)acetamide reagent_A->product_A Acylation start_B This compound reagent_B Benzoyl Chloride + NaOH(aq) product_B N-(1-benzylpiperidin-4-yl)benzamide reagent_B->product_B Schotten-Baumann Reaction

Caption: Reaction pathways for N-acetylation and N-benzoylation.

experimental_workflow start Dissolve Amine in Solvent add_base Add Base (e.g., TEA or NaOH) start->add_base cool Cool to 0 °C (if required) add_base->cool add_acyl Add Acylating Agent (Ac₂O or BzCl) cool->add_acyl react Stir at RT add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Wash & Dry) monitor->workup purify Concentrate & Purify (Chromatography/ Recrystallization) workup->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for N-acylation.

References

Application Notes and Protocols for Reductive Amination Reactions Involving 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-benzylpiperidine is a valuable bifunctional building block in medicinal chemistry and drug development, prized for its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including analgesics and psychoactive agents.[1] Its structure, featuring a reactive primary amino group at the 4-position and a benzyl-protected piperidine (B6355638) nitrogen, allows for selective functionalization. Reductive amination, or reductive alkylation, stands out as a robust and versatile method for the N-alkylation of the primary amine of this compound. This one-pot reaction offers a highly efficient means to create new carbon-nitrogen bonds, converting the primary amine into secondary or tertiary amines by reacting it with carbonyl compounds in the presence of a suitable reducing agent.[2][3]

This document provides detailed application notes and experimental protocols for reductive amination reactions utilizing this compound as the amine source. Common reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation are discussed, offering a comparative overview to aid in methodology selection.

Reaction Mechanism and Workflow

The reductive amination of this compound with an aldehyde or ketone proceeds through a two-step sequence within a single reaction vessel. Initially, the nucleophilic primary amine of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often facilitated by a weak acid catalyst that protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form an imine or a protonated iminium ion. In the second stage, a selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the iminium ion, yielding the final N-alkylated amine product.[4] The equilibrium of the initial step is driven towards the imine/iminium ion formation by the subsequent irreversible reduction.

Reductive_Amination_Mechanism General Mechanism of Reductive Amination Reactants This compound + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H₂O) Product N-Alkylated Product Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Experimental_Workflow Typical Experimental Workflow for Reductive Amination Start Mix this compound and Carbonyl Compound in Solvent AddReducer Add Reducing Agent Start->AddReducer Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddReducer->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify (Chromatography) Workup->Purification Product Isolated N-Alkylated Product Purification->Product

References

Synthesis of Novel Analgesics Utilizing 4-Amino-1-benzylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel analgesic compounds using 4-Amino-1-benzylpiperidine as a key starting material. The following sections outline synthetic strategies, experimental procedures, and pharmacological evaluation of two distinct classes of potential analgesics: N-substituted and Acylated this compound derivatives targeting opioid receptors and 4-Amidopiperidine derivatives designed as potential N-type calcium channel blockers.

Introduction

This compound is a versatile chemical intermediate widely employed in pharmaceutical development, particularly in the synthesis of analgesics and other psychoactive agents.[1][2] Its structure, featuring a reactive primary amine at the 4-position and a stable benzyl (B1604629) protecting group on the piperidine (B6355638) nitrogen, makes it an ideal scaffold for creating diverse libraries of compounds for drug discovery.[2] This document details two primary synthetic routes leveraging this precursor to generate novel compounds with potential analgesic properties.

Synthesis of N-Aryl-N-(1-benzylpiperidin-4-yl)propanamides (Opioid Receptor Agonist Analogs)

This protocol describes the synthesis of analogs structurally related to potent opioid analgesics like fentanyl. The synthesis involves a two-step process starting with the acylation of this compound followed by N-alkylation. For the purpose of these notes, we will focus on the initial acylation and a subsequent debenzylation to provide a core intermediate for further diversification.

Experimental Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide

Materials:

Procedure:

  • Acylation: To a solution of this compound (1.0 eq) and aniline (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the pure N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide.

Expected Outcome:

This procedure is expected to yield the desired acylated product. The yield and purity should be determined by standard analytical techniques (e.g., NMR, LC-MS, and melting point). For analogous fentanyl syntheses, yields for similar acylation steps are typically high, often exceeding 90%.[3]

Experimental Protocol: Debenzylation to N-phenyl-N-(piperidin-4-yl)propanamide

Materials:

  • N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide (1.0 eq) in methanol.

  • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product, N-phenyl-N-(piperidin-4-yl)propanamide (the core structure for many potent opioids).

This debenzylated intermediate is a crucial building block for creating a variety of fentanyl analogs by N-alkylation with different alkyl or arylalkyl halides.[4]

Synthesis of 4-Amidopiperidine Derivatives (Potential N-type Calcium Channel Blockers)

This protocol is adapted from the synthesis of 4-aminopiperidine (B84694) derivatives that have shown activity as N-type calcium channel blockers, a validated target for analgesia.[1][5]

Experimental Protocol: Synthesis of 1-(4-aminopiperidin-1-yl)-4,4-bis(4-fluorophenyl)butan-1-one

Materials:

  • This compound

  • 4,4-bis(4-fluorophenyl)butanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Dichloromethane/Methanol solvent system

Procedure:

  • To a solution of 4,4-bis(4-fluorophenyl)butanoic acid (1.0 eq) in dry DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of methanol in dichloromethane to afford the desired amide.

Quantitative Data Summary

The following tables summarize representative data for analogous compounds to provide an expectation of potential outcomes.

Table 1: Analgesic Potency of Representative Benzylpiperidine Opioid Analogs

Compound Test ED50 (mg/kg) Receptor Binding Ki (nM)
Compound 52[6] Abdominal Contraction (mice) 4.04 MOR: 56.4, σ1R: 11.0
Carrageenan-induced pain (mice) 6.88
Formalin test (rats) 13.98
CFA-induced chronic pain (mice) 7.62
Fentanyl[7] Hot-plate test (mice) ~0.01-0.02

| N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide[7] | Hot-plate test (mice) | 0.44 | |

Table 2: Antinociceptive Activity of Representative 4-Aminopiperidine N-type Calcium Channel Blockers

Compound Test Activity
Compound 3[1] Hot-plate test (mice) Active

| Compound 18[1] | Hot-plate test (mice) | Active |

Visualizations

Synthesis Workflow

G cluster_0 Synthesis of Opioid Analogs cluster_1 Synthesis of N-type Ca2+ Channel Blocker Analogs A This compound B Acylation with Propionyl Chloride A->B Aniline C N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide B->C D Debenzylation (H2, Pd/C) C->D E N-phenyl-N-(piperidin-4-yl)propanamide (Core Intermediate) D->E F N-Alkylation E->F R-X G Novel Fentanyl Analogs F->G H This compound I Amide Coupling H->I J Novel 4-Amidopiperidine Derivatives I->J K Carboxylic Acid (e.g., 4,4-bis(4-fluorophenyl)butanoic acid) K->I EDC, HOBt

Caption: General synthetic workflows for novel analgesics.

Signaling Pathway: Opioid Receptor Agonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ligand Opioid Analgesic Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC Ca_channel Voltage-gated Ca2+ Channels (Inhibited) G_protein->Ca_channel K_channel K+ Channels (Opened) G_protein->K_channel Vesicle Neurotransmitter Release Decreased Ca_channel->Vesicle Pain_Signal Pain Signal Transmission Reduced Vesicle->Pain_Signal Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization Hyperpolarization->Pain_Signal

Caption: Mechanism of action for opioid receptor agonists.

Signaling Pathway: N-type Calcium Channel Blockade

cluster_0 Presynaptic Nerve Terminal AP Action Potential Arrives N_type N-type Ca2+ Channel AP->N_type Depolarization Ca_influx Ca2+ Influx N_type->Ca_influx Vesicle_fusion Vesicle Fusion & Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Vesicle_fusion Pain_Signal Pain Signal to Postsynaptic Neuron Vesicle_fusion->Pain_Signal Blocker N-type Ca2+ Channel Blocker (Analgesic) Blocker->N_type Blocks

References

Application Notes and Protocols: Development of Antidepressants from 4-Amino-1-benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antidepressants derived from 4-Amino-1-benzylpiperidine. This document includes quantitative data on the inhibitory activities of various derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating key signaling pathways and experimental workflows.

Introduction

This compound serves as a crucial scaffold in the synthesis of novel antidepressant agents.[1] Derivatives of this compound have been explored as single-target and multi-target ligands, primarily focusing on the inhibition of monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[2][3] The monoamine hypothesis of depression suggests that depletion of these neurotransmitters in the central nervous system is a key factor in the pathophysiology of the disorder.[2] By blocking their reuptake, these compounds can increase the synaptic availability of serotonin, norepinephrine, and dopamine, thereby alleviating depressive symptoms.

Furthermore, some 4-benzylpiperidine (B145979) derivatives have been investigated for their activity at serotonin receptors, such as the 5-HT1A receptor, which is another important target in antidepressant drug development.[4] The development of multi-target drugs is a promising strategy to enhance therapeutic efficacy and reduce side effects compared to single-target agents.[2]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of a series of synthetic 4-benzylpiperidine carboxamides against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the concentration of the compound required to inhibit 50% of the transporter activity.

Compound IDLinker Length (n)R1R2hSERT IC50 (μM)hNET IC50 (μM)hDAT IC50 (μM)
7a 3HH>102.53>10
7b 34-ClH1.150.518.21
7c 34-FH2.110.729.15
7d 34-MeH3.241.11>10
7e 34-PhH0.090.125.66
7f 3H4-Cl0.450.211.12
7g 3H4-F0.890.352.34
7h 31-NaphthylH1.230.45>10
7i 32-NaphthylH0.150.187.89
7j 36-Bromo-2-naphthylH0.080.116.45
7k 36-Methoxy-2-naphthylH0.070.095.98
8a 2HH>103.117.89
8b 24-ClH1.560.684.32
8c 24-FH2.890.985.67
8d 24-MeH4.111.548.99
8e 24-PhH0.120.182.34
8f 2H4-Cl0.670.290.56
8g 2H4-F1.120.481.11
8h 21-NaphthylH1.870.65>10
8i 22-NaphthylH0.210.253.45
8j 26-Bromo-2-naphthylH0.110.152.89
8k 26-Methoxy-2-naphthylH0.090.122.13
Venlafaxine ---0.181.234.56
Paroxetine ---0.0050.120.34

Experimental Protocols

Synthesis of 4-Benzylpiperidine Carboxamide Derivatives

This protocol describes a general two-step synthesis for 4-benzylpiperidine carboxamides.[5]

Step 1: Amidation

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate amine (e.g., 1-(2-aminoethyl)-4-benzylpiperidine) (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Substitution (Example for N-alkylation)

  • To a solution of the amide from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds for the inhibition of serotonin, norepinephrine, and dopamine transporters expressed in HEK-293 cells.

Materials:

  • HEK-293 cells stably expressing hSERT, hNET, or hDAT

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine

  • Test compounds and reference inhibitors (e.g., Paroxetine, Desipramine, GBR-12909)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Seed the HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • On the day of the assay, wash the cells twice with KRH buffer.

  • Add 50 µL of KRH buffer containing various concentrations of the test compound or reference inhibitor to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the uptake by adding 50 µL of KRH buffer containing the respective radiolabeled neurotransmitter ([³H]-5-HT, [³H]-NE, or [³H]-DA) at a final concentration close to its Km value.

  • Incubate the plate at 37°C for 10 minutes.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a scintillation cocktail.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the control (vehicle-treated) wells and determine the IC50 value using non-linear regression analysis.

In Vivo Behavioral Assays for Antidepressant Activity

This test is used to assess the antidepressant-like activity of compounds by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

Materials:

  • Male ICR mice (20-25 g)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 10 cm

  • Test compounds and vehicle control

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.

  • Gently place each mouse individually into a beaker of water.

  • Record the behavior of the mouse for a period of 6 minutes.

  • Measure the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

  • A decrease in the duration of immobility is indicative of an antidepressant-like effect.

The TST is another widely used behavioral despair model to screen for potential antidepressant drugs.

Materials:

  • Male ICR mice (20-25 g)

  • A horizontal bar raised above a surface

  • Adhesive tape

  • Stopwatch

Procedure:

  • Administer the test compound or vehicle to the mice 30-60 minutes prior to the test.

  • Suspend each mouse by its tail from the horizontal bar using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.

  • Observe the mouse for a 6-minute period.

  • Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.

  • A reduction in the total immobility time suggests an antidepressant-like effect.

Visualizations

G Multi-Target Signaling Pathway of 4-Benzylpiperidine Derivatives cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4BP_Derivative 4-Benzylpiperidine Derivative SERT SERT 4BP_Derivative->SERT Inhibits NET NET 4BP_Derivative->NET Inhibits DAT DAT 4BP_Derivative->DAT Inhibits 5HT1A 5-HT1A Receptor 4BP_Derivative->5HT1A Agonist/ Antagonist 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake NE_reuptake NE Reuptake NET->NE_reuptake DA_reuptake DA Reuptake DAT->DA_reuptake 5HT 5-HT 5HT_reuptake->5HT Increases NE NE NE_reuptake->NE Increases DA DA DA_reuptake->DA Increases 5HT->5HT1A Postsynaptic_receptors_NE NE Receptors NE->Postsynaptic_receptors_NE Postsynaptic_receptors_DA DA Receptors DA->Postsynaptic_receptors_DA Neuronal_Response Alleviation of Depressive Symptoms 5HT1A->Neuronal_Response Postsynaptic_receptors_NE->Neuronal_Response Postsynaptic_receptors_DA->Neuronal_Response

Caption: Multi-target action of 4-benzylpiperidine derivatives.

G Experimental Workflow for Antidepressant Screening Start Start: Design & Synthesize 4-Benzylpiperidine Derivatives In_Vitro In Vitro Screening Start->In_Vitro SERT_Assay SERT Uptake Inhibition Assay In_Vitro->SERT_Assay NET_Assay NET Uptake Inhibition Assay In_Vitro->NET_Assay DAT_Assay DAT Uptake Inhibition Assay In_Vitro->DAT_Assay 5HT1A_Assay 5-HT1A Receptor Binding Assay In_Vitro->5HT1A_Assay Select_Candidates Select Lead Compounds (High Potency & Selectivity) SERT_Assay->Select_Candidates NET_Assay->Select_Candidates DAT_Assay->Select_Candidates 5HT1A_Assay->Select_Candidates In_Vivo In Vivo Behavioral Testing Select_Candidates->In_Vivo FST Forced Swim Test (FST) In_Vivo->FST TST Tail Suspension Test (TST) In_Vivo->TST End End: Identify Preclinical Antidepressant Candidates FST->End TST->End

Caption: Workflow for screening 4-benzylpiperidine derivatives.

References

Application Notes and Protocols: The Role of 4-Amino-1-benzylpiperidine in the Synthesis of Neuroscience Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Amino-1-benzylpiperidine is a versatile chemical intermediate that serves as a crucial scaffold in the synthesis of a wide array of compounds targeting the central nervous system (CNS).[1][2] Its unique structure, featuring a piperidine (B6355638) ring with a protected amine and a reactive primary amine, makes it an invaluable building block for developing novel neuroscience research tools and potential therapeutics.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various neuroscience research tools derived from this compound, including ligands for dopamine (B1211576), opioid, and sigma receptors, as well as enzyme inhibitors relevant to neurodegenerative diseases.

Synthesis of Dopamine Receptor Ligands

The 4-benzylpiperidine (B145979) core is a prominent feature in many dopamine receptor ligands.[4][5] Modifications of this scaffold have led to the development of compounds with varying affinities and functional activities at D2-like receptors, which are key targets in the treatment of schizophrenia, Parkinson's disease, and other neurological disorders.[5]

Application Note: Derivatives of this compound can be synthesized to explore the structure-activity relationships (SAR) for dopamine D2 and D3 receptor binding. The primary amine of this compound serves as a key functional group for introducing diverse substituents, allowing for the fine-tuning of receptor affinity and selectivity. For instance, acylation or alkylation of the amino group can lead to potent D2/D3 ligands.[5]

Quantitative Data: Dopamine Receptor Affinity

Compound IDModification on this compound scaffoldReceptor TargetBinding Affinity (Ki, nM)Reference
Pridopidine (ACR16)N-propyl, 4-(3-(methylsulfonyl)phenyl) substitutionD2Low micromolar[4]
Library Compound 22Split-Ugi product with indole-3-acetic acidD253[5]
Library Compound 24N-propyl derivative of compound 22D2>1000[5]

Experimental Protocol: Synthesis of a Dopamine D2 Receptor Ligand Precursor

This protocol describes a general method for the acylation of this compound with an indole-based carboxylic acid, a key step in synthesizing a library of potential dopamine receptor ligands as described by G. C. Tron, et al.

dot

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product A This compound P1 Mix reactants in solvent A->P1 B Indole-3-acetic acid B->P1 C Coupling Agent (e.g., HATU) C->P1 D Base (e.g., Et3N) D->P1 E Solvent (e.g., CH3CN) E->P1 P2 Stir at room temperature P1->P2 W1 Solvent Evaporation P2->W1 W2 Chromatography W1->W2 Z N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide W2->Z

Caption: Synthetic workflow for an amide coupling reaction.

Materials:

  • This compound

  • 1H-indole-3-acetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Triethylamine (B128534) (Et3N)

  • Acetonitrile (B52724) (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • To a solution of 1H-indole-3-acetic acid (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add HATU (1.1 mmol) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane (B109758)/methanol gradient) to yield the desired N-(1-benzylpiperidin-4-yl)-2-(1H-indol-3-yl)acetamide.

Synthesis of Opioid and Sigma Receptor Ligands

The benzylpiperidine scaffold is integral to the structure of various opioid and sigma receptor ligands.[6][7] 4-Anilino-1-benzylpiperidine, for example, is a known impurity and precursor in the synthesis of fentanyl and its analogs.[8] Furthermore, derivatives of 4-benzylpiperidine have been explored as dual-acting μ-opioid and σ1 receptor ligands, which show promise for developing safer and more effective analgesics.[6]

Application Note: this compound can be utilized in the Strecker synthesis to produce 4-amino-4-cyano-1-benzylpiperidine derivatives. These can then be further elaborated to generate potent opioid receptor ligands. The synthesis of 1-aralkyl-4-benzylpiperidine derivatives has also been shown to yield potent sigma (σ) ligands.[7]

Quantitative Data: Opioid and Sigma Receptor Affinities

Compound IDModification on Benzylpiperidine ScaffoldReceptor TargetBinding Affinity (Ki, nM)Reference
Compound 52N-aralkyl substitutionMOR56.4[6]
Compound 52N-aralkyl substitutionσ1R11.0[6]
Compound 9aaN-(2-phenylethyl), 4-benzyl substitutionσ11.1[7]
Compound 9abN-(3-phenylpropyl), 4-benzyl substitutionσ10.4[7]

Experimental Protocol: Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile

This protocol is adapted from a published procedure for the synthesis of a key precursor for fentanyl-related compounds.[9]

dot

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product A N-benzyl-4-piperidone P1 Cool to 0°C A->P1 B Aniline (B41778) B->P1 C Potassium Cyanide (KCN) C->P1 D Acetic Acid P2 Add Acetic Acid D->P2 E Dichloromethane (DCM) E->P1 P1->P2 P3 Heat to 50°C for 24h P2->P3 Z 4-Anilino-1-benzylpiperidine- 4-carbonitrile P3->Z

Caption: Strecker reaction for synthesizing a fentanyl precursor.

Materials:

  • N-benzyl-4-piperidone

  • Aniline

  • Potassium cyanide (KCN)

  • Acetic acid

  • Dichloromethane (DCM), dry

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a 100 mL round-bottom flask under an argon atmosphere, combine N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 mL).

  • Cool the reaction mixture to 0°C and stir for 20 minutes.

  • Slowly add acetic acid (1.8 g, 30 mmol) to the mixture over 10 minutes.

  • Heat the final mixture at 50°C for 24 hours.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium bicarbonate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals of 4-anilino-1-benzylpiperidine-4-carbonitrile.[9]

Synthesis of Acetylcholinesterase (AChE) and Serotonin (B10506) Transporter (SERT) Inhibitors

Dual-target inhibitors that modulate both the cholinergic and serotonergic systems are of great interest for treating the cognitive and neuropsychiatric symptoms of Alzheimer's disease.[10] The 1-benzylpiperidine (B1218667) scaffold has been successfully employed to develop such dual-activity compounds.[10]

Application Note: this compound can be derivatized through amide bond formation with various carboxylic acids to create a library of compounds for screening against AChE and SERT. The nature of the carboxylic acid component can be varied to optimize the inhibitory potency and selectivity for each target.

dot

cluster_pathology Alzheimer's Disease Pathology cluster_symptoms Symptoms cluster_targets Molecular Targets cluster_drug Therapeutic Strategy ACh_Deficit Acetylcholine Deficit Cognitive_Decline Cognitive Decline ACh_Deficit->Cognitive_Decline Serotonin_Imbalance Serotonin Imbalance Neuropsychiatric Neuropsychiatric Symptoms (e.g., Depression) Serotonin_Imbalance->Neuropsychiatric AChE Acetylcholinesterase (AChE) AChE->ACh_Deficit (degrades ACh) SERT Serotonin Transporter (SERT) SERT->Serotonin_Imbalance (regulates serotonin levels) Dual_Inhibitor Dual AChE/SERT Inhibitor (Based on 1-Benzylpiperidine) Dual_Inhibitor->AChE inhibits Dual_Inhibitor->SERT inhibits

Caption: Rationale for dual AChE/SERT inhibitors in Alzheimer's.

Experimental Protocol: General Synthesis of N-Aroyl-4-amino-1-benzylpiperidines

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, which can be screened as potential AChE/SERT inhibitors.

Materials:

  • This compound

  • Aromatic carboxylic acid (e.g., 2-naphthoic acid)

  • Thionyl chloride (SOCl2) or another activating agent

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM) or another suitable solvent

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend the aromatic carboxylic acid (1.0 mmol) in DCM (10 mL). Add thionyl chloride (1.2 mmol) dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Coupling: Dissolve the crude acid chloride in fresh DCM (10 mL). In a separate flask, dissolve this compound (1.0 mmol) and pyridine (1.5 mmol) in DCM (10 mL).

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Wash the reaction mixture with water, 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography to obtain the desired N-aroyl-4-amino-1-benzylpiperidine derivative.

This compound is a foundational building block in medicinal chemistry and neuroscience research. Its synthetic tractability allows for the creation of diverse chemical libraries targeting a range of CNS receptors and enzymes. The protocols and data presented herein provide a framework for researchers to utilize this versatile scaffold in the discovery and development of novel research tools and potential therapeutic agents for neurological and psychiatric disorders.

References

Application of 4-Amino-1-benzylpiperidine in the Development of Sigma Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Amino-1-benzylpiperidine as a scaffold in the synthesis and evaluation of novel sigma (σ) receptor ligands. The unique structural features of this starting material make it a valuable building block for developing selective ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, which are implicated in a variety of neurological disorders and cancer.

Introduction to this compound in Sigma Receptor Ligand Design

This compound serves as a versatile scaffold for the synthesis of a diverse range of sigma receptor ligands. The piperidine (B6355638) core is a common feature in many known sigma ligands, and the primary amine at the 4-position allows for a variety of chemical modifications to explore structure-activity relationships (SAR). The benzyl (B1604629) group on the piperidine nitrogen often contributes to the hydrophobic interactions within the receptor binding pocket.[1] By modifying the amine, new derivatives can be synthesized to achieve high affinity and selectivity for either σ₁ or σ₂ receptors.[2][3]

Applications in Drug Discovery

Derivatives of this compound have been investigated for several therapeutic and diagnostic applications:

  • Neurodegenerative Diseases: The σ₁ receptor's role in modulating calcium signaling at the endoplasmic reticulum makes it a target for neuroprotective agents.[1]

  • Oncology: The overexpression of σ₂ receptors in rapidly proliferating cancer cells makes them a target for both therapeutic agents and imaging probes.[1][4]

  • Pain Management: Dual-acting ligands targeting both the μ-opioid receptor (MOR) and the σ₁ receptor have shown promise in producing potent antinociceptive effects with reduced opioid-related side effects.[5]

  • Medical Imaging: Radiolabeled derivatives can be used as PET or SPECT imaging agents to visualize and quantify sigma receptor density in vivo.[4][6]

Quantitative Data Summary

The following table summarizes the binding affinities of various ligands synthesized using a 4-benzylpiperidine (B145979) or related scaffold.

Compound/LigandTarget Receptor(s)Kᵢ (nM)Selectivity (σ₂/σ₁)Reference
BP-CH₃σ₁0.43-0.9152-94[6]
BP-Fσ₁0.43-0.9152-94[6]
BP-Brσ₁0.43-0.9152-94[6]
BP-Iσ₁0.43-0.9152-94[6]
BP-NO₂σ₁0.43-0.9152-94[6]
BFPσ₁10.9 ± 3.4413.1
4-[¹²⁵I]BPσ₁ and σ₂4.6 (vs. Haloperidol)-[4]
Compound 52MOR and σ₁56.4 (MOR), 11.0 (σ₁)-[5]
Compound 1σ₁3.233[7]
Compound 2σ₁2450[7]
Compound 3σ₁8.926[7]
Compound 5σ₁1.45290[8]

Experimental Protocols

General Synthesis of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues

This protocol is a representative synthesis for creating a library of sigma receptor ligands based on the this compound scaffold.

Objective: To synthesize a series of N-(1-benzylpiperidin-4-yl)arylacetamides to evaluate their binding affinity for sigma receptors.[2]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired arylacetyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes) to yield the final N-(1-benzylpiperidin-4-yl)arylacetamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Sigma Receptor Radioligand Binding Assay

This protocol describes the methodology to determine the binding affinity (Kᵢ) of newly synthesized compounds for σ₁ and σ₂ receptors.

Objective: To quantify the affinity of test compounds for sigma receptors using a competitive binding assay.[9]

Materials:

  • For σ₁ Assay:

    • Guinea pig brain homogenates (source of σ₁ receptors)

    • [³H]-(+)-pentazocine (radioligand)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Haloperidol (B65202) (for non-specific binding determination)

    • Test compounds at various concentrations

  • For σ₂ Assay:

    • Rat liver membrane preparation (source of σ₂ receptors)

    • [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) (radioligand)

    • Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl₂

    • (+)-Pentazocine (to mask σ₁ sites)

    • Haloperidol (for non-specific binding determination)

    • Test compounds at various concentrations

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • For σ₁ Assay: In each tube, add the guinea pig brain homogenate, [³H]-(+)-pentazocine, Tris-HCl buffer, and either the test compound, buffer (for total binding), or excess haloperidol (for non-specific binding).

  • For σ₂ Assay: In each tube, add the rat liver membrane preparation, [³H]DTG, Tris-HCl buffer with MgCl₂, (+)-pentazocine, and either the test compound, buffer, or excess haloperidol.

  • Incubate the tubes at 37°C for 120 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway for the sigma-1 receptor and a general experimental workflow for the development of sigma receptor ligands.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cyto Cytosol ER_lumen ER Lumen (Ca2+ Store) ca_ion sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Modulates ip3r->ER_lumen Ca2+ Release ligand Sigma-1 Ligand (e.g., from 4-ABP) ligand->sigma1 Binds cellular_response Modulation of Cellular Signaling ca_ion->cellular_response Regulates

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

experimental_workflow start Start: This compound synthesis Chemical Synthesis of Ligand Library start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay In Vitro Radioligand Binding Assays (σ₁ and σ₂ Receptors) purification->binding_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis sar_analysis->synthesis Optimization lead_selection Lead Compound Selection sar_analysis->lead_selection radiolabeling Radiolabeling of Lead Compound lead_selection->radiolabeling in_vivo In Vivo Evaluation (Biodistribution, PET/SPECT) radiolabeling->in_vivo end Potential Therapeutic/ Diagnostic Agent in_vivo->end

Caption: Experimental Workflow for Sigma Receptor Ligand Development.

References

Synthesis of Novel Cholinesterase Inhibitors from 4-Amino-1-benzylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The progressive cognitive decline associated with Alzheimer's disease and other neurodegenerative disorders is significantly linked to the depletion of the neurotransmitter acetylcholine (B1216132) (ACh). A primary therapeutic strategy involves the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the degradation of ACh in the synaptic cleft. The N-benzylpiperidine moiety is a key pharmacophore present in several potent cholinesterase inhibitors, including the FDA-approved drug donepezil. This document provides detailed application notes and experimental protocols for the synthesis of novel cholinesterase inhibitors utilizing 4-Amino-1-benzylpiperidine as a versatile starting material. This primary amine provides a reactive handle for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships and the development of new therapeutic candidates.

Therapeutic Rationale

The core principle behind this synthetic approach is to leverage the established role of the N-benzylpiperidine scaffold in binding to the active site of cholinesterases while introducing novel substituents via the 4-amino group. These modifications can modulate the compound's potency, selectivity for AChE versus BChE, and pharmacokinetic properties. The primary amino group of this compound is readily acylated through amide bond formation with various carboxylic acids. This allows for the systematic exploration of how different acyl groups impact the inhibitory activity of the resulting compounds.

Quantitative Data Summary

The following tables summarize the in vitro cholinesterase inhibitory activities of various N-benzylpiperidine derivatives synthesized in different studies. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the respective enzyme by 50%.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities of Synthesized N-Benzylpiperidine Derivatives.

Compound IDModification on this compoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
1a Lipoic acid amide1.75 ± 0.30[1]5.61 ± 1.25[1]3.21
2a Benzoyl amide> 50025.5 ± 1.01[2]-
3a 4-Fluorophenylacetyl amide5.10 ± 0.24[3]26.78 ± 0.81[3]5.25
4a N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) carboxamide5.94 ± 1.08[4]--
5a N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl) carboxamide0.41 ± 1.25[4]--

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative cholinesterase inhibitor, an amide derivative of this compound.

Protocol 1: Synthesis of N-(1-benzylpiperidin-4-yl) R-lipoamide (Compound 1a)

This protocol is adapted from a general procedure for the synthesis of hybrid molecules between α-lipoic acid and 4-amino-1-benzylpiperidines[1].

Materials:

  • This compound

  • (R)-(+)-α-Lipoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-α-lipoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation of Carboxylic Acid: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq) to the solution. Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amine Addition: To the reaction mixture, add a solution of this compound (1.0 eq) in a small amount of anhydrous DCM dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(1-benzylpiperidin-4-yl) R-lipoamide.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a general protocol for determining the inhibitory activity of the synthesized compounds against AChE and BChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Synthesized inhibitor compound

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE and BChE in phosphate buffer.

    • Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

    • Add various concentrations of the inhibitor solution to the wells. A control well should contain the solvent without the inhibitor.

    • Pre-incubate the mixture at a constant temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE).

    • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Visualizations

Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway at a synapse and the mechanism of action of cholinesterase inhibitors.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Mechanism of Inhibition ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle Synthesis ACh_free ACh ACh_vesicle->ACh_free Release Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT AChE Acetylcholinesterase (AChE) ACh_free->AChE Degradation AChR Acetylcholine Receptor (AChR) ACh_free->AChR Binding Choline_reuptake Choline Reuptake AChE->Choline_reuptake Choline Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline_reuptake->cluster_presynaptic Signal Signal Transduction AChR->Signal Inhibitor Cholinesterase Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of cholinesterase inhibitors from this compound.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Carboxylic Acid coupling Amide Coupling (e.g., DCC, HOBt) start->coupling workup Reaction Work-up & Purification coupling->workup product Pure Amide Derivative workup->product assay Cholinesterase Inhibition Assay (Ellman's Method) product->assay data IC50 Value Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

Caption: Workflow for synthesis and evaluation of cholinesterase inhibitors.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential cholinesterase inhibitors. The straightforward amide coupling protocols allow for the systematic modification of the molecule and the exploration of structure-activity relationships. The provided protocols and data serve as a foundation for researchers and drug development professionals to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic profiles in the ongoing search for more effective treatments for Alzheimer's disease and other cholinergic-related disorders.

References

Application Notes and Protocols: Preparation of Muscarinic Acetylcholine Receptor Antagonists from 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes (M1-M5) are involved in a wide range of physiological processes, making them attractive therapeutic targets for various diseases. The 4-aminopiperidine (B84694) scaffold is a versatile starting point for the synthesis of muscarinic receptor antagonists. This document provides a detailed protocol for the preparation of a series of muscarinic antagonists starting from 4-Amino-1-benzylpiperidine, along with methodologies for their characterization.

Synthesis of Muscarinic Antagonists

The synthesis of muscarinic antagonists from this compound can be achieved through a multi-step process involving N-alkylation or N-acylation of the primary amine. The general synthetic scheme is outlined below.

General Synthetic Scheme

G A This compound B Intermediate Amine/Amide A->B Step 1 C Final Antagonist B->C Step 2 R1_reagent R1-X (Alkyl halide) or R1-COOH (Carboxylic acid) R2_reagent R2-COCl (Acyl chloride) or R2-COOH (Carboxylic acid)

Caption: General synthetic route for muscarinic antagonists.

Experimental Protocol: Synthesis of a Representative M3 Selective Antagonist

This protocol is adapted from the synthesis of similar 4-amino-piperidine derivatives.

Step 1: Reductive Amination

  • To a solution of this compound (1.0 eq) in dichloromethane (B109758) (CH2Cl2), add the desired aldehyde or ketone (1.1 eq).

  • Cool the mixture to 0°C and add titanium tetrachloride (TiCl4) (1.1 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add sodium borohydride (B1222165) (NaBH4) (1.5 eq) portion-wise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of methanol (B129727) (MeOH), followed by water.

  • Extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate secondary amine.

Step 2: Amide Coupling

  • Dissolve the intermediate amine (1.0 eq) in chloroform (B151607) (CHCl3).

  • Add potassium carbonate (K2CO3) (2.0 eq) to the solution.

  • Add the desired acyl chloride (R2COCl) (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final muscarinic antagonist.

Characterization of Synthesized Antagonists

The synthesized compounds are characterized by determining their binding affinity (Ki) and functional activity (IC50) at each of the five human muscarinic receptor subtypes (hM1-hM5).

Experimental Workflow for Antagonist Characterization

G cluster_synthesis Synthesis cluster_assays Biological Assays cluster_functional Functional Assay Details A Synthesized Compound B Radioligand Binding Assay (Ki determination) A->B C Functional Assays (IC50 determination) A->C D Calcium Mobilization (M1, M3, M5) C->D E cAMP Inhibition (M2, M4) C->E

Caption: Workflow for antagonist characterization.

Radioligand Binding Assay Protocol

This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for the M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing hM1, hM2, hM3, hM4, or hM5 receptors.

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Synthesized antagonist compounds at various concentrations.

  • Glass fiber filter mats.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, [3H]-NMS (at a concentration close to its Kd), and either assay buffer (for total binding), atropine (for non-specific binding), or the synthesized antagonist at varying concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values using the Cheng-Prusoff equation.

Functional Assay Protocols

Functional assays are performed to determine the potency of the antagonists in inhibiting the receptor's response to an agonist.

Calcium Mobilization Assay (for M1, M3, and M5 receptors):

  • Plate cells expressing hM1, hM3, or hM5 receptors in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the synthesized antagonist at various concentrations and incubate.

  • Stimulate the cells with an EC80 concentration of a muscarinic agonist (e.g., carbachol).

  • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Calculate the IC50 values from the concentration-response curves.

cAMP Inhibition Assay (for M2 and M4 receptors):

  • Use cells co-expressing the hM2 or hM4 receptor and a cAMP biosensor (e.g., GloSensor).

  • Add the synthesized antagonist at various concentrations and incubate.

  • Stimulate the cells with forskolin (B1673556) to induce cAMP production, followed by a muscarinic agonist (e.g., acetylcholine) to inhibit cAMP production.

  • Measure the change in luminescence, which is inversely proportional to the cAMP level.

  • Calculate the IC50 values from the concentration-response curves.

Data Presentation

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of representative muscarinic antagonists derived from a 4-aminopiperidine scaffold.

Table 1: Binding Affinities (Ki, nM) of a Representative M3 Selective Antagonist

CompoundhM1hM2hM3hM4hM5
14a 1714800.30 423600

Data for compound 14a, a highly M3 selective antagonist with a 4-aminomethylpiperidine core.[1]

Table 2: Functional Potencies (IC50, nM) of a Representative M1 Selective Antagonist

CompoundrM1rM2rM3rM4rM5
9i 441 34853087>1500001058

Data for compound 9i, an M1 selective antagonist.[2]

Signaling Pathways

Muscarinic antagonists exert their effects by blocking the downstream signaling cascades initiated by acetylcholine binding.

M1, M3, and M5 Receptor Signaling Pathway (Gq-coupled)

G cluster_receptor Cell Membrane cluster_cytosol Cytosol A Acetylcholine R M1/M3/M5 Receptor A->R Gq Gq Protein R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Antagonist Antagonist Antagonist->R blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling Pathway (Gi/o-coupled)

G cluster_receptor Cell Membrane cluster_cytosol Cytosol A Acetylcholine R M2/M4 Receptor A->R Gi Gi Protein R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts Antagonist Antagonist Antagonist->R blocks cAMP cAMP ATP->cAMP

Caption: M2 and M4 receptor signaling pathway.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of potent and selective muscarinic receptor antagonists. The synthetic and analytical protocols outlined in this document provide a framework for the preparation and characterization of novel compounds targeting this important class of receptors. Further optimization of the substituents on the 4-aminopiperidine core can lead to the discovery of antagonists with improved subtype selectivity and therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-benzylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to optimize reaction yields and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the one-pot reductive amination of 1-benzyl-4-piperidone.[1][2] This process involves the reaction of the ketone with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) acetate) to form an intermediate imine or iminium ion, which is then reduced in situ to the desired primary amine.[1]

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often the reagent of choice. It is a mild and selective reducing agent that efficiently reduces the intermediate iminium ion without significantly reducing the starting ketone, which helps to minimize the formation of the 1-benzylpiperidin-4-ol byproduct.[1][3] Other agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be used, but NaBH(OAc)₃ offers a better safety profile and is less sensitive to pH than NaBH₃CN.[2][4]

Q3: How can I improve a low reaction yield?

A3: Low yields are typically due to incomplete imine formation or degradation/deactivation of the reducing agent.[1] To improve the yield, ensure strictly anhydrous reaction conditions, as moisture can deactivate the hydride reagent.[2] Adding a catalytic amount of a weak acid, such as acetic acid (AcOH), can promote the formation of the iminium ion intermediate, thereby improving the reaction rate and yield.[1] Also, always use a fresh, high-quality reducing agent.

Q4: What is the best way to purify the final product?

A4: Purification can be achieved through several methods depending on the scale and purity requirements. For laboratory scale, flash column chromatography on silica (B1680970) gel is a common method.[1] Alternatively, the product can be purified by vacuum distillation.[2] Formation of the dihydrochloride (B599025) salt followed by recrystallization is another effective method for obtaining a highly pure, solid product.[2]

Q5: How should this compound be stored?

A5: The compound is an amine and can absorb atmospheric carbon dioxide, leading to carbonate salt formation. It is also sensitive to air.[2] Therefore, it should be stored in a cool, dry place under an inert atmosphere, such as nitrogen or argon.[2]

Troubleshooting Guide

Issue / Observation Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Deactivated Reducing Agent: The hydride reagent is moisture-sensitive.[1] 2. Incomplete Imine/Iminium Ion Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.1. Use a fresh bottle of sodium triacetoxyborohydride. Ensure all glassware is oven-dried and the solvent is anhydrous. 2. Add a catalytic amount (e.g., 0.05 eq) of acetic acid to the ketone and amine mixture before adding the reducing agent to drive imine formation.[1]
Significant Alcohol Byproduct (1-benzylpiperidin-4-ol) Formation 1. Reducing Agent is Too Reactive: A non-selective reducing agent (e.g., NaBH₄) was used, which reduces the ketone directly. 2. Premature Addition of Reducing Agent: The reducing agent was added before imine formation was sufficiently complete.1. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] 2. Allow the ketone and ammonia source to stir together (with catalytic acid) for a period (e.g., 30-60 minutes) before adding the reducing agent. Monitor imine formation by TLC or other methods if possible.
Presence of Unreacted 1-benzyl-4-piperidone 1. Insufficient Reducing Agent: Not enough hydride was available to reduce all the formed iminium ion. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Increase the equivalents of the reducing agent to 1.2–1.5 equivalents relative to the ketone.[1] 2. Extend the reaction time. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. Reactions can take from a few hours to 24 hours.[1]
Difficult Purification / Oily Product 1. Residual Solvent: Incomplete removal of high-boiling point solvents. 2. Product is a free base: The free amine is often a liquid or low-melting solid at room temperature.[2]1. Ensure solvent is thoroughly removed under high vacuum. 2. Convert the amine to its dihydrochloride salt by treating a solution (e.g., in diethyl ether or ethanol) with excess HCl (e.g., as a solution in dioxane). The resulting solid salt can be isolated by filtration and recrystallized.

Data Presentation

Comparison of Reductive Amination Conditions

The following table summarizes typical conditions and expected outcomes for the synthesis. Yields are highly dependent on the specific substrate, scale, and purification method.

Amine SourceReducing AgentSolventTemp.Time (h)Typical YieldNotes
Ammonium Acetate (B1210297)NaBH(OAc)₃DCE / DCMRoom Temp4 - 24Good - ExcellentMost common method. Acetic acid co-product from reagent can catalyze imine formation.[1][5]
Ammonia (in MeOH)NaBH₃CNMethanol (B129727)Room Temp12 - 24GoodRequires careful pH control. NaBH₃CN is highly toxic.[2]
Ammonium AcetateH₂ / CatalystMethanol / EthanolRoom Temp12 - 48Good - ExcellentRequires hydrogenation equipment. Catalyst (e.g., Pd/C, Raney Ni) selection is crucial. Can also de-benzylate if conditions are too harsh.
Hydroxylamine / H₂H₂ / Raney NiEthanol50-70 °C4 - 8GoodTwo-step process: formation of the oxime, followed by its reduction.

Experimental Protocols

Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the synthesis of this compound from 1-benzyl-4-piperidone using ammonium acetate and sodium triacetoxyborohydride.

Materials:

  • 1-benzyl-4-piperidone (1.0 eq)

  • Ammonium acetate (NH₄OAc) (2.0-3.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[1]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.

  • Reaction Mixture: To the flask, add 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the suspension portion-wise over 10-15 minutes. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed (typically 4-24 hours).[1]

  • Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Workup - Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or flash column chromatography (using a gradient of methanol in dichloromethane, often with 1% triethylamine (B128534) to prevent streaking on the column).

Visualizations

Synthesis Pathway

Synthesis_Pathway Start 1-Benzyl-4-piperidone Intermediate Iminium Ion Intermediate Start->Intermediate Ammonia Ammonium Acetate (NH4OAc) Ammonia->Intermediate Product This compound Intermediate->Product Reducer NaBH(OAc)3 Reducer->Intermediate

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Byproduct Alcohol Byproduct Present? Start->Check_Byproduct Check_SM Starting Material (Ketone) Present in TLC/LCMS? Cause_Imine Cause: Incomplete Imine Formation Check_SM->Cause_Imine Yes Cause_Reducer Cause: Deactivated or Insufficient Reducer Check_SM->Cause_Reducer No Check_Byproduct->Check_SM No Cause_Reactive Cause: Reducer is too reactive Check_Byproduct->Cause_Reactive Yes Solution_Acid Solution: Add catalytic AcOH Cause_Imine->Solution_Acid Solution_Reducer Solution: Use fresh/more reducer Cause_Reducer->Solution_Reducer Solution_Time Solution: Increase reaction time Cause_Reducer->Solution_Time Solution_Switch Solution: Use milder reducer (e.g., NaBH(OAc)3) Cause_Reactive->Solution_Switch

Caption: A logical workflow for diagnosing the cause of low reaction yields.

Reaction Optimization Parameters

Optimization_Parameters Core Optimal Synthesis Yield High Yield Core->Yield Purity High Purity Core->Purity Reducer Reducing Agent Reducer->Core Solvent Solvent Choice Solvent->Core Stoich Stoichiometry Stoich->Core Catalyst pH / Catalyst Catalyst->Core Conditions Conditions (T, t) Conditions->Core

Caption: Key parameters influencing the optimization of the synthesis.

References

Technical Support Center: Synthesis of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method is the reductive amination of 1-benzyl-4-piperidone.[1] This one-pot reaction involves the formation of an intermediate imine from 1-benzyl-4-piperidone and an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate), which is then reduced in situ to the desired primary amine.[1]

Q2: What are the typical reagents and conditions for this synthesis?

A2: Key reagents include 1-benzyl-4-piperidone, an ammonia source (e.g., ammonium acetate), and a reducing agent. Commonly used reducing agents are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) due to their selectivity for the iminium ion over the ketone starting material.[1] Catalytic hydrogenation with catalysts like Raney Nickel or Palladium on carbon (Pd/C) is also a viable method. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at or near room temperature.[1]

Q3: What are the most common byproducts I might encounter in this synthesis?

A3: The primary byproducts in the synthesis of this compound include:

  • 1-benzyl-4-piperidinol: Formed from the direct reduction of the starting material, 1-benzyl-4-piperidone.

  • N,N-bis(1-benzylpiperidin-4-yl)amine (Dimer): A secondary amine formed through over-alkylation of the product with the starting imine.

  • N,N,N-tris(1-benzylpiperidin-4-yl)amine (Trimer): A tertiary amine resulting from further over-alkylation.

  • Unreacted 1-benzyl-4-piperidone: Incomplete reaction can leave the starting material as an impurity.

  • Intermediate Imine (1-benzyl-4-iminopiperidine): If the reduction step is not efficient, the intermediate imine may be present.

Q4: How can I purify the final product?

A4: Purification of this compound is commonly achieved through vacuum distillation. Another method involves converting the amine product to its dihydrochloride (B599025) salt, which can then be recrystallized from a solvent mixture like methanol/ethyl acetate (B1210297) or ethanol.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reducing agent. 3. Acid-catalyzed decomposition of 1-benzyl-4-piperidone.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. Consider extending the reaction time. 2. Use a milder, more selective reducing agent like sodium triacetoxyborohydride to prevent side reactions. 3. Avoid strongly acidic conditions. 1-benzyl-4-piperidone is known to be sensitive to acid.
Presence of 1-benzyl-4-piperidinol byproduct The reducing agent is reducing the ketone starting material.Use a reducing agent that is more selective for the iminium ion, such as sodium triacetoxyborohydride or sodium cyanoborohydride. If using a less selective agent like sodium borohydride, ensure the imine has sufficient time to form before adding the reducing agent.
Significant formation of over-alkylation byproducts (dimer and trimer) The newly formed primary amine is reacting with the intermediate imine.Use a large excess of the ammonia source to favor the formation of the primary amine. A two-step procedure, where the imine is formed first and then the reducing agent is added, may also help control over-alkylation.
Product is an oil instead of a solid The product may be impure. This compound can be a colorless to pale yellow solid or an oily liquid depending on its purity.[1]Purify the product using vacuum distillation or by converting it to its dihydrochloride salt and recrystallizing.
Difficulty in isolating the product The product may be soluble in the aqueous layer during workup, especially if the pH is acidic.Ensure the aqueous layer is basic (pH > 10) before extraction with an organic solvent to deprotonate the amine and increase its solubility in the organic phase.

Byproduct Summary

Compound Structure Molecular Weight ( g/mol ) Potential Identification Method
This compoundC₁₂H₁₈N₂190.28GC-MS, ¹H NMR, ¹³C NMR
1-benzyl-4-piperidoneC₁₂H₁₅NO189.25GC-MS (different retention time from product), IR (strong C=O stretch)
1-benzyl-4-piperidinolC₁₂H₁₇NO191.27GC-MS, IR (O-H stretch)
N,N-bis(1-benzylpiperidin-4-yl)amineC₂₄H₃₃N₃375.54GC-MS (higher molecular weight peak)
N,N,N-tris(1-benzylpiperidin-4-yl)amineC₃₆H₄₈N₄544.80Mass Spectrometry (even higher molecular weight peak)

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1-benzyl-4-piperidone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis_Pathway 1-benzyl-4-piperidone 1-benzyl-4-piperidone Intermediate Imine Intermediate Imine 1-benzyl-4-piperidone->Intermediate Imine + Ammonia Source Ammonia Source Ammonia Source Ammonia Source->Intermediate Imine This compound This compound Intermediate Imine->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reductive amination pathway for the synthesis of this compound.

Troubleshooting_Flowchart start Reaction Complete? low_yield Low Yield? start->low_yield Yes optimize_conditions Optimize Reaction Time and Temperature start->optimize_conditions No byproducts Byproducts Present? low_yield->byproducts No check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents Yes purify Purify Product byproducts->purify No check_reducing_agent Use More Selective Reducing Agent byproducts->check_reducing_agent Yes (Alcohol) check_amine_source Increase Excess of Ammonia Source byproducts->check_amine_source Yes (Over-alkylation)

Caption: A logical troubleshooting workflow for the synthesis of this compound.

References

purification of 4-Amino-1-benzylpiperidine by distillation or chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Amino-1-benzylpiperidine by distillation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. It is a colorless to light yellow liquid with a characteristic amine-like odor.[1][2] Key properties are summarized in the table below.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, this compound is sensitive to air and absorbs carbon dioxide (CO2) from the atmosphere.[3][4] This can lead to the formation of carbonate salts, which can complicate purification and affect the purity of the final product. Therefore, it is recommended to handle and store the compound under an inert atmosphere, such as nitrogen.[3][4]

Q3: What are the common impurities found in crude this compound?

A3: The most common synthetic route to this compound is the reductive amination of 1-benzyl-4-piperidone.[1] Impurities can arise from this process and may include unreacted starting materials, byproducts of the reduction, and over-alkylation products.

Q4: Which purification method, distillation or chromatography, is generally preferred for this compound?

A4: Both vacuum distillation and column chromatography can be effective for purifying this compound. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity. Vacuum distillation is often used for larger quantities and to remove non-volatile impurities.[3] Column chromatography provides higher resolution for separating closely related impurities.

Troubleshooting Guides

Distillation

Issue: The compound is darkening or decomposing during distillation.

  • Cause: this compound can be sensitive to high temperatures. Heating for prolonged periods, even under vacuum, can lead to decomposition.

  • Solution:

    • Ensure a sufficiently low vacuum is achieved to lower the boiling point.

    • Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.

    • Distill the compound as quickly as possible.

    • Consider a short-path distillation apparatus for smaller scales to minimize the time the compound spends at high temperatures.

Issue: The distillation is very slow or bumping occurs.

  • Cause: Inefficient heat transfer or improper boiling can lead to slow distillation or bumping.

  • Solution:

    • Use a magnetic stir bar or boiling chips to promote smooth boiling.

    • Ensure the distillation flask is appropriately sized for the volume of liquid.

    • Insulate the distillation column to maintain the temperature gradient.

Chromatography

Issue: The compound is showing significant peak tailing on a silica (B1680970) gel column.

  • Cause: As a basic amine, this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor peak shape and tailing.

  • Solution:

    • Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, into the mobile phase (typically 0.1-2%). This will neutralize the acidic sites on the silica gel.

    • Use amine-functionalized silica: This type of stationary phase has aminopropyl groups bonded to the silica, which reduces the interaction with basic analytes.

    • Consider reversed-phase chromatography: If normal-phase chromatography remains problematic, reversed-phase HPLC or flash chromatography can be a suitable alternative.

Issue: I am not getting good separation between my product and a closely related impurity.

  • Cause: The mobile phase composition may not be optimal for resolving the compounds.

  • Solution:

    • Optimize the solvent system: Systematically vary the ratio of the polar and non-polar solvents in your mobile phase. A shallower gradient or isocratic elution with the optimal solvent mixture can improve resolution.

    • Try a different solvent system: If adjusting the solvent ratio is ineffective, consider using a different combination of solvents with different selectivities.

    • Reduce the column loading: Overloading the column can lead to band broadening and decreased resolution.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₈N₂
Molecular Weight190.28 g/mol
Boiling Point152 °C at 9.7 mmHg[2][4]
Density0.933 g/mL at 25 °C[4]
Refractive Indexn20/D 1.543[4]

Table 2: Comparison of Purification Methods

ParameterVacuum DistillationFlash Column Chromatography
Principle Separation based on boiling point differences under reduced pressure.Separation based on differential adsorption to a solid phase and solubility in a mobile phase.
Typical Purity >98% (depending on impurities)>99% (depending on separation)
Typical Yield 80-90%70-85%
Advantages - Good for large-scale purification- Effective for removing non-volatile impurities- Relatively simple setup- High resolution for separating closely related impurities- Amenable to a wide range of sample sizes- Can be automated
Disadvantages - Potential for thermal degradation- Not effective for separating compounds with similar boiling points- Can be time-consuming- Requires larger volumes of solvent- Potential for product loss on the column

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to the vacuum pump and slowly reduce the pressure to the desired level (e.g., ~10 mmHg).

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The main fraction should be collected around 152 °C at approximately 9.7 mmHg.[2][4]

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Storage: Transfer the purified product to a clean, dry container under an inert atmosphere (e.g., nitrogen) to prevent degradation.[3][4]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), with the addition of ~1% triethylamine. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent. It is advisable to pre-treat the silica gel with the eluent containing the basic modifier.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. The progress of the separation can be monitored by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product under an inert atmosphere.

Mandatory Visualization

experimental_workflow cluster_distillation Purification by Distillation cluster_chromatography Purification by Chromatography start_dist Crude this compound setup_dist Assemble Vacuum Distillation Apparatus start_dist->setup_dist apply_vac Apply Vacuum setup_dist->apply_vac heat Heat Gently apply_vac->heat collect_dist Collect Main Fraction heat->collect_dist cool_dist Cool and Release Vacuum collect_dist->cool_dist end_dist Purified Product cool_dist->end_dist start_chrom Crude this compound tlc TLC Analysis to Determine Eluent start_chrom->tlc pack_col Pack Silica Gel Column with Modified Eluent tlc->pack_col load_sample Load Sample pack_col->load_sample elute Elute and Collect Fractions load_sample->elute analyze_frac Analyze Fractions by TLC elute->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure evaporate Solvent Evaporation combine_pure->evaporate end_chrom Purified Product evaporate->end_chrom troubleshooting_logic cluster_dist Distillation Issues cluster_chrom Chromatography Issues start Problem: Poor Separation or Product Degradation is_dark Is the product darkening? start->is_dark is_bumping Is the distillation bumping? start->is_bumping is_tailing Is there peak tailing? start->is_tailing is_poor_sep Poor separation? start->is_poor_sep check_temp Lower temperature by reducing pressure further is_dark->check_temp Yes add_stir Add stir bar or boiling chips is_bumping->add_stir Yes add_base Add basic modifier (e.g., TEA) to mobile phase is_tailing->add_base Yes use_amine_silica Use amine-functionalized silica add_base->use_amine_silica If still tailing optimize_eluent Optimize mobile phase composition is_poor_sep->optimize_eluent Yes

References

Technical Support Center: Challenges in the Purification of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-containing compounds. Below you will find detailed information on common issues encountered during purification, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why are piperidine-containing compounds often challenging to purify by standard silica (B1680970) gel chromatography?

A1: The basicity of the piperidine (B6355638) nitrogen (pKa of the conjugate acid is ~11.2) is the primary cause of purification challenges on standard silica gel.[1] Silica gel has an acidic surface due to the presence of silanol (B1196071) groups (Si-OH). These acidic sites can interact strongly with the basic piperidine nitrogen, leading to several problems:

  • Irreversible Adsorption: The compound may bind so strongly to the column that it cannot be eluted, resulting in low or no recovery.

  • Peak Tailing: Slow and uneven interactions between the basic compound and acidic stationary phase can cause asymmetrical, broad, or tailing peaks in chromatography.[2]

  • On-Column Degradation: The acidic environment of the silica gel can sometimes cause degradation of sensitive piperidine-containing molecules.[2]

Q2: What are the most common impurities found in reactions involving piperidines?

A2: The nature of impurities is highly dependent on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: For instance, in the synthesis of piperidine from pyridine (B92270) via hydrogenation, residual pyridine is a common impurity.[3]

  • Byproducts from Side Reactions: The reduction of pyridine can sometimes lead to byproducts like 4,4'-bipyridine.[3]

  • Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis.[3]

  • Oxidation Products: Piperidines can be susceptible to oxidation, which often manifests as a yellow discoloration.[3]

  • Quaternary Ammonium (B1175870) Salts: Over-alkylation of the piperidine nitrogen can lead to the formation of quaternary ammonium salts, which are often highly water-soluble and can complicate purification.

Q3: When should I consider a purification technique other than flash chromatography?

A3: While flash chromatography is a versatile technique, alternative or complementary methods should be considered in the following scenarios:

  • High Polarity Compounds: For highly polar piperidine derivatives that show poor retention on reversed-phase columns and strong adsorption on normal-phase silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative.[4]

  • Thermally Stable, Volatile Compounds: Distillation is an effective method for purifying simple, thermally stable, and volatile piperidines.[3]

  • Crystalline Solids: If your target compound is a crystalline solid, recrystallization is a powerful and cost-effective technique for achieving high purity.[3] This can be particularly effective when combined with salt formation.

  • Complex Mixtures or Diastereomers: For complex mixtures or the separation of closely related diastereomers, preparative High-Performance Liquid Chromatography (HPLC) often provides the necessary resolution.[5]

Troubleshooting Guide

Issue 1: Significant Peak Tailing in HPLC or Flash Chromatography

  • Q: My piperidine-containing compound shows severe peak tailing on a C18 or silica gel column. How can I improve the peak shape?

    • A: Peak tailing is typically due to secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.[6] Here are several strategies to mitigate this:

      • Add a Basic Modifier (Normal Phase): In normal-phase flash chromatography, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) or ammonium hydroxide (B78521) to the mobile phase (typically 0.1-2% v/v) can neutralize the acidic silanol sites, leading to improved peak shape.[7]

      • Use an Acidic Modifier (Reversed-Phase): In reversed-phase HPLC, adding an acidic modifier such as formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1% v/v) will protonate the piperidine nitrogen.[5] This creates a consistent positive charge on the molecule, which can lead to better peak shape.

      • Adjust Mobile Phase pH: For reversed-phase HPLC, adjusting the mobile phase pH to be approximately 2 pH units above the pKa of the piperidine derivative can deionize the compound, leading to better retention and peak shape.[8]

      • Use an Alternative Stationary Phase: Consider using an amino-propylated silica gel column for normal-phase chromatography. The basic surface of this stationary phase can repel the basic compound, leading to improved chromatography.[7] For HPLC, modern, highly end-capped columns are designed to minimize silanol interactions.[2]

Issue 2: Low or No Recovery of the Compound from a Silica Gel Column

  • Q: I loaded my piperidine-containing compound onto a silica gel column, but I am getting very low or no recovery. What is happening?

    • A: This is likely due to strong, irreversible adsorption of your basic compound to the acidic silica gel.

      • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like 1-2% triethylamine. This will help to neutralize the most acidic sites on the silica.[2]

      • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina (B75360) as an alternative to silica gel.[9]

      • Employ Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography or HPLC is often a better choice as it avoids the strong acid-base interactions seen with silica gel.[10]

Issue 3: Difficulty Separating Piperidine from Pyridine

  • Q: I am trying to purify piperidine that is contaminated with pyridine, but they co-elute during chromatography and are difficult to separate by distillation. What should I do?

    • A: Piperidine and pyridine can be challenging to separate due to their similar properties. A highly effective method is purification via salt formation.

      • Selective Salt Formation: Piperidine readily reacts with carbon dioxide to form a solid piperidine carbonate salt, while pyridine does not.[11] By bubbling CO2 through a solution of the mixture in an organic solvent, the piperidine can be selectively precipitated and then filtered off. The free base can then be regenerated by treatment with a strong base like NaOH.[11]

Issue 4: The Purified Piperidine Compound is a Yellow Oil/Solid

  • Q: After purification, my piperidine derivative is a yellow color. What is the cause, and is it a problem?

    • A: A yellow discoloration in piperidines is often due to the presence of oxidation products.[3] While this may not interfere with all applications, it is an indication of impurity.

      • Purification by Distillation or Recrystallization: For simple piperidines, distillation can remove colored impurities.[11] If the compound is a solid, recrystallization can be very effective.

      • Preventative Measures: To prevent further oxidation, store purified piperidine-containing compounds under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.[11]

Quantitative Data Summary

The following tables provide quantitative data to aid in the development of purification methods for piperidine-containing compounds.

Table 1: pKa Values of Piperidine and Related Structures

Compound/Functional Group pKa of Conjugate Acid Reference(s)
Piperidine 11.1 - 11.2 [1][]
3-Fluoropiperidine 9.64 [13]
3,3-Difluoropiperidine 7.14 [13]
Nipecotic Acid (Piperidine-3-carboxylic acid) 3.88 (Predicted) [14]

| N-Methylpiperidine | ~10.4 | |

Table 2: Common Mobile Phase Modifiers and Their Effects in Chromatography

Modifier Chromatography Mode Typical Concentration Primary Effect Reference(s)
Triethylamine (TEA) Normal Phase 0.1 - 2% (v/v) Reduces peak tailing by masking acidic silanol sites. [7]
Ammonium Hydroxide Normal Phase 1-2% of a 25% NH3 solution in water Similar to TEA, effective for highly polar basic compounds. [9]
Formic Acid (FA) Reversed-Phase 0.1% (v/v) Protonates basic analytes, leading to improved peak shape. [5]

| Trifluoroacetic Acid (TFA) | Reversed-Phase | 0.1% (v/v) | Stronger ion-pairing agent than FA, can improve retention and peak shape but can be difficult to remove from the final product. |[5] |

Table 3: Typical Recovery Rates for Purification Methods

Purification Method Typical Recovery Rate Notes Reference(s)
Flash Chromatography (with modifier) >85% Highly dependent on the separation and compound stability. [15]
Preparative HPLC >90% Can be lower for complex separations or when isolating minor components. [16]
Recrystallization 70-95% Highly dependent on the solubility profile of the compound. [17]

| Purification via Salt Formation | >90% | Generally a high-yielding method for suitable compounds. |[18] |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative (Normal Phase)

This protocol is suitable for the purification of moderately polar, basic piperidine-containing compounds.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane/ethyl acetate (B1210297) or dichloromethane/methanol).

    • To counteract the basicity of the compound, add 1% triethylamine to the eluent.[3]

    • The optimal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[2]

  • Column Packing:

    • Select a column size appropriate for the amount of crude material to be purified.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Wet pack the column with the slurry, ensuring a level and compact bed.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.[3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for compounds with poor solubility in the mobile phase, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[19]

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol (B129727) in a dichloromethane/methanol system).

    • Collect fractions of a suitable volume.[20]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[21]

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for achieving high purity of piperidine-containing compounds, especially for complex mixtures or final purification steps.

  • Analytical Method Development:

    • Before scaling up, develop an analytical HPLC method on a C18 column (e.g., 4.6 x 150 mm).

    • A typical mobile phase system is:

      • Mobile Phase A: Water + 0.1% Formic Acid (or TFA)

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA)[5]

    • Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution conditions for your compound.

    • Optimize the gradient to achieve good separation between your target compound and any impurities.

  • Sample Preparation:

    • Dissolve the partially purified compound in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).[5]

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

  • Preparative Run:

    • Equilibrate the preparative C18 column with the initial mobile phase composition for at least 5-10 column volumes.

    • Inject the filtered sample onto the column.

    • Run a focused gradient based on your analytical separation. For example, if the compound eluted at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30-40 minutes.[5]

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the main product peak, guided by the UV detector signal.

    • Confirm the purity of the collected fractions using analytical LC-MS.

    • Pool the fractions with the desired purity (>98%) and remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the final product, typically as a formic acid or TFA salt.[5]

Protocol 3: Purification via Salt Formation and Recrystallization

This method is highly effective for separating piperidine from less basic impurities like pyridine.

  • Salt Formation:

    • Dissolve the impure piperidine-containing compound in a suitable organic solvent such as xylene. Add a small amount of water to the mixture.[11]

    • Bubble carbon dioxide (CO2) gas through the stirred solution. An exothermic reaction will occur, and the solid piperidine carbonate salt will precipitate. Pyridine will remain in the solution.[11]

    • Cool the mixture to between 10°C and 20°C to ensure complete precipitation.[11]

    • Filter the solid piperidine carbonate from the solution and wash it with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Suspend the filtered piperidine carbonate in water.

    • Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension with stirring until the salt has completely dissolved and the free piperidine has been liberated.[11]

  • Extraction and Final Purification:

    • Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.

    • Dry the organic extract over a suitable drying agent (e.g., solid KOH or anhydrous MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified piperidine.[11]

    • If the product is a solid, it can be further purified by recrystallization.

Visual Guides

Purification_Method_Selection Start Crude Piperidine Compound Is_Crystalline Is the compound a crystalline solid? Start->Is_Crystalline Is_Volatile Is the compound volatile and thermally stable? Is_Crystalline->Is_Volatile No Recrystallize Recrystallization / Salt Formation Is_Crystalline->Recrystallize Yes High_Purity_Needed Is high purity (>98%) or isomer separation required? Is_Volatile->High_Purity_Needed No Distill Distillation Is_Volatile->Distill Yes Prep_HPLC Preparative HPLC High_Purity_Needed->Prep_HPLC Yes Flash_Chrom Flash Chromatography High_Purity_Needed->Flash_Chrom No HPLC_Peak_Tailing_Troubleshooting Start Peak Tailing Observed in Reversed-Phase HPLC Check_Modifier Is an acidic modifier (0.1% FA or TFA) being used? Start->Check_Modifier Add_Modifier Add 0.1% Formic Acid or TFA to the mobile phase. Check_Modifier->Add_Modifier No Check_Column Is the column old or of low quality? Check_Modifier->Check_Column Yes Success Improved Peak Shape Add_Modifier->Success Replace_Column Replace with a modern, high-purity, end-capped C18 column. Check_Column->Replace_Column Yes Adjust_pH Adjust mobile phase pH to 2 units above compound pKa. Check_Column->Adjust_pH No Replace_Column->Success Adjust_pH->Success Salt_Formation_Workflow Start Impure Piperidine (e.g., with Pyridine) Dissolve Dissolve in organic solvent (e.g., xylene) + water Start->Dissolve Bubble_CO2 Bubble CO2 gas through the solution Dissolve->Bubble_CO2 Precipitate Precipitate Piperidine Carbonate Bubble_CO2->Precipitate Filter Filter the solid salt Precipitate->Filter Liberate Suspend salt in water and add strong base (NaOH) Filter->Liberate Filtrate Filtrate (contains pyridine) Filter->Filtrate Extract Extract with organic solvent (e.g., ether) Liberate->Extract Dry_Concentrate Dry and concentrate the organic layer Extract->Dry_Concentrate End Pure Piperidine Dry_Concentrate->End

References

preventing side reactions during the synthesis of 4-Amino-1-benzylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-1-benzylpiperidine derivatives. Our goal is to help you prevent and troubleshoot side reactions to improve yield, purity, and overall success of your experiments.

Troubleshooting Guides

This section provides detailed guidance on how to identify, prevent, and resolve common side reactions encountered during the synthesis of this compound and its derivatives.

Issue 1: Over-alkylation leading to di- and tri-substituted products.

Over-alkylation is a frequent side reaction, particularly during the N-alkylation of the 4-amino group, resulting in the formation of undesired N,N-dibenzyl or other di-substituted products. This occurs because the newly formed secondary amine can be more nucleophilic than the starting primary amine.

Troubleshooting Workflow for Over-alkylation

start High percentage of over-alkylation detected check_stoichiometry Review Stoichiometry: Is an excess of the alkylating agent used? start->check_stoichiometry adjust_stoichiometry Action: Use a 1:1 or slight excess of the amine. check_stoichiometry->adjust_stoichiometry Yes check_addition Review Addition Method: Was the alkylating agent added all at once? check_stoichiometry->check_addition No end Over-alkylation Minimized adjust_stoichiometry->end slow_addition Action: Add the alkylating agent slowly (e.g., via syringe pump). check_addition->slow_addition Yes check_temp Review Reaction Temperature: Is the temperature elevated? check_addition->check_temp No slow_addition->end lower_temp Action: Lower the reaction temperature to reduce the rate of the second alkylation. check_temp->lower_temp Yes consider_protecting_group Consider a Protecting Group Strategy for the 4-amino group (e.g., Boc). check_temp->consider_protecting_group No lower_temp->end consider_protecting_group->end

Caption: Troubleshooting workflow for over-alkylation side reactions.

Quantitative Data on Stoichiometry Control:

Amine to Alkyl Halide RatioMono-alkylation Yield (%)Di-alkylation Yield (%)Reference
1 : 1.1~70-80%~15-25%[1]
1.5 : 1>90%<10%[1]
2 : 1>95%<5%[1]

Experimental Protocol: Selective Mono-N-benzylation of 4-Aminopiperidine using a Protecting Group Strategy [2]

  • Protection of the Primary Amine:

    • Dissolve 4-aminomethylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine (B128534) (1.1 eq).

    • Slowly add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.05 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction to isolate the Boc-protected 4-aminomethylpiperidine.

  • N-Alkylation of the Piperidine (B6355638) Nitrogen:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

    • Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

    • Add benzyl (B1604629) bromide (1.1 eq) and stir at room temperature or with gentle heating until the starting material is consumed.

    • Work up the reaction to isolate the N-benzylated, Boc-protected product.

  • Deprotection:

    • Remove the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the desired mono-N-benzylated product.

Issue 2: Formation of Byproducts during Reductive Amination.

Reductive amination of 1-benzyl-4-piperidone is a common route for synthesizing this compound derivatives. However, side reactions can occur depending on the choice of reducing agent and reaction conditions.

Troubleshooting Workflow for Reductive Amination

start Low yield or significant byproducts in reductive amination check_imine Is imine formation incomplete? start->check_imine imine_solutions Action: Use dehydrating agents (e.g., molecular sieves), azeotropic distillation, or adjust pH to 4-5. check_imine->imine_solutions Yes check_reducing_agent Is the starting ketone/ aldehyde being reduced? check_imine->check_reducing_agent No end Reaction Optimized imine_solutions->end reducing_agent_solutions Action: Switch to a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄). check_reducing_agent->reducing_agent_solutions Yes check_overalkylation Is over-alkylation occurring? check_reducing_agent->check_overalkylation No reducing_agent_solutions->end overalkylation_solutions Action: Use a stepwise procedure (form imine first, then reduce) or adjust stoichiometry. check_overalkylation->overalkylation_solutions Yes check_overalkylation->end No

Caption: Troubleshooting decision tree for reductive amination.

Comparative Data of Reducing Agents for Reductive Amination of 1-Benzyl-4-piperidone:

Reducing AgentProcedureTypical Yield of Desired Amine (%)Common Side ProductsReference
Sodium Borohydride (NaBH₄)Two-step (imine formation then reduction)70-85%Reduction of starting ketone to alcohol[3]
Sodium Cyanoborohydride (NaBH₃CN)One-pot80-90%Toxic cyanide byproducts[2]
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)One-pot85-95%Minimal, cleaner reaction profile[2]

Experimental Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride [2]

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of a quaternary ammonium (B1175870) salt as a major byproduct during N-alkylation. How can I prevent this?

A1: The formation of a quaternary ammonium salt is due to over-alkylation. To prevent this, you can:

  • Control Stoichiometry: Use a slight excess of the piperidine derivative relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for example, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]

  • Lower Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.

  • Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).

Q2: My reductive amination reaction is giving a low yield, and I see a significant amount of the corresponding alcohol of my starting ketone. What is the issue?

A2: This indicates that your reducing agent is too strong and is reducing the starting ketone before it can form the imine. To resolve this:

  • Switch to a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive and selectively reduces the iminium ion over the ketone.[3]

  • Perform a Two-Step Reaction: First, allow the imine to form completely (you can monitor this by TLC or NMR) and then add a stronger reducing agent like sodium borohydride.[3]

Q3: How can I selectively N-alkylate the piperidine nitrogen in the presence of the 4-amino group?

A3: The secondary amine of the piperidine ring is generally more nucleophilic than the primary 4-amino group. However, for complete selectivity, a protecting group strategy is recommended:

  • Protect the 4-amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[2]

  • Perform the N-alkylation on the piperidine nitrogen.

  • Deprotect the 4-amino group under appropriate conditions.

Q4: What is the best way to purify my this compound derivative from over-alkylated byproducts?

A4: Column chromatography on silica (B1680970) gel is a common and effective method. Due to the basic nature of piperidine derivatives, which can cause tailing on silica gel, it is advisable to add a small amount of a basic modifier to the eluent. A common practice is to add 0.1-1% triethylamine to the solvent system.

Q5: I am having trouble with imine formation, especially with a sterically hindered ketone. What can I do?

A5: Imine formation is an equilibrium process and can be slow with hindered ketones. To drive the reaction forward:

  • Remove Water: Use a Dean-Stark trap to azeotropically remove the water formed during the reaction, or add a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.

  • Use a Catalyst: A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can accelerate imine formation. The optimal pH is typically between 4 and 5.

  • Increase Temperature: Heating the reaction mixture can help overcome the activation energy for imine formation.[4]

References

improving the efficiency of reductive amination for 4-Amino-1-benzylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-1-benzylpiperidine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reductive amination experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and efficient method is the one-pot reductive amination of 1-benzyl-4-piperidone.[1] This reaction involves the formation of an imine or iminium ion intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ by a selective hydride agent to yield the desired primary amine.[1]

Q2: What are the recommended reducing agents for this transformation?

A2: Several reducing agents can be used, with the choice depending on reaction conditions and scale. The most common are:

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often the preferred reagent due to its mildness and high selectivity for the iminium ion over the ketone, minimizing side reactions.[1] It is typically used in solvents like dichloroethane (DCE) or dichloromethane (B109758) (DCM).[2]

  • Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, effective under mildly acidic conditions (pH 4-5), which favors imine formation.[3] It is compatible with protic solvents like methanol (B129727) (MeOH).[2]

  • Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C) and is considered a green and atom-efficient approach.[4]

Q3: What are the most common side reactions and impurities?

A3: The primary side reaction is the reduction of the starting ketone, 1-benzyl-4-piperidone, to the corresponding alcohol, 1-benzylpiperidin-4-ol. This occurs when the reducing agent is not selective enough (e.g., sodium borohydride (B1222165) added too early).[1][3] Another potential issue is the presence of unreacted starting material in the final product.

Q4: How should the final product be purified and stored?

A4: this compound is typically a colorless to light yellow liquid or oily solid.[5] It is sensitive to air and can absorb carbon dioxide (CO₂).[6] Purification is commonly achieved through vacuum distillation.[6] For storage, it should be kept under an inert atmosphere (like nitrogen) in a dark place at room temperature.[6] Alternatively, it can be converted to its dihydrochloride (B599025) salt and recrystallized from solvents like methanol/ethyl acetate (B1210297) or ethanol.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inefficient Imine Formation For less reactive ketones, the addition of a catalytic amount of a weak acid, such as acetic acid (0.05-0.1 eq), can help catalyze the formation of the iminium ion intermediate.[1]
Decomposition of Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) is moisture-sensitive.[2] Ensure all glassware is dry and use anhydrous solvents.
Incorrect pH When using sodium cyanoborohydride (NaBH₃CN), the reaction is most efficient under mildly acidic conditions (pH 4-5) to promote imine formation without significantly degrading the hydride agent.[3]
Premature Addition of a Strong Reducing Agent If using a less selective agent like sodium borohydride (NaBH₄), ensure sufficient time is allowed for the imine to form before adding the reducing agent to prevent reduction of the starting ketone.[1][2]
Problem 2: Significant Amount of 1-benzylpiperidin-4-ol Byproduct
Possible Cause Recommended Solution
Reducing Agent is Too Reactive The hydride agent is reducing the starting ketone faster than the iminium ion. Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][3]
Incorrect Order of Addition When using sodium borohydride (NaBH₄), the ketone and amine must be allowed to stir together to form the imine intermediate before the reducing agent is introduced.[2]
Problem 3: Product is Difficult to Isolate and Purify
Possible Cause Recommended Solution
Product is an Oily Liquid The product can be an oil, making handling difficult.[5] If standard column chromatography is challenging, consider purification via vacuum distillation.[6]
Product Degradation The product is air-sensitive and absorbs CO₂.[6] Perform the workup and purification quickly and store the final product under an inert nitrogen or argon atmosphere.[6]
Emulsion During Workup During the aqueous workup, emulsions can form. To break them, add brine (saturated NaCl solution) and allow the mixture to stand.
Complex Mixture If the crude product is a complex mixture, consider converting the amine product to its dihydrochloride salt, which can be isolated and purified by recrystallization. The free base can be regenerated afterward if needed.[6]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, DCM, THF[2]High selectivity for imines/iminium ions; mild conditions; often used in one-pot procedures.[1][3]Moisture-sensitive; not compatible with protic solvents like methanol.[2]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol[2]Not water-sensitive; effective at controlled pH (4-5).[2][3]Toxic cyanide byproduct; Lewis acids may be needed for less reactive substrates.[2]
Sodium Borohydride (NaBH₄) Methanol, Ethanol[2]Inexpensive and readily available.Can reduce aldehydes and ketones; requires careful, timed addition after imine formation.[2]
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, MethanolGreen and atom-efficient; scalable.[4]Requires specialized pressure equipment; catalyst may be pyrophoric.

Experimental Protocols & Workflows

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification ketone 1-benzyl-4-piperidone imine In-situ Imine/ Iminium Ion Formation ketone->imine amine Ammonia Source (e.g., NH4OAc) amine->imine solvent Anhydrous Solvent (e.g., DCE, MeOH) solvent->imine reduction Reduction imine->reduction Add Reducing Agent (e.g., NaBH(OAc)3) quench Quench Reaction (e.g., sat. NaHCO3) reduction->quench extract Extraction with Organic Solvent quench->extract purify Purification (Vacuum Distillation) extract->purify product This compound purify->product

Caption: General experimental workflow for reductive amination.

Protocol 1: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is adapted from standard procedures for reductive amination.[1]

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and ammonium (B1175870) acetate (1.5-2.0 eq) in anhydrous dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield this compound.[1][6]

Protocol 2: Using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is based on established methods for reductive amination with NaBH₃CN.[3][5]

  • Reaction Setup: Dissolve 1-benzyl-4-piperidone (1.0 eq) and ammonium acetate (1.5-2.0 eq) in methanol (MeOH).

  • pH Adjustment: Adjust the pH of the solution to between 4 and 5 using glacial acetic acid.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours, monitoring by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add water and basify with a 2M NaOH solution to pH > 10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by vacuum distillation.[6]

Potential Reaction Pathways and Side Products

G cluster_desired Desired Pathway cluster_side Side Reaction ketone 1-benzyl-4-piperidone imine Iminium Ion ketone->imine + NH3 - H2O alcohol 1-benzylpiperidin-4-ol ketone->alcohol + [H-] (Over-reduction) product This compound imine->product + [H-] (Reduction)

Caption: Desired vs. potential side reaction pathways.

References

troubleshooting low yield in N-alkylation of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 4-Amino-1-benzylpiperidine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthesis, particularly the challenge of low product yield.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the N-alkylation of this compound in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

Q: My reaction shows a low conversion of this compound. What are the potential causes and how can I improve the conversion rate?

A: Low conversion can stem from several factors related to your reagents and reaction conditions.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical. The general order of reactivity for SN2 reactions is R-I > R-OTf > R-Br > R-Cl. If you are using a less reactive alkyl halide, such as an alkyl chloride, the reaction will likely be slower and may require more forcing conditions.

    • Solution: Consider switching to a more reactive alkylating agent like an alkyl bromide or iodide. If this is not feasible, increasing the reaction temperature can help overcome the activation energy barrier. The addition of a catalytic amount of sodium or potassium iodide can also be effective when using alkyl chlorides or bromides.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the reaction's success. An insoluble or overly weak base can lead to a stalled reaction.

    • Solution: Ensure your base is soluble in the chosen solvent. For instance, when using potassium carbonate (K₂CO₃), a polar aprotic solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) is preferable to less polar options. For less reactive systems, a stronger base such as sodium hydride (NaH) might be necessary, which requires strictly anhydrous conditions. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be effective.[1]

  • Steric Hindrance: Significant steric bulk on either the this compound or the alkylating agent can impede the reaction rate.

    • Solution: Increasing the reaction temperature and extending the reaction time can help overcome steric barriers. Utilizing a high-boiling point solvent like DMF or DMSO can facilitate higher reaction temperatures.

Issue 2: Poor Selectivity and Over-alkylation

Q: My reaction is producing a mixture of mono-, di-, and potentially tri-alkylated products, leading to a low yield of the desired mono-alkylated product. How can I improve selectivity?

A: Over-alkylation is a common challenge in the N-alkylation of primary amines because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[2][3]

  • Control Stoichiometry: The most direct method to minimize over-alkylation is to control the stoichiometry of your reactants.

    • Solution: Use the primary amine (this compound) in slight excess relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter and react with the starting material.

  • Slow Addition of Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can favor mono-alkylation.

    • Solution: Add the alkylating agent slowly to the reaction mixture using a syringe pump over several hours.[1]

  • Choice of Base: Certain bases can promote mono-alkylation.

    • Solution: The use of cesium bases, such as cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃), has been shown to be highly effective in promoting selective mono-N-alkylation of primary amines.[2][3]

  • Alternative Reaction: Reductive Amination: This method is often superior for achieving controlled mono-alkylation and avoids the issue of over-alkylation.[4][5]

    • Solution: React this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][6][7] This forms the desired N-alkylated product in a more controlled manner.

Issue 3: Side Reaction at the Tertiary Piperidine (B6355638) Nitrogen

Q: I am concerned about the possibility of the alkylating agent reacting with the tertiary nitrogen of the benzylpiperidine ring. How can I prevent this?

A: While the tertiary amine is less nucleophilic than the primary amine, quaternization at the piperidine nitrogen can occur, especially with highly reactive alkylating agents or under forcing conditions.

  • Reaction Conditions: Milder reaction conditions can favor alkylation at the more nucleophilic primary amine.

    • Solution: Conduct the reaction at room temperature or with gentle heating. Avoid excessively high temperatures and prolonged reaction times.

  • Reductive Amination: This method is specific to the primary amine reacting with a carbonyl compound and will not affect the tertiary piperidine nitrogen.

    • Solution: Employ a reductive amination protocol as the preferred method for N-alkylation of the primary amino group.

Issue 4: Difficulty in Product Purification

Q: I am having trouble separating my desired N-alkylated product from the starting material and over-alkylated byproducts. What purification strategies can I use?

A: The similar basicity and polarity of the starting material and the various alkylated products can make purification challenging.

  • Chromatography: Column chromatography is a standard method for separation.

  • Acid-Base Extraction: This technique can sometimes help in separating amines with different basicities, although it may be less effective in this specific case.

  • Protection-Deprotection Strategy: If direct alkylation proves difficult to control and purify, a protection strategy can be employed for a more defined synthesis route.

    • Solution: Protect the primary amine with a suitable protecting group (e.g., Boc), followed by the desired chemical transformations, and then deprotection.[4]

Experimental Protocols

Protocol 1: Direct N-Mono-alkylation using a Cesium Base

This protocol is adapted from methods for the selective mono-N-alkylation of primary amines.[2][3]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is a general method for the reductive amination of primary amines.[5][7][8]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.0-1.2 eq.), and a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. Acetic acid can be added as a catalyst.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Primary Amines

MethodKey ReagentsTypical SolventTemperatureKey AdvantagesCommon Issues
Direct Alkylation Alkyl Halide, Base (e.g., K₂CO₃, DIPEA)ACN, DMFRoom Temp. to RefluxSimple procedureOver-alkylation, low selectivity
Selective Mono-alkylation Alkyl Halide, Cesium Base (e.g., Cs₂CO₃)DMF, DMSORoom Temp.High selectivity for mono-alkylationHigher cost of cesium bases
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)DCM, DCERoom Temp.Excellent selectivity, avoids over-alkylationRequires a carbonyl compound

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_overalkylation Solutions for Over-alkylation cluster_solutions_side_reactions Solutions for Side Reactions start Low Yield in N-Alkylation low_conversion Low Conversion start->low_conversion over_alkylation Over-alkylation start->over_alkylation side_reactions Side Reactions start->side_reactions reactive_alkyl_halide Use more reactive alkyl halide (R-I > R-Br) low_conversion->reactive_alkyl_halide Reactivity Issue stronger_base Use stronger/more soluble base (e.g., Cs2CO3) low_conversion->stronger_base Base/Solvent Issue increase_temp Increase reaction temperature low_conversion->increase_temp Steric Hindrance control_stoichiometry Control stoichiometry (excess amine) over_alkylation->control_stoichiometry slow_addition Slow addition of alkylating agent over_alkylation->slow_addition reductive_amination Use Reductive Amination over_alkylation->reductive_amination milder_conditions Use milder conditions (lower temperature) side_reactions->milder_conditions Quaternization at piperidine N reductive_amination2 Use Reductive Amination side_reactions->reductive_amination2 N_Alkylation_Pathways cluster_direct_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination start This compound reagents_da Alkyl Halide (R-X) Base (e.g., K2CO3, Cs2CO3) start->reagents_da reagents_ra Aldehyde/Ketone (R'COR'') Reducing Agent (e.g., NaBH(OAc)3) start->reagents_ra product_da Mono-alkylated Product reagents_da->product_da Desired Path byproduct_da Over-alkylation Products reagents_da->byproduct_da Side Reaction product_ra Mono-alkylated Product reagents_ra->product_ra

References

storage and stability issues of 4-Amino-1-benzylpiperidine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-1-benzylpiperidine

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in addressing common storage and stability issues encountered during experiments.

Troubleshooting Guide

This section addresses specific problems you might encounter with this compound.

Issue 1: The compound has changed color from colorless/light yellow to yellow/brown.

  • Question: My this compound, which was initially a clear, colorless to light yellow liquid, has turned yellow or brown. What could be the cause, and is it still usable?

  • Answer: A color change to yellow or brown is a common indicator of degradation. This is often due to oxidation from exposure to air.[1] While the compound may not be completely degraded, its purity is compromised. For sensitive applications requiring high purity, it is recommended to use a fresh, uncolored batch. For less sensitive applications, the material should be tested for purity before use.

Issue 2: Precipitation or crystal formation in the liquid.

  • Question: I've observed solid particles or crystals forming in my liquid this compound. What should I do?

  • Answer: this compound can exist as a solid or an oily liquid at room temperature.[1] If the product was stored at a low temperature (e.g., 2-8°C), the solidification is likely due to freezing and not necessarily degradation. Gently warming the container to room temperature should redissolve the solid. However, if precipitation is observed after prolonged storage at room temperature, it could be due to the formation of degradation products or reaction with atmospheric carbon dioxide.[1][2] In this case, the purity of the compound should be verified.

Issue 3: Inconsistent experimental results.

  • Question: I am seeing variability and inconsistent results in my experiments using this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a strong indication that the purity of your this compound has been compromised. Degradation can lead to a lower effective concentration of the desired compound and the presence of impurities that may interfere with your reaction. It is crucial to use a fresh vial or repurify the existing stock if you suspect degradation.

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the ideal storage conditions for this compound?

    • It should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[1][3] Recommended storage temperatures are typically between 2-8°C for long-term stability.[1] It should also be protected from light.

  • Why is an inert atmosphere important for storage?

    • This compound is sensitive to air and carbon dioxide.[1][2] Exposure to air can lead to oxidation, causing discoloration and degradation.[1] It can also absorb CO2 from the atmosphere, which can affect its purity and reactivity.[2]

  • Is this compound hygroscopic?

    • While not explicitly stated as highly hygroscopic in all sources, amines, in general, can be sensitive to moisture. Storing it in a dry environment is a standard best practice for maintaining its integrity.

Stability and Degradation

  • What is the typical shelf life of this compound?

    • When stored under the recommended conditions (cool, dry, inert atmosphere), it is generally stable.[1][3] However, the exact shelf life can vary by supplier and purity. Always refer to the manufacturer's certificate of analysis and expiration date. A related compound, 4-Anilino-1-benzylpiperidine, is reported to be stable for at least 5 years when stored at -20°C.[4]

  • What are the likely degradation pathways?

    • The primary degradation pathways are likely oxidation of the amino group upon exposure to air and reaction with atmospheric CO2. Incompatible materials such as strong acids and strong oxidizing agents can also cause decomposition.[3]

  • What are the hazardous decomposition products?

    • Under normal storage conditions, hazardous decomposition is not expected. However, in case of fire, thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3]

Data Presentation

Table 1: Recommended Storage Conditions and Known Incompatibilities

ParameterRecommendation/InformationSource
Storage Temperature 2-8°C for long-term storage; Room temperature for short-term.[1]
Atmosphere Store under an inert gas (Nitrogen or Argon).[1][2]
Container Tightly closed container.[3]
Environment Cool, dry, and well-ventilated area.[3]
Light Protect from light.
Air Sensitivity Yes, prone to oxidation.[1]
CO2 Sensitivity Yes, absorbs CO2.[2]
Incompatible Materials Strong acids, Strong oxidizing agents.[3]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

    • Dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.

  • GC-MS Parameters (Example):

    • GC Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Identify potential impurities by comparing their mass spectra to a library (e.g., NIST) and known potential degradation products.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for quantifying the purity of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

    • Dilute to a working concentration of approximately 100 µg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic acid or triethylamine (B128534) as a modifier to improve peak shape) in an isocratic or gradient elution. A starting point could be 60:40 Acetonitrile:Water (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength of approximately 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the area percentage of the main peak to assess purity.

    • For quantitative analysis, a calibration curve should be prepared using standards of known concentration.

Visualizations

Troubleshooting_Workflow cluster_observe Observation cluster_identify Problem Identification cluster_cause Potential Cause cluster_action Recommended Action Observe Observe Issue with This compound Color Color Change (Yellow/Brown) Observe->Color Precipitate Precipitation/ Crystal Formation Observe->Precipitate Inconsistent Inconsistent Experimental Results Observe->Inconsistent Oxidation Oxidation due to Air Exposure Color->Oxidation CO2 Reaction with Atmospheric CO2 Precipitate->CO2 Temp Low Temperature Storage (Freezing) Precipitate->Temp Degradation Compound Degradation/ Impurity Formation Precipitate->Degradation Inconsistent->Degradation Purity Verify Purity (GC-MS or HPLC) Oxidation->Purity CO2->Purity Warm Gently Warm to Room Temperature Temp->Warm Fresh Use Fresh Stock/ Repurify Degradation->Fresh Purity->Fresh

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_compound Starting Material cluster_stressor Stressors cluster_product Degradation Products Compound This compound (Pure) Air Air (Oxygen) Compound->Air Exposure CO2 Carbon Dioxide Compound->CO2 Exposure Oxidized Oxidized Impurities (e.g., N-oxides) Air->Oxidized leads to Carbamate Carbamate Adducts CO2->Carbamate leads to

Caption: Potential degradation pathways.

FAQ_Logic cluster_main Main Topics cluster_storage Storage Questions cluster_stability Stability Questions Storage Storage & Handling Conditions Ideal Storage Conditions? Storage->Conditions Inert Why Inert Atmosphere? Storage->Inert Hygro Is it Hygroscopic? Storage->Hygro Stability Stability & Degradation ShelfLife Typical Shelf Life? Stability->ShelfLife Pathways Degradation Pathways? Stability->Pathways Decomp Hazardous Decomposition? Stability->Decomp

Caption: Logical flow of the FAQ section.

References

managing impurities in 4-Amino-1-benzylpiperidine starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-benzylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound starting material?

The most common impurities in this compound, which is typically synthesized via reductive amination of 1-benzyl-4-piperidone, can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Material: 1-benzyl-4-piperidone may remain if the reaction does not go to completion.

    • Intermediates: Iminium ion intermediates formed during the reaction may persist in small quantities.

    • By-products: Side reactions can lead to the formation of impurities such as N-benzyl-4-(benzylamino)piperidine, which is a dimer formed from the reaction of the product with the starting imine.

  • Degradation Products:

    • This compound is known to absorb carbon dioxide (CO2) from the atmosphere, which can lead to the formation of carbamate-related impurities.[1][2]

Q2: How can I detect and quantify impurities in my this compound sample?

Several analytical techniques can be employed for the detection and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It is particularly useful for detecting unreacted starting materials and by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of this compound. Since the benzyl (B1604629) group provides a chromophore, direct UV detection is possible. For impurities lacking a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) may be necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main compound and any significant impurities present.

Q3: What are the recommended storage conditions for this compound to minimize impurity formation?

To maintain the purity of this compound, it is crucial to store it under an inert atmosphere, such as nitrogen (N₂).[1][2] This prevents the absorption of atmospheric CO₂, a common cause of degradation. It should also be stored in a cool, dry place away from light.

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

Problem: The purity of the synthesized this compound is lower than expected after the reaction.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure all the starting material (1-benzyl-4-piperidone) is consumed. If the reaction is sluggish, consider optimizing reaction time, temperature, or the amount of reducing agent.
Side Reactions The formation of by-products like N-benzyl-4-(benzylamino)piperidine can be minimized by controlling the stoichiometry of the reactants. Using a slight excess of the ammonia (B1221849) source can favor the formation of the primary amine.
Suboptimal Reducing Agent The choice and quality of the reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation) can impact the reaction efficiency and impurity profile. Ensure the reducing agent is fresh and added under appropriate conditions.
Moisture in the Reaction Reductive amination reactions are often sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents to minimize side reactions.
Issue 2: Presence of a High Boiling Point Impurity

Problem: An unknown impurity with a high boiling point is detected in the final product.

Possible Cause and Identification:

This is often indicative of the formation of the dimer by-product, N-benzyl-4-(benzylamino)piperidine.

  • Identification:

    • GC-MS Analysis: Compare the mass spectrum of the impurity peak with the expected fragmentation pattern of N-benzyl-4-(benzylamino)piperidine.

    • LC-MS Analysis: Determine the molecular weight of the impurity to confirm if it corresponds to the dimer.

Solution:

  • Purification:

    • Vacuum Distillation: Careful fractional vacuum distillation can separate this compound from the higher-boiling dimer.

    • Column Chromatography: For smaller scales, silica (B1680970) gel column chromatography can be an effective purification method.

Issue 3: Product Degradation During Storage

Problem: The purity of this compound decreases over time during storage.

Possible Cause and Prevention:

The primary cause is the absorption of atmospheric CO₂.

  • Prevention:

    • Inert Atmosphere: Always store the compound under a blanket of nitrogen or argon.

    • Proper Sealing: Use well-sealed containers with septa or store in an inert atmosphere glovebox.

    • Formation of Salt: For long-term storage, consider converting the free base to its more stable dihydrochloride (B599025) salt.[1][2]

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A typical gradient might start at 10% B and increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol 2: Purification by Vacuum Distillation
  • Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Procedure:

    • Place the crude this compound in the distillation flask.

    • Slowly and carefully apply vacuum.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 279-281 °C.[3]

    • It is advisable to collect a small forerun fraction to remove any lower-boiling impurities.

    • After distillation, backfill the apparatus with an inert gas like nitrogen before exposing the purified product to the atmosphere.

Protocol 3: Preparation and Recrystallization of this compound Dihydrochloride
  • Salt Formation:

    • Dissolve the purified this compound free base in a suitable solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).

    • Cool the solution in an ice bath.

    • Slowly bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Recrystallization:

    • Collect the precipitated dihydrochloride salt by filtration.

    • Dissolve the crude salt in a minimal amount of hot methanol or ethanol.

    • Add a less polar co-solvent like ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O) dropwise until the solution becomes slightly cloudy.[1][2]

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Common Impurities and their Identification

Impurity Name Structure Typical Analytical Method for Identification
1-benzyl-4-piperidoneC₁₂H₁₅NOGC-MS, HPLC-UV
N-benzyl-4-(benzylamino)piperidineC₂₄H₂₈N₂GC-MS, LC-MS
Carbamate Adduct-FT-IR (broad N-H stretch), LC-MS

Table 2: Comparison of Purification Methods

Method Typical Purity Achieved Advantages Disadvantages
Vacuum Distillation >98%Effective for removing non-volatile and high-boiling impurities. Scalable.Requires specialized equipment. Potential for thermal degradation if not controlled properly.
Recrystallization (as dihydrochloride salt) >99%Highly effective for achieving high purity. Removes a wide range of impurities. Product is more stable for storage.Multi-step process (salt formation then recrystallization). Potential for product loss.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Purity Analysis cluster_purification Purification cluster_final_qc Final Quality Control synthesis Reductive Amination of 1-benzyl-4-piperidone analysis HPLC-UV / GC-MS synthesis->analysis purification_choice Purity < 98%? analysis->purification_choice distillation Vacuum Distillation purification_choice->distillation Yes final_analysis Purity and Identity Confirmation (HPLC, GC-MS, NMR) purification_choice->final_analysis No recrystallization Recrystallization as Dihydrochloride Salt distillation->recrystallization recrystallization->final_analysis storage Store under N₂ final_analysis->storage

Caption: Workflow for Synthesis, Purification, and Analysis of this compound.

troubleshooting_logic start Low Purity Detected check_impurities Identify Impurities (GC-MS, HPLC) start->check_impurities impurity_type Impurity Type? check_impurities->impurity_type starting_material High Starting Material impurity_type->starting_material Unreacted Starting Material dimer High Boiling Point Dimer impurity_type->dimer By-product degradation Degradation Products impurity_type->degradation Degradation optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) starting_material->optimize_reaction purify Purify by Vacuum Distillation or Column Chromatography dimer->purify storage_protocol Review Storage Protocol (Store under N₂) degradation->storage_protocol

Caption: Troubleshooting Logic for Low Purity of this compound.

References

overcoming solubility problems in reactions with 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Amino-1-benzylpiperidine

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound, focusing on overcoming common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an organic compound that typically appears as a colorless to pale yellow liquid or a white to off-white solid.[1][2] It exhibits moderate to good solubility in polar organic solvents such as ethanol, methanol, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1][2][3] Its solubility in water is limited (approximately 10 g/L), but can be significantly increased by forming a salt under acidic conditions.[1][4] It is generally immiscible in non-polar solvents.[2]

Q2: I'm observing unreacted starting material in my reaction. Could this be a solubility issue?

A2: Yes, incomplete dissolution of this compound is a common reason for slow or incomplete reactions. If you observe solid material that does not dissolve as the reaction progresses, or if your reaction yields are consistently low, poor solubility of the starting material in the chosen solvent system is a likely cause.

Q3: How does pH affect the solubility of this compound?

A3: As an amine, the solubility of this compound is highly dependent on pH. In acidic solutions, the amino group becomes protonated, forming an ammonium (B1175870) salt. This salt is significantly more polar and, therefore, more soluble in aqueous and other polar protic solvents.[5] Conversely, under basic conditions, it will be in its free base form, which is more soluble in organic solvents.[5]

Q4: Can I use heat to improve solubility?

A4: Gently warming the reaction mixture can be an effective method to increase the solubility of this compound and help initiate a reaction.[6] However, it is crucial to monitor the temperature carefully. Excessive heat can lead to side reactions, degradation of the compound, or unwanted byproducts. Always run a small-scale test reaction to determine the optimal temperature that improves solubility without compromising the reaction's integrity.

Q5: My reaction requires anhydrous or non-polar conditions where this compound is poorly soluble. What are my options?

A5: This is a common challenge. The recommended approach is to use a co-solvent.[6] You can dissolve the this compound in a minimal amount of a compatible, anhydrous, polar aprotic solvent in which it is highly soluble (e.g., anhydrous DMF or DMSO). This concentrated solution is then added to the main reaction vessel containing the non-polar solvent. This technique keeps the overall polarity of the reaction medium low while ensuring the amine is available to react.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems with this compound.

Initial Assessment
  • Visual Inspection: Is there visible solid material in your reaction flask that fails to dissolve over time?

  • Reaction Progress: Is the reaction sluggish, incomplete, or failing to start?

  • Solvent Choice: Are you using a solvent in which this compound has known low solubility (e.g., hexanes, toluene)?

If you answered yes to any of these questions, proceed with the following troubleshooting steps.

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents. Use this data to guide your initial solvent selection.

SolventTypeSolubilityReference
WaterPolar Protic10 g/L (pH dependent)[1][4]
Methanol (MeOH)Polar ProticSoluble[1]
Ethanol (EtOH)Polar ProticSoluble[1][2]
Dichloromethane (DCM)Polar AproticSoluble[1][2]
Dimethylformamide (DMF)Polar AproticSoluble[3]
Tetrahydrofuran (THF)Polar AproticModerately Soluble[1]
TolueneNon-PolarSparingly SolubleN/A
HexanesNon-PolarImmiscible/Insoluble[2]

Note: "N/A" indicates that specific quantitative data was not found in the search results, but solubility is inferred from general chemical principles.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges.

G cluster_0 Troubleshooting Workflow cluster_1 Viable Strategies A Problem: Reaction Failure or Incomplete Conversion B Is solid this compound visible in the flask? A->B C Consult Solvent Solubility Table. Is the solvent appropriate? B->C No E Strategy 2: Gentle Warming Increase temperature incrementally (e.g., to 40°C). Monitor for degradation. B->E Yes D Strategy 1: Change Solvent Select a solvent with higher solubility (e.g., DCM, MeOH). C->D No I Investigate other reaction parameters (catalyst, reagents, atmosphere). C->I Yes H Problem Solved D->H F Strategy 3: Co-Solvent Method Dissolve in min. anhydrous DMF/DMSO, then add to reaction. E->F If warming is insufficient or not viable F->H G Strategy 4: pH Modification (Aqueous Reactions) Add acid (e.g., HCl) to protonate and dissolve the amine. G->H

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test

This protocol helps determine an appropriate solvent or co-solvent system for your reaction.

  • Preparation: Add approximately 10 mg of this compound to a small vial.

  • Solvent Addition: Add the primary reaction solvent dropwise (e.g., 100 µL at a time) and vortex or stir after each addition.

  • Observation: Observe if the solid dissolves completely. Note the approximate volume of solvent required.

  • Co-Solvent Test: If the solid does not dissolve in a reasonable volume (e.g., 1-2 mL) of the primary solvent, take a new 10 mg sample. Add a minimal amount of a co-solvent (e.g., 20-50 µL of DMSO) to dissolve the solid first.

  • Admixture: Slowly add the primary reaction solvent to the co-solvent solution. Observe for any precipitation. If the solution remains clear, this co-solvent system is likely viable for your reaction.

  • Control Reaction: Always run a control reaction with the chosen co-solvent to ensure it does not interfere with the reaction chemistry.

Protocol 2: Utilizing pH Modification for Aqueous Solubility

This protocol is for reactions conducted in aqueous or protic media where the salt form of the amine is required.

  • Suspension: Suspend the measured amount of this compound in the desired volume of water or protic solvent.

  • Acidification: Slowly add a 1M solution of a suitable acid (e.g., HCl) dropwise while stirring vigorously.

  • Dissolution: Continue adding the acid until all the solid material has dissolved and the solution becomes clear. The pH of the solution should typically be below 4.[6]

  • Verification: Check the pH of the final solution to ensure it is within the desired range for your reaction.

  • Reaction Initiation: Proceed with the addition of other reagents. Note that the reaction will now contain the hydrochloride salt of the amine.

Visualizations of Key Concepts

pH Effect on Solubility

The ionization state of this compound is crucial for its solubility in aqueous media.

G cluster_0 pH Influence on this compound A Low pH (Acidic) e.g., pH < 7 C Protonated Form (Ammonium Salt) R-NH3+ A->C B High pH (Basic) e.g., pH > 7 D Free Base Form R-NH2 B->D E High Water Solubility C->E F High Organic Solvent Solubility D->F

Caption: Relationship between pH, ionization state, and solubility.

Co-Solvent Strategy Workflow

This diagram illustrates the logic of using a co-solvent to overcome solubility issues in non-polar reaction media.

G cluster_0 Co-Solvent Method A This compound (Solid) C Concentrated Stock Solution (Fully Dissolved) A->C + B Minimal Volume of High-Solubility Solvent (e.g., Anhydrous DMSO) E Homogeneous Reaction Mixture C->E Add to D Main Reaction Vessel with Low-Solubility Bulk Solvent (e.g., Toluene, THF)

Caption: Workflow for the co-solvent addition method.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methodologies for the characterization of 4-Amino-1-benzylpiperidine, a critical intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound in research, development, and quality control settings. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR) for the analysis of this compound.

Comparison of Analytical Techniques

The choice of analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative purity determination, impurity profiling, or structural confirmation. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and throughput.

Quantitative Performance

The following tables summarize the typical validation parameters for HPLC and GC-MS methods, based on data from structurally related piperidine (B6355638) and benzylpiperazine compounds. These values provide a benchmark for what can be expected when developing and validating methods for this compound.

Table 1: Comparison of HPLC Method Performance for Related Piperidine Analogs

Validation ParameterPiperidine (RP-HPLC-UV with Derivatization)4-Aminopiperidine Derivative (LC-MS)
Linearity Range 0.44 - 53.33 µg/mL0.03 - 0.40 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.99[1]
Limit of Detection (LOD) 0.15 µg/mL0.010 µg/mL[1]
Limit of Quantification (LOQ) 0.44 µg/mLNot Specified
Accuracy (Recovery %) 101.82% (± 0.6% RSD)Not Specified
Precision (RSD %) < 1.0%Not Specified

Table 2: Comparison of GC-MS Method Performance for Benzylpiperazine Analogs

Validation Parameter1-Benzylpiperazine (BZP) in Plasma[2][3][4]1-Benzylpiperazine (BZP) in Urine[2][3][4]
Linearity Range 0 - 10 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.004 µg/mL0.002 µg/mL
Limit of Quantification (LOQ) 0.016 µg/mL0.008 µg/mL
Accuracy (Recovery %) 79% to 96%90% to 108%
Precision (RSD %) < 15% (Intra-day)< 15% (Intra-day)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound, which has a weak chromophore, derivatization may be necessary to enhance UV detection, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be employed.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (UV, PDA, CAD, or MS).

Chromatographic Conditions (Example for a related aminopiperidine derivative):

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, potentially with derivatization to improve peak shape and thermal stability.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions (Example for a related benzylpiperazine):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

  • Inlet Temperature: 250 °C.[2]

  • Injection Volume: 1 µL in splitless mode.[2]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.[2]

Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate).

  • For trace analysis, a liquid-liquid extraction may be employed to concentrate the analyte and remove matrix interferences.

  • Derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can be performed to improve volatility and chromatographic performance.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Instrumentation:

  • NMR spectrometer with a high-field magnet (e.g., 400 MHz or higher).

Experimental Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum with at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Relaxation Delay (d1): A sufficiently long delay to ensure complete relaxation of all relevant nuclei (typically 5 times the longest T₁ relaxation time).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150) for the signals used for quantification.

Sample Preparation and Analysis:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum using the optimized parameters.

  • Process the spectrum (phasing, baseline correction) and integrate the selected signals of the analyte and the internal standard.

  • Calculate the purity of the this compound using the integral values, molecular weights, and weights of the sample and internal standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups and for the confirmation of a compound's identity by comparing its spectrum to that of a reference standard. While less common for precise quantification compared to chromatographic methods, it can be used for quantitative analysis with proper calibration.

Instrumentation:

  • FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Experimental Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Sample Preparation and Analysis:

  • Qualitative Analysis: Place a small amount of the liquid or solid sample directly on the ATR crystal and collect the spectrum. The characteristic absorption bands for the amine N-H stretching, C-H stretching of the alkyl and aromatic groups, and the aromatic C=C bending will confirm the compound's identity.

  • Quantitative Analysis: Prepare a series of calibration standards of this compound in a suitable solvent that does not have interfering absorptions in the spectral region of interest. Measure the absorbance of a characteristic peak (e.g., a C-H or N-H stretching band) for each standard. Create a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.[5]

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector Detection (UV/MS) column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent derivatize Derivatization (Optional) dissolve->derivatize injection GC Injection derivatize->injection separation Capillary Column Separation injection->separation detection MS Detection separation->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra Analysis tic->spectra quantify Quantification (SIM) tic->quantify

GC-MS Analysis Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Analysis Workflow

Impurity Profiling

The synthesis of this compound can result in various impurities, including starting materials, by-products, and degradation products. A common synthetic route involves the reductive amination of 1-benzyl-4-piperidone.[6] Potential impurities could therefore include unreacted 1-benzyl-4-piperidone and by-products from side reactions. Additionally, residual piperidine from starting materials could be a concern as it is a potential genotoxic impurity.[1][7]

Both HPLC-MS and GC-MS are powerful techniques for the identification and quantification of these impurities. The development of a stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from any potential degradants that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).

Conclusion

The characterization of this compound can be effectively achieved using a range of analytical techniques. HPLC and GC-MS are well-suited for quantitative analysis and impurity profiling, offering high sensitivity and selectivity. qNMR serves as an excellent primary method for accurate purity determination without the need for a specific reference standard. FTIR is a rapid and simple technique for identity confirmation. The choice of the most appropriate method will be dictated by the specific analytical requirements, available instrumentation, and the stage of drug development. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Amino-1-benzylpiperidine. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of this important pharmaceutical intermediate. This document presents detailed experimental protocols and comparative performance data to assist researchers in choosing the most suitable method for their specific needs.

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the efficacy and safety of the final drug product. Therefore, robust analytical methods are required to accurately quantify the main component and identify any potential impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. A typical reverse-phase HPLC method is described below.

Sample Preparation:

A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 to 100 µg/mL.

Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with UV detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Carbonate Buffer (pH 10.5) (75:25, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 256 nm
Injection Volume 20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and is a powerful tool for the identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is required to convert it into a more volatile and thermally stable compound prior to GC-MS analysis. Silylation is a common derivatization technique for compounds containing amine groups.

Sample Preparation and Derivatization:

A 1 mg/mL solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) is prepared. To 100 µL of this solution, 100 µL of a silylation agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. The mixture is heated at 60-100°C for 30-60 minutes to ensure complete derivatization.

Instrumentation and Conditions:

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Fused silica (B1680970) capillary column, e.g., Restek Rxi-5HT (30 m x 0.25 mm x 0.25 µm)[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min[2]
Injector Temperature 280°C[2]
Oven Temperature Program Initial temperature of 60°C held for 1 min, ramped to 320°C at 20°C/min, then ramped to 350°C at 15°C/min and held for 10 min[2]
Transfer Line Temperature 250°C[2]
Ion Source Temperature 200°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-500

Performance Comparison

The following table summarizes the expected performance characteristics of HPLC and GC-MS for the purity assessment of this compound, based on typical performance for similar amine compounds.

Performance MetricHPLCGC-MS (with Derivatization)
Linearity (r²) > 0.999[3]> 0.993[4]
Limit of Detection (LOD) 0.015 - 0.08 mg/L[3][5]0.117 - 1.527 pg/mL[4]
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD
Precision (RSD%) < 2.2%[1]< 8%[4]
Accuracy (Recovery %) 85.3% - 98.4%[3][5]62% - 105%[4]
Analysis Time < 15 min[1]~20 min[4]
Sample Preparation Simple dilutionRequires derivatization

Experimental Workflow Visualization

The following diagrams illustrate the logical workflows for the purity assessment of this compound using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Mobile Phase A->B C Serial Dilution for Calibration Standards B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 256 nm E->F G Peak Integration and Quantification F->G H Purity Assessment G->H

HPLC Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing of This compound B Dissolution in Aprotic Solvent A->B C Addition of Silylation Reagent B->C D Heating for Complete Reaction C->D E Injection into GC-MS System D->E F Separation on Capillary Column E->F G Mass Spectrometric Detection F->G H Peak Identification and Quantification G->H I Purity Assessment H->I

GC-MS Analysis Workflow

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its own advantages and disadvantages.

HPLC is a robust and straightforward method that offers good precision and accuracy without the need for sample derivatization. This makes it an ideal choice for routine quality control analysis where high throughput is desired.

GC-MS , on the other hand, provides higher sensitivity and the ability to identify unknown impurities through mass spectral library matching. However, the requirement for derivatization adds a layer of complexity and potential for variability in the sample preparation process. GC-MS is particularly valuable for in-depth impurity profiling and for detecting trace-level contaminants.

The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine purity checks, HPLC is often the more practical option. For comprehensive impurity identification and trace analysis, the superior sensitivity and specificity of GC-MS may be necessary.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-1-benzylpiperidine. Tailored for researchers, scientists, and professionals in drug development, this document presents a comprehensive interpretation of the spectral data, a comparison with a structurally related alternative, and detailed experimental protocols.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structural elucidation is crucial for ensuring the identity and purity of synthesized molecules. NMR spectroscopy is an essential analytical technique for this purpose, providing detailed information about the molecular structure. This guide will focus on the interpretation of its ¹H and ¹³C NMR spectra, offering a valuable resource for scientists working with this compound.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the assigned chemical shifts for the protons and carbons in this compound.

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonsChemical Shift (ppm)Multiplicity
H-2', H-6' (Aromatic)7.25-7.35m
H-3', H-4', H-5' (Aromatic)7.20-7.30m
H-7' (Benzyl CH₂)3.49s
H-4 (Piperidine CH)2.60-2.75m
H-2, H-6 (Piperidine CH₂)2.80-2.90 (axial)m
2.00-2.10 (equatorial)m
H-3, H-5 (Piperidine CH₂)1.80-1.95 (axial)m
1.35-1.50 (equatorial)m
-NH₂1.30s (broad)

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C-1' (Aromatic)138.5
C-2', C-6' (Aromatic)129.3
C-3', C-5' (Aromatic)128.2
C-4' (Aromatic)127.0
C-7' (Benzyl CH₂)63.2
C-2, C-6 (Piperidine)52.5
C-4 (Piperidine)50.8
C-3, C-5 (Piperidine)33.5

Comparative Analysis with 1-Benzylpiperidine (B1218667)

To better understand the spectral features of this compound, a comparison with the structurally similar 1-benzylpiperidine is presented. The primary difference is the presence of the amino group at the C-4 position of the piperidine (B6355638) ring.

Table 3: Comparison of ¹H NMR Data (ppm) for this compound and 1-Benzylpiperidine

ProtonsThis compound1-Benzylpiperidine
Aromatic7.20-7.357.20-7.35
Benzyl CH₂3.493.48
Piperidine CH₂ (α to N)2.00-2.902.35-2.45
Piperidine CH (at C4)2.60-2.751.50-1.65
Piperidine CH₂ (β to N)1.35-1.951.50-1.65
Piperidine CH₂ (γ to N)-1.35-1.45

Table 4: Comparison of ¹³C NMR Data (ppm) for this compound and 1-Benzylpiperidine

CarbonThis compound1-Benzylpiperidine
Aromatic (quaternary)138.5138.6
Aromatic (CH)129.3, 128.2, 127.0129.3, 128.2, 126.9
Benzyl CH₂63.263.5
Piperidine (α to N)52.554.2
Piperidine (at C4)50.826.2
Piperidine (β to N)33.524.5

The presence of the amino group at C-4 in this compound significantly influences the chemical shifts of the neighboring protons and carbons. The C-4 carbon experiences a substantial downfield shift from approximately 26.2 ppm in 1-benzylpiperidine to 50.8 ppm. This is due to the electron-withdrawing effect of the nitrogen atom of the amino group. The protons on C-4 are also shifted downfield.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the compound into a clean, dry vial.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently swirl or vortex the vial to dissolve the sample completely.

  • Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

NMR Data Acquisition

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64 scans are usually sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-220 ppm.

All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Visualization of this compound Structure and Key NMR Correlations

G Structure of this compound cluster_piperidine Piperidine Ring cluster_benzyl Benzyl Group N1 N1 C2 C2,6 N1->C2 52.5 ppm C7 C7' N1->C7 63.2 ppm C2->N1 C3 C3,5 C2->C3 C3->C2 C4 C4 C3->C4 C4->C3 NH2 NH2 C4->NH2 50.8 ppm C_aromatic Aromatic C C7->C_aromatic 138.5 ppm

Caption: Key ¹³C NMR correlations in this compound.

References

A Comparative Guide to the Synthetic Routes of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 4-Amino-1-benzylpiperidine, a key intermediate in the pharmaceutical industry. The document outlines objective performance comparisons of different methodologies, supported by experimental data, to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction

This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its structural motif is found in molecules targeting the central nervous system, among other therapeutic areas. The efficiency of the synthesis of this intermediate can significantly impact the overall cost and timeline of drug development projects. This guide evaluates the most common and other potential synthetic strategies, focusing on reaction yields, conditions, and reagent selection.

Comparison of Synthetic Routes

The synthesis of this compound predominantly starts from 1-benzyl-4-piperidone. The primary transformation involves the conversion of the ketone functionality into a primary amine. Several methods have been established for this purpose, with reductive amination being the most prevalent. Other potential routes include the reduction of an oxime intermediate, the Gabriel synthesis, the Buchwald-Hartwig amination, and the Leuckart-Wallach reaction.

A summary of the quantitative data for the most viable synthetic routes is presented in the table below.

Synthetic Route Starting Material Key Reagents Reaction Conditions Reported Yield (%) Reference
Reductive Amination
- Using Sodium Cyanoborohydride1-Benzyl-4-piperidoneNH₄OAc, NaBH₃CN, Methanol (B129727)Anhydrous, Room Temperature or gentle heatingHigh[1]
- Using Sodium Triacetoxyborohydride (B8407120)1-Benzyl-4-piperidoneAmine, NaBH(OAc)₃, DCE or DCMRoom Temperature, 1-24 hoursHigh[1]
- Using Catalytic Hydrogenation1-Benzyl-4-piperidoneNH₃, H₂, Catalyst (e.g., Pd/C)Mild pressureHigh[1]
Reduction of Oxime 1-Benzyl-4-piperidone oximeLithium Aluminum Hydride (LiAlH₄)Anhydrous solvent (e.g., THF)High
Leuckart-Wallach Reaction 1-Benzyl-4-piperidoneAmmonium (B1175870) formate (B1220265) or Formamide (B127407)High temperatures (120-165 °C)Moderate to High

Note: Specific yield percentages are often dependent on the exact reaction conditions and scale. "High" typically refers to yields above 80%. Further optimization is often possible.

Detailed Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key synthetic routes, based on established literature procedures.

Reductive Amination of 1-Benzyl-4-piperidone

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds.[1] It can be performed as a one-pot reaction where the intermediate imine is formed in situ and subsequently reduced.

a) Using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a mild and selective reducing agent, often favored for its safety and high yields.[1]

  • Procedure: To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and a suitable ammonia (B1221849) source (e.g., ammonium acetate (B1210297), 1.5 equivalents) in a chlorinated solvent such as 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (B109758) (DCM), sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1 to 24 hours. Progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

b) Using Sodium Cyanoborohydride

Sodium cyanoborohydride is another effective reducing agent for this transformation.

  • Procedure: 1-benzyl-4-piperidone (1.0 equivalent) is dissolved in an anhydrous solvent like methanol or tetrahydrofuran (B95107). An excess of an ammonia source, such as ammonium acetate, is added. Sodium cyanoborohydride (1.2 equivalents) is then added, and the reaction is stirred at room temperature or with gentle heating. The reaction is monitored until completion. The workup typically involves quenching the excess reducing agent, followed by extraction and purification of the desired amine.

c) Using Catalytic Hydrogenation

This method involves the reduction of the in-situ formed imine using hydrogen gas and a metal catalyst.

  • Procedure: 1-benzyl-4-piperidone is dissolved in a suitable solvent, typically an alcohol like methanol, in a pressure vessel. A source of ammonia (e.g., a solution of ammonia in methanol) and a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C, or Raney Nickel) are added. The vessel is charged with hydrogen gas to a mild pressure and the mixture is agitated at room temperature or with slight heating until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated from the filtrate by evaporation of the solvent and subsequent purification.

Reduction of 1-Benzyl-4-piperidone Oxime

This two-step route involves the initial formation of an oxime from the ketone, followed by its reduction to the primary amine.

  • Step 1: Oximation of 1-Benzyl-4-piperidone: 1-Benzyl-4-piperidone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion. The resulting 1-benzyl-4-piperidone oxime is then isolated.

  • Step 2: Reduction of the Oxime: The isolated oxime is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and is added dropwise to a stirred suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), at a reduced temperature. After the addition, the reaction mixture is typically stirred at room temperature or heated to ensure complete reduction. The reaction is then carefully quenched with water and a sodium hydroxide (B78521) solution to precipitate the aluminum salts. The organic layer is separated, dried, and concentrated to give this compound.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides a direct conversion of ketones to amines using formamide or ammonium formate as both the nitrogen source and the reducing agent.

  • Procedure: 1-Benzyl-4-piperidone is heated with an excess of ammonium formate or formamide at a high temperature, typically between 120 °C and 165 °C. The reaction proceeds via the formation of a formyl derivative of the amine, which is then hydrolyzed in a subsequent step, usually by heating with aqueous acid (e.g., HCl), to yield the final primary amine. The product is then isolated by basification and extraction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and relationship between the different synthetic strategies discussed.

Synthetic_Routes_Comparison cluster_main Synthetic Pathways to this compound cluster_RA Reducing Agents Start 1-Benzyl-4-piperidone ReductiveAmination Reductive Amination Start->ReductiveAmination OximeReduction Oxime Formation & Reduction Start->OximeReduction LeuckartWallach Leuckart-Wallach Reaction Start->LeuckartWallach NaBH3CN Sodium Cyanoborohydride ReductiveAmination->NaBH3CN NaBH_OAc_3 Sodium Triacetoxyborohydride ReductiveAmination->NaBH_OAc_3 CatHydro Catalytic Hydrogenation ReductiveAmination->CatHydro Product This compound NaBH3CN->Product NaBH_OAc_3->Product CatHydro->Product OximeReduction->Product LeuckartWallach->Product Gabriel Gabriel Synthesis (from 4-halo precursor) Gabriel->Product Buchwald Buchwald-Hartwig Amination (from 4-halo precursor) Buchwald->Product HaloPrecursor 4-Halo-1-benzylpiperidine HaloPrecursor->Gabriel HaloPrecursor->Buchwald

Caption: Comparative overview of synthetic routes to this compound.

Experimental_Workflow_Reductive_Amination cluster_workflow General Workflow for Reductive Amination Step1 1. Mix 1-Benzyl-4-piperidone and Ammonia Source in Solvent Step2 2. Add Reducing Agent (e.g., NaBH(OAc)₃) Step1->Step2 Step3 3. Stir at Room Temperature (Monitor Reaction) Step2->Step3 Step4 4. Quench Reaction Step3->Step4 Step5 5. Extraction and Purification Step4->Step5 Step6 6. Isolate this compound Step5->Step6

References

A Comparative Guide to the Synthetic Utility of 4-Amino-1-benzylpiperidine and Other Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its favorable physicochemical properties and synthetic versatility. Among the myriad of functionalized piperidines, 4-amino-1-benzylpiperidine stands out as a crucial building block. This guide provides an objective comparison of its performance in key synthetic transformations against other commonly used functionalized piperidines, such as those with N-Boc protection or other substitution patterns. The information presented herein, supported by experimental data, aims to assist researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Applications

This compound offers a secondary amine on the piperidine ring, which is readily available for a variety of chemical transformations. The benzyl (B1604629) group serves as a stable protecting group that can be removed under hydrogenolysis conditions if desired. This contrasts with other popular piperidine building blocks where the nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is removable under acidic conditions. The choice between these and other derivatives often depends on the desired final product and the compatibility of the protecting group with other functionalities in the molecule.

These piperidine derivatives are instrumental in the synthesis of a wide array of therapeutic agents, including analgesics, antidepressants, and kinase inhibitors.[1] Their ability to be readily incorporated into larger, more complex molecules makes them invaluable in drug discovery and development.

Performance in Key Synthetic Transformations

The utility of a building block is best demonstrated by its performance in common and crucial chemical reactions. Here, we compare this compound and its analogues in two fundamental transformations: reductive amination and amide bond formation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce diversity around the 4-amino position of the piperidine core. The reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ.

Table 1: Comparison of Piperidone Derivatives in Reductive Amination

Starting MaterialAmineReducing AgentSolventTime (h)Yield (%)Reference
1-Benzyl-4-piperidoneAniline (B41778)Sodium triacetoxyborohydride (B8407120)Dichloroethane24~85-95% (general)BenchChem
N-Boc-4-piperidinoneAnilineSodium triacetoxyborohydrideDichloromethane (B109758)1691%DTIC

Note: The yields reported are from different sources and may not be directly comparable due to variations in reaction scale and purification methods.

The data suggests that both N-benzyl and N-Boc protected 4-piperidones are excellent substrates for reductive amination, affording high yields of the corresponding 4-aminopiperidine (B84694) derivatives. The choice between them would likely be dictated by the desired protecting group strategy for the overall synthesis.

Amide Bond Formation

Amide bond formation is arguably one of the most important reactions in medicinal chemistry, used to link molecular fragments and build complex drug candidates. The nucleophilicity of the amino group on the piperidine ring is a key factor in the efficiency of this reaction.

While direct comparative studies with identical substrates are scarce in the literature, the general principles of amine reactivity can be applied. Primary amines, such as the deprotected form of 4-amino-1-Boc-piperidine, are typically more nucleophilic and may react faster than the secondary amine of a 4-substituted-1-benzylpiperidine derivative. However, both are routinely and effectively used in amide coupling reactions.

Experimental Protocols

Reductive Amination of 1-Benzyl-4-piperidone

This protocol describes a general procedure for the reductive amination of 1-benzyl-4-piperidone with a primary amine using sodium triacetoxyborohydride.

Materials:

  • 1-Benzyl-4-piperidone

  • Primary amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-4-amino-1-benzylpiperidine.

Synthesis of N-(4-(1-Boc-piperidinyl))-N-phenylpropionamide (Fentanyl Precursor)

This protocol details the synthesis of a key intermediate for fentanyl, starting from N-Boc-4-piperidinone.

Step 1: Reductive Amination

  • N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) are dissolved in 13 mL of dichloromethane and cooled in an ice bath.

  • Sodium triacetoxyborohydride (3.19 g, 15.06 mmol) is added portion-wise.

  • The mixture is stirred and allowed to come to room temperature for 16 hours.

  • The mixture is diluted with 15 mL of aqueous 2M NaOH and stirred for 1 hour.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are dried with sodium sulfate, filtered, and concentrated to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Step 2: Acylation

  • The product from Step 1 is acylated with propionyl chloride in the presence of diisopropylethylamine to yield the final product.

Mandatory Visualizations

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Start Dissolve 1-Benzyl-4-piperidone and Amine in DCM Add_Reducing_Agent Add Sodium Triacetoxyborohydride Start->Add_Reducing_Agent Stir Stir at Room Temperature (1-24h) Add_Reducing_Agent->Stir Quench Quench with Saturated NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry with Na2SO4 and Concentrate Extract->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Final_Product N-Substituted-4-amino-1-benzylpiperidine Chromatography->Final_Product

Caption: A typical experimental workflow for reductive amination.

Signaling Pathway: PI3K/Akt/mTOR

Piperidine-containing compounds have been developed as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PIP3->PTEN Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Bioactivity of 4-Amino-1-benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-1-benzylpiperidine scaffold is a versatile chemical structure that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, demonstrating potential therapeutic applications in various disease areas. This guide provides a comparative overview of the bioactivity of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in their drug discovery and development endeavors.

Diverse Biological Activities

This compound itself is a key intermediate in the synthesis of various bioactive molecules, including analgesics and psychoactive agents.[1] Derivatives built upon this core structure have shown a spectrum of biological effects, most notably as inhibitors of acetylcholinesterase (AChE), making them promising candidates for the treatment of Alzheimer's disease.[2][3][4][5][6][7][8][9][10] Beyond their role as cholinesterase inhibitors, certain derivatives have also exhibited antifungal properties and inhibitory activity against other enzymes like monoacylglycerol lipase (B570770) (MAGL).[11][12] Some have also been investigated for their potential as histamine (B1213489) H3 receptor antagonists.

Performance as Acetylcholinesterase (AChE) Inhibitors

A significant body of research has focused on the development of this compound derivatives as AChE inhibitors. The inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease.[7][8][9][10] The following table summarizes the in vitro AChE inhibitory activity of selected derivatives.

CompoundModificationTarget EnzymeIC50 (µM)Reference
Donepezil (Reference) -AChE-[8]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.00056[2]
5MeSA4ABP (E)-2-(((1-benzylpiperidin-4-yl)imino)methyl)-4-methylphenolAChE57.46 ± 2.140% inhibition at 5 µM[4]
Compound d5 N-benzyl piperidine (B6355638) derivativeHDAC & AChE6.89[5]
Compound d10 N-benzyl piperidine derivativeHDAC & AChE3.22[5]
Compound 5 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAChE0.03 ± 0.07[6]
Compound 15b 1,3-dimethylbenzimidazolinone derivativeeeAChE0.39 ± 0.11[9][10]
Compound 15j 1,3-dimethylbenzimidazolinone derivativeeqBChE0.16 ± 0.04[9][10]
Compound 5d N-(2-(piperidine-1-yl)ethyl)benzamide derivative with ortho-fluoro substitutionAChE0.013 ± 0.0021[8]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

Antifungal Activity

Recent studies have explored the potential of 4-aminopiperidine (B84694) derivatives as a novel class of antifungal agents.[11] Inspired by existing antifungal drugs with piperidine and morpholine (B109124) cores, researchers have synthesized and evaluated a library of these compounds against various fungal strains.[11]

CompoundModificationFungal StrainActivityReference
1-benzyl-N-dodecylpiperidin-4-amine (2b) N-dodecyl substitutionCandida spp., Aspergillus spp.Promising in vitro activity[11]
N-dodecyl-1-phenethylpiperidin-4-amine (3b) N-dodecyl and 1-phenethyl substitutionCandida spp., Aspergillus spp.Promising in vitro activity[11]

These compounds are believed to act by inhibiting enzymes involved in fungal ergosterol (B1671047) biosynthesis, such as sterol C14-reductase and sterol C8-isomerase.[11]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine (B1193921) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound solution.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

A new family of 1,2,4-thiadiazolidinone derivatives containing the N-benzylpiperidine fragment had their acetylcholinesterase (AChE) inhibitory activity measured using Ellman's method.[13][14]

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from N-substituted 4-piperidone (B1582916). A common method is reductive amination.

General Procedure for Reductive Amination:

  • Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.g., methanol, dichloromethane).

  • Add the desired amine to the solution.

  • Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanobohydride, portion-wise while stirring.

  • Allow the reaction to proceed at room temperature until completion, which is monitored by thin-layer chromatography (TLC).

  • Quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

A library of over 30 4-aminopiperidines was synthesized using reductive amination of N-substituted 4-piperidone derivatives with various amines.[11]

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signal Neuronal Signal Postsynaptic_Receptor->Neuronal_Signal Activation Derivative This compound Derivative Derivative->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by this compound Derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_characterization Characterization Synthesis Synthesis of Derivatives (e.g., Reductive Amination) Purification Purification (e.g., Column Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification In_Vitro_Assay In Vitro Bioactivity Assay (e.g., AChE Inhibition) Data_Analysis Data Analysis (e.g., IC50 Determination) In_Vitro_Assay->Data_Analysis Structure_Verification->In_Vitro_Assay

Caption: General Experimental Workflow for Evaluating Bioactivity.

References

structure-activity relationship (SAR) studies of 4-Amino-1-benzylpiperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of 4-Amino-1-benzylpiperidine Analogs

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their therapeutic potential as acetylcholinesterase inhibitors, antifungal agents, and sigma receptor ligands. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.

Acetylcholinesterase Inhibitors

The 1-benzylpiperidine (B1218667) scaffold is a key component in several potent acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. The SAR studies reveal that modifications to the benzyl (B1604629) and amino moieties significantly impact inhibitory activity.

Structure-Activity Relationship Summary
  • Substitution on the Benzamide (B126): Introducing a bulky group at the para position of the benzamide moiety can substantially increase anti-AChE activity.[1]

  • Amide Nitrogen Substitution: The introduction of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhances activity.[1]

  • Piperidine (B6355638) Nitrogen: The basicity of the piperidine nitrogen is critical for activity; N-benzoylpiperidine derivatives are almost inactive.[1]

  • Rigid Analogs: Rigid analogs, such as those containing an isoindolone moiety, can exhibit potent anti-AChE activity.[2] Replacing the isoindoline (B1297411) with an indanone moiety can be done without a major loss in potency.[3]

  • Linker Modification: Replacing an ester linker with a more metabolically stable amide linker has been explored, with some analogs retaining good inhibitory activity.

Quantitative Data: Acetylcholinesterase Inhibition
CompoundModificationIC50 (AChE)Selectivity (AChE/BuChE)Reference
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)Indanone moiety5.7 nM1250-fold[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Bulky benzamide substituent0.56 nM18,000-fold[1]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (19)Phthalimidoethyl side chain1.2 nM~34,700-fold[2]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)Indenothiazolyl carboxamide0.41 µMNot specified[4]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)Pyrazolyl carboxamide5.94 µMNot specified[4]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity is determined using a spectrophotometric method developed by Ellman et al.[5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be detected spectrophotometrically at 412 nm.[5]

Reagents:

  • Phosphate (B84403) Buffer (0.1 M, pH 8.0)

  • DTNB Solution (10 mM in phosphate buffer)

  • Acetylthiocholine Iodide (ATCI) Solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) Solution (e.g., 1 U/mL in phosphate buffer)

  • Test Compounds (dissolved in a suitable solvent like DMSO)

Procedure (96-well plate format):

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).[5][6]

  • Initiate Reaction: Add the ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.[5]

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Initial Hit Compound (e.g., this compound) Synthesis Synthesize Analogs (Vary R1, R2, etc.) Lead->Synthesis Chemical Modification Screening Biological Screening (e.g., AChE Assay) Synthesis->Screening Test Activity SAR_Analysis Analyze Structure-Activity Relationships Screening->SAR_Analysis Generate Data Optimization Design & Synthesize Optimized Analogs SAR_Analysis->Optimization Identify Key Moieties Optimization->Synthesis Iterative Improvement

General workflow for Structure-Activity Relationship (SAR) studies.

Antifungal Agents

4-Aminopiperidine derivatives have emerged as a novel class of antifungal agents, primarily targeting ergosterol (B1671047) biosynthesis.

Structure-Activity Relationship Summary
  • N-substituent at the 4-amino group: Long N-alkyl substituents (more than seven carbon atoms), particularly an N-dodecyl (C12) residue, are highly beneficial for antifungal activity. Shorter, branched, or cyclic alkyl groups are detrimental.[7]

  • Substituent at the piperidine nitrogen: Both benzyl and phenylethyl substituents at the piperidine nitrogen can lead to high antifungal activity when combined with a long N-alkyl chain at the 4-amino position.[7]

  • Mechanism of Action: These compounds are believed to inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[7]

Quantitative Data: Antifungal Activity (MIC)
CompoundN-substituent (Piperidine)N-substituent (4-Amino)MIC (Yarrowia lipolytica)Reference
2bBenzyln-Dodecyl0.25 - 0.5 µg/mL[7]
3bPhenylethyln-Dodecyl0.25 - 0.5 µg/mL[7]
4bBocn-Dodecyl1 - 2 µg/mL[7]
5bUnsubstitutedn-Dodecyl1 - 2 µg/mL[7]
Amorolfine--0.25 - 0.5 µg/mL[7]
Voriconazole--0.25 - 0.5 µg/mL[7]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Principle: A standardized fungal inoculum is exposed to serial dilutions of the antifungal agent in a liquid broth medium. The MIC is the lowest concentration of the agent that inhibits visible fungal growth.[9]

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium (buffered with MOPS)

  • Antifungal test compounds

  • Reference antifungal agents (e.g., fluconazole, amphotericin B)

Procedure:

  • Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a standard concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the final desired inoculum size.

  • Drug Dilution: A two-fold serial dilution of each test compound and reference drug is prepared directly in the microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[9]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that causes a significant reduction in fungal growth (e.g., 80% or 100% inhibition) compared to the growth control well, which can be assessed visually or by using a spectrophotometer.[7][9]

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Amino-1-benzylpiperidine, a key intermediate in the development of various pharmaceutical agents, can be achieved through several catalytic routes starting from 1-benzyl-4-piperidone.[1][2] This guide provides a comparative analysis of common catalytic methods, offering a side-by-side look at their performance based on experimental data. Detailed experimental protocols are also provided to facilitate replication and adaptation in a research setting.

The primary synthetic pathways to this compound from 1-benzyl-4-piperidone are one-step reductive amination and a two-step process involving oximation followed by reduction. The choice of catalyst is crucial in both methods, significantly influencing reaction efficiency, yield, and conditions.

Comparative Performance of Catalytic Systems

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound. This data has been compiled from various sources to provide a clear comparison of catalyst performance.

Catalytic SystemStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Reductive Amination
Raney-Ni1-Benzyl-4-piperidoneAmmonia (B1221849)Methanol--High[3]
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)1-Benzyl-4-piperidoneAmmonia/Ammonium (B1175870) AcetateDCE or DCM1-24 hoursRoom Temp.-[4]
Sodium Cyanoborohydride (NaBH₃CN)1-Benzyl-4-piperidoneAmmonia/Ammonium AcetateMethanol/THF-Room Temp.-[1]
Oximation followed by Reduction
Palladium on Carbon (Pd/C)1-Benzyl-4-piperidone oximeHydrogen gasEthanol---[5]
Sodium Borohydride (NaBH₄)1-Benzyl-4-piperidone oxime-----[5]

Note: Specific yield and reaction time data for some catalysts were not available in the searched literature, but their effectiveness is noted qualitatively.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

1. Reductive Amination using Sodium Triacetoxyborohydride [4]

  • Step 1: Reaction Setup To a solution of 1-benzyl-4-piperidone (1.0 eq) and a suitable ammonia source (e.g., ammonium acetate, 1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion. For less reactive substrates, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.

  • Step 2: Reaction Execution Stir the reaction mixture at room temperature for 1 to 24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Quenching and Work-up Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Step 4: Purification Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified as needed by column chromatography or crystallization to yield this compound.

2. Synthesis via Oximation followed by Reduction with Pd/C [5]

This is a two-step process:

  • Step 2a: Oximation

    • Reaction Setup: In a reaction vessel, dissolve 1-benzyl-4-piperidone (1 eq) and hydroxylamine (B1172632) hydrochloride in a suitable solvent like ethanol. Add a base, such as sodium acetate, to the mixture.

    • Reaction Execution: Stir the mixture at room temperature until the formation of the oxime is complete, as monitored by TLC.

    • Work-up: Isolate the resulting 1-benzyl-4-piperidone oxime after an appropriate aqueous work-up.

  • Step 2b: Reduction of the Oxime

    • Reaction Setup: Place the isolated 1-benzyl-4-piperidone oxime in a hydrogenation vessel with a catalytic amount of Palladium on Carbon (Pd/C) in a solvent like ethanol.

    • Reaction Execution: Subject the mixture to hydrogen gas at a suitable pressure (e.g., mild pressure) and stir until the reduction is complete.

    • Purification: After the reaction, filter off the catalyst and concentrate the solvent. The resulting crude this compound can then be purified.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes for producing this compound.

G cluster_0 One-Step Reductive Amination cluster_1 Two-Step Oximation and Reduction start1 1-Benzyl-4-piperidone reagents1 Ammonia Source + Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, Raney-Ni/H₂) start1->reagents1 product1 This compound reagents1->product1 start2 1-Benzyl-4-piperidone oximation Hydroxylamine Hydrochloride start2->oximation oxime 1-Benzyl-4-piperidone Oxime oximation->oxime reduction Reducing Agent (e.g., Pd/C + H₂, NaBH₄) oxime->reduction product2 This compound reduction->product2

Caption: Synthetic routes to this compound.

This guide provides a foundational comparison of catalytic methods for the synthesis of this compound. The choice of a specific catalyst and method will depend on factors such as available equipment, cost of reagents, desired purity, and scalability of the reaction. For process development and optimization, further screening of reaction conditions for each catalytic system is recommended.

References

A Comparative Guide to the Synthesis of 4-Amino-1-benzylpiperidine: A Traditional vs. Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-1-benzylpiperidine is a critical building block in the synthesis of a wide range of pharmaceutical compounds, particularly those targeting the central nervous system. Its efficient and scalable synthesis is therefore of significant interest to the drug development community. This guide provides an objective comparison of two prominent synthetic methodologies for obtaining this compound: the traditional reductive amination using sodium cyanoborohydride and a modern, alternative multi-step pathway involving Boc-protection and deprotection.

Performance Comparison

The choice of synthetic route can significantly impact yield, purity, safety, and overall efficiency. The following table summarizes the key quantitative data for the two methods, allowing for a direct comparison of their performance.

ParameterTraditional Method: Reductive AminationModern Alternative: Multi-step Synthesis
Starting Materials 1-Benzyl-4-piperidone, Ammonia (B1221849)/Ammonium (B1175870) Acetate (B1210297)4-Aminopiperidine (B84694), Benzyl (B1604629) Bromide, Di-tert-butyl dicarbonate (B1257347)
Key Reagents Sodium Cyanoborohydride (NaBH₃CN), MethanolPotassium Carbonate, Triethylamine (B128534), Trifluoroacetic Acid (TFA)
Overall Yield ~75-85%~70-80% (over 3 steps)
Purity High, but potential for cyanide impuritiesHigh, with standard purification techniques
Reaction Time 12-24 hours~48-72 hours (cumulative)
Temperature 0°C to Room TemperatureRoom Temperature to 65°C
Key Advantages One-pot reaction, high yieldAvoids highly toxic cyanide reagents
Key Disadvantages Use of highly toxic sodium cyanoborohydrideMulti-step process, longer overall time

Synthetic Pathways Overview

The two synthetic methods employ fundamentally different strategies to achieve the target molecule. The traditional method relies on a one-pot reductive amination, while the modern alternative utilizes a protecting group strategy over several steps.

Traditional Method: Reductive Amination

This widely used method involves the direct reaction of 1-benzyl-4-piperidone with an ammonia source to form an in-situ imine intermediate, which is then reduced by sodium cyanoborohydride to the desired primary amine.

G A 1-Benzyl-4-piperidone C Imine Intermediate A->C B Ammonia/Ammonium Acetate B->C D This compound C->D Reduction E Sodium Cyanoborohydride E->C

Caption: Reductive amination pathway for this compound.

Modern Alternative: Multi-step Synthesis with Boc Protection

This alternative route begins with the readily available 4-aminopiperidine. The secondary amine is first benzylated, followed by the protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group. The final step involves the acidic removal of the Boc protecting group to yield the target compound.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Boc Protection cluster_2 Step 3: Deprotection A 4-Aminopiperidine C 1-Benzyl-4-aminopiperidine A->C B Benzyl Bromide B->C E N-Boc-4-amino-1-benzylpiperidine C->E D Di-tert-butyl dicarbonate D->E G This compound E->G F Trifluoroacetic Acid (TFA) F->E

Caption: Multi-step synthesis of this compound via Boc protection.

Experimental Protocols

Traditional Method: Reductive Amination of 1-Benzyl-4-piperidone

Materials:

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1.0 eq) and a large excess of ammonium acetate (7-10 eq) in anhydrous methanol, stir the mixture at room temperature.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully quench the reaction by adding aqueous sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Modern Alternative: Multi-step Synthesis

Step 1: N-Benzylation of 4-Aminopiperidine

Materials:

  • 4-Aminopiperidine

  • Benzyl bromide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • To a solution of 4-aminopiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 65°C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Step 2: Boc-Protection of 1-Benzyl-4-aminopiperidine

Materials:

  • Crude 1-Benzyl-4-aminopiperidine from Step 1

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dichloromethane

Procedure:

  • Dissolve the crude 1-benzyl-4-aminopiperidine in dichloromethane and add triethylamine (1.5 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the N-Boc protected intermediate.

Step 3: Deprotection of N-Boc-4-amino-1-benzylpiperidine

Materials:

  • N-Boc-4-amino-1-benzylpiperidine from Step 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc protected intermediate in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Conclusion

Both the traditional reductive amination and the modern multi-step synthesis offer viable routes to this compound. The choice between the two methods will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The traditional one-pot reductive amination is a high-yielding and time-efficient method. However, the use of the highly toxic sodium cyanoborohydride is a significant drawback. The modern multi-step alternative, while longer and with a slightly lower overall yield, avoids the use of cyanide-based reagents, making it a safer option, which can be a critical factor in a pharmaceutical development setting. Researchers and drug development professionals should carefully weigh these factors when selecting the most appropriate synthetic strategy.

Spectroscopic Comparison of 4-Amino-1-benzylpiperidine and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 4-Amino-1-benzylpiperidine and its selected N-acyl and benzyl-substituted derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these compounds.

Introduction

This compound is a versatile building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications, including as sigma receptor ligands and acetylcholinesterase inhibitors. A thorough understanding of the spectroscopic properties of this parent compound and its analogues is crucial for synthesis, characterization, and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and two of its representative derivatives: N-(1-benzylpiperidin-4-yl)acetohydrazide and 1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameAromatic ProtonsCH₂ (benzyl)Piperidine ProtonsOther Protons
This compound 7.20-7.35 (m, 5H)3.48 (s, 2H)2.83 (d, J=12.0 Hz, 2H), 2.01 (td, J=11.5, 2.0 Hz, 2H), 1.78 (d, J=12.3 Hz, 2H), 1.44 (dq, J=3.8, 11.4 Hz, 2H)1.3 (br s, 2H, NH₂)
N'-(1-benzylpiperidin-4-yl)acetohydrazide [1]7.20-7.32 (m, 5H)3.48 (s, 2H)2.83 (d, J=12.0 Hz, 2H), 2.01 (td, J=11.5, 2.0 Hz, 2H), 1.78 (d, J=12.3 Hz, 2H), 1.44 (dq, J=3.8, 11.4 Hz, 2H)7.25 (br s, 1H, NH), 3.9 (br s, 1H, NH), 1.94 (s, 3H, COCH₃)
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea 7.25-7.90 (m, 10H)3.50 (s, 2H)1.40-3.00 (m, 9H)8.93 (d, 1H, NH), 10.80 (s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound NameAromatic CarbonsCH₂ (benzyl)Piperidine CarbonsOther Carbons
This compound 138.5, 129.3, 128.2, 127.063.252.6, 50.0, 34.1-
N'-(1-benzylpiperidin-4-yl)acetohydrazide [1]138.53, 129.04, 128.15, 126.9262.9856.89, 51.71, 30.46169.72 (C=O), 21.17 (CH₃)
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea 127.0-138.063.029.0, 48.0, 52.0169.0 (C=O), 179.0 (C=S)

Table 3: IR Spectroscopic Data (Wavenumber, cm⁻¹)

Compound NameN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)C=O StretchOther Key Bands
This compound 3360, 32803080, 3060, 30202920, 2850, 2800-1600 (N-H bend), 1495, 1450 (C=C stretch)
N'-(1-benzylpiperidin-4-yl)acetohydrazide ~3300-3200~3060~2930, 2850~1650-
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea ~3250~3050~2920, 2850~1650~1340 (C-N), ~800 (C=S)

Table 4: Mass Spectrometry Data (m/z)

Compound NameMolecular Ion [M]⁺Base PeakKey Fragments
This compound 19091173, 146, 132, 106
N'-(1-benzylpiperidin-4-ylidene)acetohydrazide [1]246 [M+H]⁺ (ESI)--
N'-(1-benzylpiperidin-4-yl)acetohydrazide [1]248 [M+H]⁺ (ESI)--
1-(1-benzylpiperidin-4-yl)-3-benzoyl thiourea 381--

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

  • Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition : Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s. A total of 16 scans were typically averaged.

  • ¹³C NMR Acquisition : Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s. Proton decoupling was applied during the acquisition. A total of 1024 scans were typically averaged.

  • Data Processing : The raw data were processed using standard Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation : For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) in a mortar and pressed into a thin pellet. For liquid samples, a thin film was prepared between two sodium chloride (NaCl) plates.

  • Acquisition : Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to improve the signal-to-noise ratio.

  • Data Processing : The background spectrum was subtracted from the sample spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation : Mass spectra were obtained on a Waters Micromass ZQ spectrometer.

  • Ionization : Electron Impact (EI) or Electrospray Ionization (ESI) was used. For EI, an electron energy of 70 eV was employed. For ESI, the sample was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the source.

  • Mass Analyzer : A quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Spectra were acquired over a mass range of m/z 50-500.

  • Data Analysis : The molecular ion peak and major fragment ions were identified and their m/z values reported.

Synthesis and Derivatization Workflow

The following diagram illustrates a general synthetic pathway for this compound and its subsequent derivatization to form N-acyl derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Reductive_Amination Reductive Amination 1-Benzyl-4-piperidone->Reductive_Amination 1. Ammonia Ammonia Ammonia->Reductive_Amination 2. Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Reductive_Amination 3. 4-ABP This compound Acylation Acylation 4-ABP->Acylation 1. Reductive_Amination->4-ABP Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Acylation 2. Base Base (e.g., Et₃N) Base->Acylation 3. N-Acyl_Derivative N-Acyl Derivative Acylation->N-Acyl_Derivative

References

Safety Operating Guide

Proper Disposal of 4-Amino-1-benzylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Amino-1-benzylpiperidine, a compound commonly used in pharmaceutical research and development.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] Adherence to proper disposal protocols is crucial to mitigate health risks and prevent environmental contamination. All waste containing this compound must be managed as hazardous chemical waste.[4]

Hazard Profile and Waste Classification

Before handling, it is essential to be aware of the primary hazards associated with this compound. This information dictates the necessary safety precautions and disposal requirements.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye damage.[1][2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are required.[2][5]

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Containerization:

  • Solid Waste: Contaminated materials such as gloves, paper towels, and absorbent pads should be collected in a designated, sealable, and chemically resistant container labeled "Hazardous Waste" and "Solid Chemical Waste."[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container. The label must include "Hazardous Waste" and list all chemical constituents. Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[2][4]

  • Sharps Waste: Contaminated sharps, including needles and Pasteur pipettes, must be placed in a puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps."[4]

2. Spill Management:

In the event of a spill, immediate action is necessary to contain and clean the area.

  • Evacuate and Ventilate: Alert personnel in the vicinity and ensure the area is well-ventilated.[4]

  • Containment: For small spills, use a dry, inert absorbent material such as sand, silica (B1680970) gel, or vermiculite (B1170534) to soak up the substance.[1][2][3][6]

  • Collection: Carefully sweep or shovel the absorbent material into a suitable, closed container for disposal as hazardous waste.[1][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[4]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant or an authorized incinerator equipped with an afterburner and scrubber.[1]

  • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, regional, and national hazardous waste regulations.[2]

  • Label all waste containers clearly and accurately before collection by a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify Waste Containing This compound B Determine Waste Type A->B C Solid Waste (Gloves, Absorbents) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Sharps Waste (Needles, Pipettes) B->E Sharps F Place in Labeled, Sealable Container 'Hazardous Solid Waste' C->F G Place in Labeled, Sealable Container 'Hazardous Liquid Waste' D->G H Place in Labeled, Puncture-Resistant 'Hazardous Sharps Waste' E->H I Store in Designated Hazardous Waste Area F->I G->I H->I J Arrange for Pickup by Licensed Waste Contractor I->J K Final Disposal at Approved Facility (e.g., Incineration) J->K

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 4-Amino-1-benzylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 4-Amino-1-benzylpiperidine (CAS No: 50541-93-0) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical. Key hazards include:

  • Skin Corrosion/Irritation (Category 1/2) : Causes severe skin burns and irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation (Category 1/2) : Causes serious eye damage.[1][2][4]

  • Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1][2][4][5]

  • Acute Toxicity (Oral, Dermal, Category 4) : Harmful if swallowed or in contact with skin.[2]

Signal Word: Danger or Warning[2][3][5][6]

Due to these hazards, appropriate engineering controls and personal protective equipment (PPE) are mandatory. Always handle this substance in a well-ventilated area, preferably within a chemical fume hood.[1][5][7] Emergency eye wash stations and safety showers must be readily accessible.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. The following equipment is required:

Protection Type Specification Rationale
Eye and Face Protection Tightly fitting, splash-proof chemical safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact and serious damage.[2][5]
Skin Protection Gloves: Chemically resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[2][5] Clothing: A flame-retardant lab coat or impervious clothing to prevent skin contact.[2][5]To protect against skin irritation and burns.[2] Contaminated clothing must be removed and washed before reuse.[1][5]
Respiratory Protection A NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK (EN14387)) is required if ventilation is inadequate, exposure limits are exceeded, or irritation is experienced.[2][3][5]To prevent respiratory tract irritation from vapors or aerosols.[1][2][5]

Operational and Disposal Plans

Safe Handling Procedures:

  • Avoid all direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[2][6]

  • Do not breathe mists, vapors, or spray.[1][2][5]

  • Handle the product only in a closed system or with appropriate exhaust ventilation.[2]

  • Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

  • Wash hands and any exposed skin thoroughly after handling.[2][5][6][7]

  • Do not eat, drink, or smoke in the work area.[1][2]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5][7][8]

  • The storage area should be locked and secure.[1][5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

  • The substance is air-sensitive; consider storing under an inert atmosphere like nitrogen.[7]

Disposal Plan:

  • Disposal of this compound and its containers must be treated as hazardous waste.[2][6]

  • All disposal practices must comply with local, regional, and national regulations.[2][5]

  • Options may include disposal at an approved waste disposal plant or via a licensed incinerator equipped with an afterburner and scrubber.[1][2]

Emergency Procedures

First-Aid Measures:

  • If Inhaled: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5][7]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][5][7]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][5][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][5]

Spill Response Protocol: In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup. The workflow below outlines the critical steps.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_action Phase 2: Containment & Cleanup cluster_post Phase 3: Finalization Assess Assess Spill (Identify substance, quantity, risks) Secure Secure Area (Alert personnel, restrict access) Assess->Secure Ensure Safety Contain Contain Spill (Use inert absorbent material) Secure->Contain Wear Full PPE Cleanup Clean Up (Collect material in sealed container) Contain->Cleanup Decontaminate Decontaminate (Clean spill area and equipment) Cleanup->Decontaminate Dispose Dispose (Label and manage as hazardous waste) Decontaminate->Dispose Report Report Incident (Document spill and response) Dispose->Report

Caption: Workflow for a chemical spill response.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 50541-93-0[1][2][3][6][7][9]
Molecular Formula C₁₂H₁₈N₂[1][6][7][9]
Molecular Weight 190.28 g/mol [6][9]
Appearance Clear to pale yellow liquid[5]
Density 0.933 g/mL at 25°C[3][9]
Melting Point 173°C[5]
Boiling Point 99°C at 20 mmHg[5]
Flash Point 110°C (230°F) - closed cup[3]
Refractive Index n20/D 1.543[3][9]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.